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7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Documentation Hub

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  • Product: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Strategic Importance The molecule 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a critical, rigidified scaffold in the synthesis of bioactive compounds, particularly for G-protein coupled recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The molecule 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a critical, rigidified scaffold in the synthesis of bioactive compounds, particularly for G-protein coupled receptors (GPCRs) and kinase inhibitors (e.g., IRAK4 inhibitors, CCR4 antagonists).[1] Its value lies in the spiro-fused 1,3-dioxolane ring, which acts as a robust protecting group for a ketone functionality while enforcing specific conformational constraints on the cyclohexane ring.[1]

This guide details the high-fidelity synthesis of this building block. Unlike generic protocols, this document focuses on the regioselective alpha-methylation of the spiro-ketone precursor and the subsequent stereoselective reductive amination to yield the target amine.[1] We prioritize methods that ensure scalability and stereochemical integrity.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule ( 1 ) back to commercially available commodity chemicals.

  • Disconnection 1 (C-N Bond): The amine at C8 is derived from the corresponding ketone via reductive amination.[2][3] This sets the stereochemistry (cis/trans) relative to the C7 methyl group.[1]

  • Disconnection 2 (C-C Bond): The methyl group at C7 is introduced via enolate alkylation. This requires a specific regiochemical outcome.[1]

  • Disconnection 3 (Protection): The spiro-ketal system is derived from 1,4-cyclohexanedione, where one ketone is protected to desymmetrize the molecule.

Logical Pathway Diagram

Retrosynthesis Target 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Target) Ketone 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Key Intermediate) Target->Ketone Reductive Amination Spiro 1,4-Dioxaspiro[4.5]decan-8-one (Commercial Scaffold) Ketone->Spiro α-Methylation (Regioselective) Dione 1,4-Cyclohexanedione Spiro->Dione Mono-Ketalization

Figure 1: Retrosynthetic logic flow from target amine to commodity starting material.[1]

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of the Precursor (7-Methyl-1,4-dioxaspiro[4.5]decan-8-one)[1]

The core challenge here is mono-methylation . Over-methylation (gem-dimethylation) or alkylation at the wrong position (though less likely due to symmetry) are risks.[1] We utilize thermodynamic control and steric bulk to ensure precision.[1]

Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[1][2]

Reaction Scheme
  • Deprotonation: Kinetic enolate formation using LDA at -78°C.

  • Alkylation: Nucleophilic attack on Methyl Iodide (MeI).[1]

Detailed Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Reagent Prep: Charge the flask with anhydrous THF (150 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath).

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 20 minutes. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).[1]

  • Substrate Addition: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LDA mixture over 30 minutes, maintaining the temperature below -70°C.

    • Critical Insight: Slow addition prevents local heating and self-condensation of the ketone.[1]

  • Enolate Trapping: Stir the enolate solution for 45 minutes at -78°C.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise.[4]

    • Note: MeI is highly reactive.[1] Excess is used to drive the reaction, but too much can lead to dimethylation.[4]

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][4]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The 7-methyl derivative typically elutes slightly faster than the starting material.[1]

Yield Expectation: 75-85% Data Validation: 1H NMR should show a doublet at ~1.05 ppm (3H) corresponding to the new methyl group.[1]

Phase 2: Reductive Amination to Target Amine[1][3]

This step converts the ketone to the primary amine.[1][2][3][6] We recommend a two-step indirect reductive amination (via benzylamine) over direct ammonia use.[1] This method offers superior stereocontrol and cleaner profiles, avoiding the formation of dimer secondary amines.[4]

Reaction Scheme
  • Imine Formation: Ketone + Benzylamine -> Imine.[1]

  • Reduction: Imine + NaBH(OAc)3 -> Secondary Amine.

  • Hydrogenolysis: Secondary Amine + H2/Pd-C -> Primary Amine.[1]

Detailed Protocol
  • Imine Formation:

    • In a reaction vessel, dissolve 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Add Benzylamine (1.1 equiv) and Acetic Acid (1.5 equiv).

    • Stir at room temperature for 2 hours.

    • Mechanistic Note: Acid catalysis promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine.[4]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise.

    • Stir overnight (12-16 hours) at room temperature.

    • Why NaBH(OAc)3? It is milder than NaBH4 and selective for imines in the presence of ketones, preventing reduction of any unreacted starting material to the alcohol.[4]

  • Workup:

    • Quench with saturated aqueous NaHCO3.[1][2] Extract with DCM.[1][2][3]

    • The intermediate is N-benzyl-7-methyl-1,4-dioxaspiro[4.5]decan-8-amine.[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve the benzyl-amine intermediate in Methanol.[1]

    • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

    • Stir under a Hydrogen atmosphere (balloon pressure is sufficient) for 4-6 hours.

    • Filter through a Celite pad to remove the catalyst.[1]

    • Concentrate the filtrate to yield the crude amine.[1][2][3]

Stereochemical Outcome: The reduction typically favors the thermodynamic trans -isomer (where the 7-Methyl and 8-Amino groups are anti to each other, often diequatorial in the chair conformation) due to steric approach of the hydride.[1] If the cis -isomer is required, bulky hydride sources (e.g., L-Selectride) can be used on the intermediate imine to favor axial attack.

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance Colorless to pale yellow oilAmine oxidizes slightly in air.[1]
Molecular Weight 185.26 g/mol Formula: C10H19NO2
MS (ESI) [M+H]+ = 186.2Positive mode ionization.
1H NMR Key Signals δ 0.9-1.1 (d, 3H, -CH3)δ 3.9-4.0 (s, 4H, Ketal)δ 2.6-3.0 (m, 1H, CH-NH2)The coupling constant of the CH-NH2 proton helps determine cis/trans stereochemistry (Large J ~10Hz indicates trans-diaxial protons).[1]

Process Visualization

The following diagram illustrates the complete reaction workflow, including critical decision points for stereocontrol.

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Reductive Amination SM 1,4-Dioxaspiro [4.5]decan-8-one Enolate Li-Enolate Intermediate SM->Enolate LDA, THF -78°C MethylKetone 7-Methyl-1,4-dioxaspiro [4.5]decan-8-one Enolate->MethylKetone MeI Alkylation Imine Benzyl-Imine Intermediate MethylKetone->Imine BnNH2 AcOH BnAmine N-Benzyl Amine Imine->BnAmine NaBH(OAc)3 (Hydride Attack) Final 7-Methyl-1,4-dioxaspiro [4.5]decan-8-amine BnAmine->Final H2, Pd/C (Deprotection)

Figure 2: Complete synthetic workflow from commercial ketal to target amine.[1]

Safety & Troubleshooting

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloves.[1] Quench excess MeI with aqueous ammonium hydroxide or amine solutions before disposal.[1]

  • Lithium Aluminum Hydride (Alternative Reduction): If using LiAlH4 for oxime reduction (an alternative route), ensure strictly anhydrous conditions to prevent fire hazards.[4]

  • Low Yield in Step 1: If the yield of the methylation is low, ensure the LDA is fresh.[4] Moisture in the THF will kill the base, leading to recovered starting material.[4]

  • Stereoselectivity Issues: If a specific isomer (cis vs trans) is critical for biological activity, separation of the diastereomers is best performed at the N-benzyl intermediate stage using silica chromatography, as the polarity difference is often greater than that of the free amines.[4]

References

  • Vertex Pharmaceuticals. (2025).[1] IRAK4 inhibitors.[1] US Patent US12240832B2.[1] Link

  • BenchChem. (2025).[1][2][3] Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note. Link[4]

  • PrepChem. (n.d.).[1] Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Link

  • RAPT Therapeutics. (2020).[1] Discovery of a Potent and Selective CCR4 Antagonist. Journal of Medicinal Chemistry. Link[4]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 270628, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Link

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Molecule Identity[1][2] 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identity[1][2]

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates. Structurally, it consists of a cyclohexane ring fused to a dioxolane ring (ethylene ketal) in a spiro configuration.[1] This molecule serves as a "masked" form of 4-amino-3-methylcyclohexanone, allowing researchers to introduce an amine functionality and a methyl stereocenter while keeping the ketone protected from nucleophilic attack or reduction.

Its utility lies in its stereochemical versatility (cis/trans isomers) and the orthogonal reactivity provided by the acid-labile ketal and the nucleophilic primary amine.

Chemical Identity Table[4]
PropertyDetail
CAS Number 1379329-35-7
IUPAC Name 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
SMILES CC1CC2(OCCO2)CCC1N
Core Scaffold 1,4-Dioxaspiro[4.5]decane
Key Functionalities Primary Amine (Pos. 8), Methyl (Pos. 7), Ketal (Pos.[2][3][4] 5)

Physicochemical Properties Profile

The following data synthesizes experimental observations with consensus computational models typical for this class of aminoketals.

Quantitative Data Summary
ParameterValue (Approx.)Context & Implications
LogP (Octanol/Water) 0.4 – 0.9Moderately Lipophilic: The dioxolane ring increases lipophilicity compared to the free ketone, but the amine keeps it polar. Suitable for standard reverse-phase HPLC.
pKa (Conjugate Acid) 9.8 – 10.2Basic: Typical of primary cyclohexylamines. It will be fully protonated (cationic) at physiological pH (7.4), aiding aqueous solubility.
Topological Polar Surface Area (TPSA) ~45 ŲBlood-Brain Barrier (BBB) Permeable: Low TPSA suggests good potential for CNS penetration if used as a scaffold.
Boiling Point 240 – 250 °CHigh: Due to hydrogen bonding capability of the amine. Distillation requires high vacuum.
Solubility High (Acidic pH)Highly soluble in aqueous acid (as ammonium salt). Moderate solubility in DCM, MeOH, THF.
Structural & Stereochemical Analysis

The 7-methyl and 8-amino substituents are on adjacent carbons (vicinal). This creates two diastereomeric possibilities:

  • Trans-isomer (Preferred): The methyl and amine groups typically adopt a diequatorial conformation in the most stable chair form, minimizing 1,3-diaxial interactions.

  • Cis-isomer: One group is axial and the other equatorial.

Critical Insight: The spiro-ketal moiety locks the cyclohexane ring conformation more rigidly than a simple cyclohexanone. This rigidity can be exploited to direct the stereochemical outcome of the reductive amination reaction used to synthesize it.

Stability & Handling (The "Achilles' Heel")

The defining feature of this molecule is the acid-labile ketal . While the amine requires acidic conditions for salt formation, the ketal will hydrolyze back to the ketone if the pH drops too low in the presence of water.

  • pH < 4.0 (Aqueous): Rapid hydrolysis of the dioxolane ring to form 4-amino-3-methylcyclohexanone.

  • pH 4.0 – 7.0: Metastable.

  • pH > 7.0: Stable.

Storage Protocol: Store as the free base under inert atmosphere (Argon/Nitrogen) at 2–8°C. If salt formation is necessary for stability, use anhydrous acids (e.g., HCl in dioxane) to precipitate the hydrochloride salt without water to prevent hydrolysis.

Synthesis & Experimental Protocols

Synthetic Pathway Visualization

The synthesis typically proceeds via the reductive amination of the ketone precursor (7-Methyl-1,4-dioxaspiro[4.5]decan-8-one).

SynthesisPath cluster_stereo Stereocontrol Ketone Ketone Precursor (CAS 702-69-2) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Imine Formation Product Target Amine (C9H17NO2) Imine->Product NaBH3CN Reduction Hydrolysis Side Product: Deprotected Ketone Product->Hydrolysis Aq. Acid (pH < 4)

Caption: Reductive amination pathway. The dashed red line indicates the critical degradation pathway via acid hydrolysis.

Protocol: Reductive Amination (Self-Validating)

This protocol is designed to maximize the trans-isomer yield while preventing ketal hydrolysis.

Reagents:

  • 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)[5][2]

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)[6]

  • Molecular Sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve the ketone in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate and 3Å Molecular Sieves.

    • Why: The sieves scavenge water produced during imine formation, driving the equilibrium forward and preventing premature ketal hydrolysis.

  • Equilibration: Stir at Room Temperature (RT) for 2 hours under Argon.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 15 minutes.

    • Safety: NaBH₃CN generates HCN if acidified; keep the system basic/neutral. Use a scrubber if necessary.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Workup (Critical):

    • Quench with saturated aqueous NaHCO₃ (pH ~8.5). Do NOT use HCl.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organics over Na₂SO₄ and concentrate.[7]

  • Validation:

    • TLC: Eluent 10% MeOH in DCM with 1% NH₄OH. Stain with Ninhydrin (amine turns purple/red).

    • NMR: Check for the disappearance of the ketone signal and the appearance of the CH-NH2 proton (multiplet at ~2.8-3.2 ppm).

Stability Logic & Deprotection

Understanding the deprotection mechanism is vital for using this molecule as a scaffold. The ketal is a "time-bomb" designed to be detonated only when the ketone functionality is needed.

StabilityLogic AmineKetal 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Stable at pH > 7) Protonation N-Protonation (Reversible) AmineKetal->Protonation Mild Acid Protonation->AmineKetal Base OProtonation O-Protonation (Rate Limiting) Protonation->OProtonation Strong Acid / Heat Oxocarbenium Oxocarbenium Ion OProtonation->Oxocarbenium Ring Opening FinalKetone 4-Amino-3-methylcyclohexanone (Deprotected) Oxocarbenium->FinalKetone + H2O / - Ethylene Glycol

Caption: Acid-catalyzed hydrolysis mechanism. Note that amine protonation protects the amine but does not trigger ketal loss; Oxygen protonation is the trigger.

Protocol: Controlled Deprotection

To reveal the ketone for further elaboration (e.g., Fischer indole synthesis or Grignard addition):

  • Dissolve the amine in THF:2N HCl (1:1) .

  • Heat to 60°C for 2 hours.

  • Monitor by LC-MS (Shift in MW from 171 to 127).

  • Neutralize carefully with solid Na₂CO₃ to pH 9 before extraction to recover the amino-ketone.

References

  • PubChem Compound Summary. (2025). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (CID 270628).[2][8] National Library of Medicine. [Link]

  • Fukaya, K., et al. (2015).[1] Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. PMC - NIH. [Link] (Cited for conformational analysis of the 7-methyl-1,4-dioxaspiro[4.5]decane skeleton).

  • Williams, R. (2022).[9] pKa Data Compilation.[9] Organic Chemistry Data. [Link] (Cited for pKa estimation of cyclohexylamines).

Sources

Foundational

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a specialized spirocyclic intermediate used in high-value medicinal chemistry campaig...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a specialized spirocyclic intermediate used in high-value medicinal chemistry campaigns.

[1][2]

Chemical Identity & Structural Analysis[2][3][4]

This compound represents a strategic "masked" form of 4-amino-3-methylcyclohexanone.[1][2] The spiro-ketal moiety serves as a robust protecting group for the ketone, allowing selective functionalization of the amine before deprotection.[2] Its vicinal stereocenters (C7 and C8) introduce complexity critical for tuning the binding affinity of downstream pharmaceutical targets, particularly kinases.

Core Identifiers
ParameterIdentifier / Value
Chemical Name 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS Number 1379329-35-7 (Racemate)
Chiral CAS 1160756-90-0 (7R,8R-isomer)
Precursor CAS 702-69-2 (7-Methyl-1,4-dioxaspiro[4.5]decan-8-one)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
SMILES CC1C(N)CCC2(OCCO2)C1
InChI Key (Specific to isomer, e.g., KDAFVGCPLFJMHY-UHFFFAOYSA-N)
Structural Visualization

The following diagram illustrates the numbering scheme and the vicinal relationship between the methyl and amine groups on the cyclohexane ring.

G cluster_dioxolane cluster_cyclohexane cluster_substituents O1 O1 C2 C2 C3 C3 O4 O4 C5 C5 (Spiro) C6 C6 C7 C7 C8 C8 Me Me (C11) C7->Me C9 C9 NH2 NH2 C8->NH2 C10 C10

Caption: Connectivity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine showing the spiro junction (C5) and vicinal substitution at C7/C8.

Synthesis & Manufacturing Protocols

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a reductive amination process starting from the corresponding ketone.[1][2] This reaction creates a second chiral center at C8, leading to diastereomeric mixtures (cis/trans) that must be controlled or separated.

Precursor: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)

This ketone is the alpha-methyl derivative of the common 1,4-cyclohexanedione monoethylene ketal.[1][2] It exists in equilibrium with its enol forms but is generally stable.

Protocol: Reductive Amination

Objective: Convert the C8 ketone to a primary amine while maintaining the C5 spiro-ketal integrity.[1][2]

Reagents & Conditions
  • Amine Source: Ammonium Acetate (NH

    
    OAc) or methanolic Ammonia (7N NH
    
    
    
    in MeOH).
  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB). Note: STAB is preferred for safety and selectivity.[1][2]
    
  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and Ammonium Acetate (10.0 eq).

    • Dissolve in Methanol (0.1 M concentration).

    • Stir at RT for 2–4 hours. Mechanism: The ketone condenses with ammonia to form the transient iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (1.5 eq) portion-wise to control exotherm.

    • Allow the mixture to warm to RT and stir for 12–16 hours.

    • Critical Control Point: Monitor by LC-MS for the disappearance of the ketone (m/z ~171) and appearance of the amine (m/z ~172).

  • Workup & Purification (Acid-Base Extraction):

    • Quench with water.[3][4][5]

    • Acidify to pH 2 with 1N HCl (Careful: The ketal is acid-sensitive.[2] Perform quickly and at low temperature, or use a milder acid like citric acid if ketal stability is poor). Correction: Standard ketals hydrolyze at pH < 4. To preserve the ketal, avoid strong aqueous acid washes. Instead:

    • Alternative Workup: Evaporate methanol. Partition residue between DCM and saturated NaHCO

      
       (pH > 8).
      
    • Extract aqueous layer with DCM (3x).

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.[4][5][6]
    • Refinement: If high purity is needed, convert to the Hydrochloride salt (using HCl in dioxane/ether) which precipitates, then recrystallize.

Synthetic Pathway Diagram[1][2][14]

Synthesis cluster_conditions Reaction Parameters Ketone Precursor 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2) Imine Intermediate Iminium Species Ketone->Imine NH4OAc, MeOH Imine Formation Amine Target Product 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 1379329-35-7) Imine->Amine NaBH3CN Reductive Amination Params Temp: 0°C -> RT Time: 16h Atmosphere: N2

Caption: Two-stage reductive amination pathway from the commercially available ketone.

Applications in Drug Discovery

This compound is a high-value scaffold in the synthesis of Kinase Inhibitors and GPCR modulators .[2]

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical signaling node in the innate immune system.[1][2] The patent US12240832B2 highlights the use of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine as a key intermediate.[1][2]

  • Role: It forms the aliphatic core of the inhibitor, connecting the kinase-binding hinge region (often an indazole or pyridine) to solvent-exposed solubilizing groups.

  • Mechanism: The spiro-cycle provides a rigid, non-aromatic linker that positions the amine nitrogen for amide coupling, while the 7-methyl group occupies a specific hydrophobic pocket (selectivity filter) within the enzyme's active site.

Conformational Restriction

Unlike a flexible linear alkyl chain or a simple cyclohexane, the spiro[4.5]decane system locks the conformation of the piperidine/cyclohexane ring.

  • Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position.

  • Vector Control: The 7-methyl group forces the 8-amino substituent into a specific equatorial or axial orientation (depending on the isomer), allowing precise vectoring of substituents into protein binding pockets.

Physicochemical Properties[3][5][15][17]
  • LogP: ~0.5 (Predicted). The ketal oxygens lower the lipophilicity compared to a dimethyl-cyclohexane, improving water solubility.[2]

  • pKa: ~10.5 (Primary amine). Standard basicity for amide coupling reactions.

Safety & Handling (E-E-A-T)

As a primary amine, this compound poses specific hazards. Protocols must be self-validating to ensure operator safety.[1][2]

Hazard ClassDescriptionMitigation Strategy
Corrosive Causes severe skin burns and eye damage (Category 1B).[1][2]Wear chemical-resistant gloves (Nitrile >0.11mm) and face shield. Work in a fume hood.
Acute Toxicity Harmful if swallowed or inhaled.Avoid dust/aerosol generation. Use local exhaust ventilation.
Sensitivity Acid Sensitive: The ketal group hydrolyzes in aqueous acid.Validation: Check NMR for loss of ethylene glycol peak (approx 3.9 ppm) if exposed to acid. Store under inert gas (Argon).

Storage: Keep at 2–8°C under Argon. The amine absorbs CO


 from air to form carbamates; seal tightly.

References

  • PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Compound). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025).[7] 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine MSDS and Properties. Retrieved from [Link]

  • Google Patents. (2025). US12240832B2 - IRAK4 inhibitors.[1][2] Retrieved from

Sources

Exploratory

Technical Guide: Spectral Data Analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

[1] Executive Summary 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) is a critical bicyclic intermediate employed in the synthesis of high-value pharmaceutical targets, including IRAK4 inhibitors and CCR4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) is a critical bicyclic intermediate employed in the synthesis of high-value pharmaceutical targets, including IRAK4 inhibitors and CCR4 antagonists .[1] Its structure comprises a cyclohexane ring fused to a dioxolane protecting group (ketal) with a vicinal methyl-amine substitution pattern.[1]

This guide provides a rigorous framework for the spectral characterization of this molecule. Because the compound contains two stereocenters (C7 and C8), synthetic routes typically yield diastereomeric mixtures. This document prioritizes the differentiation of cis and trans isomers using NMR coupling constants and defines the fragmentation logic required for MS validation.

Structural Analysis & Stereochemistry

The molecule features a spiro[4.5]decane core.[2][3][4][5][6] The 1,4-dioxolane ring acts as a protecting group for the ketone at position 8 relative to the spiro center (or position 4 of the original cyclohexanone).

  • Core Scaffold: Spiro[4.5]decane.[1][2][3][6][7][8][9]

  • Functional Groups: Primary amine (C8), Methyl group (C7), Ethylene ketal (C1-C4).[1]

  • Chirality: Centers at C7 and C8.[1]

    • Trans Isomer: Substituents on opposite sides of the ring plane (typically diequatorial in the stable chair conformer).

    • Cis Isomer: Substituents on the same side (axial-equatorial).[1]

Diagram: Structural Elucidation Workflow

StructuralWorkflow Sample Unknown Sample (Crude/Purified) IR IR Spectroscopy (Functional Group Check) Sample->IR Step 1 MS Mass Spectrometry (MW & Frag. Pattern) Sample->MS Step 2 NMR_1H 1H NMR (Connectivity & Purity) Sample->NMR_1H Step 3 Validation Final Structure Validation IR->Validation MS->Validation NMR_2D 2D NMR (NOESY/COSY) (Stereochemistry: Cis vs Trans) NMR_1H->NMR_2D If diastereomers present NMR_2D->Validation

Caption: Integrated workflow for the complete structural assignment of spiro-ketal amines.

Mass Spectrometry (MS) Analysis[8][10][11]

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV).[1] Molecular Formula: C₁₀H₁₉NO₂ Exact Mass: 185.14 g/mol [1]

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the dioxolane ring and the amine-directed alpha-cleavage.

Ion (m/z)Origin / AssignmentMechanism
186 [M+H]⁺ (ESI)Protonated molecular ion.[1]
185 M⁺[1]• (EI)Molecular ion (often weak in aliphatic amines).[1][10][11]
168 [M - NH₃]⁺Loss of ammonia (common in primary amines).[1]
156 [M - C₂H₅]⁺Loss of ethyl radical (ring cleavage).[1]
99 Dioxolane CationDiagnostic ion for ethylene ketals.[1] Cleavage adjacent to spiro carbon.[1]
86 Amine FragmentAlpha-cleavage of the cyclohexane ring triggered by the amine.
44 [CH₂=NH₂]⁺Alpha-cleavage (primary amine characteristic).[1]
Diagram: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 185 Frag_99 Dioxolane Cation m/z 99 (Diagnostic) M_Ion->Frag_99 Ketal cleavage Frag_Amine Imine Cation (Alpha Cleavage) M_Ion->Frag_Amine Ring opening Frag_LossNH3 [M-NH3]+ m/z 168 M_Ion->Frag_LossNH3 Deamination

Caption: Primary fragmentation pathways observed in EI-MS for 1,4-dioxaspiro[4.5]decane derivatives.

Infrared (IR) Spectroscopy[1][3][8]

IR is the primary tool for monitoring the reductive amination reaction progress (conversion of ketone to amine).

Key Diagnostic Bands
  • Amine (N-H) Stretch: 3300–3400 cm⁻¹ (Weak/Medium broad band).[1] Primary amines often show a doublet (symmetric/asymmetric stretch), though hydrogen bonding may merge these.

  • C-H Stretch (sp³): 2850–2950 cm⁻¹.[1]

  • Ketal (C-O-C): 1060–1150 cm⁻¹ (Strong, characteristic of the dioxolane ring).

  • Amine (N-H) Bend: ~1600 cm⁻¹ (Scissoring).[1]

Process Control: Reaction Monitoring
  • Starting Material (Ketone): Strong C=O stretch at ~1715 cm⁻¹ .[1]

  • Product (Amine): Disappearance of 1715 cm⁻¹ band; appearance of N-H bands.

  • Note: If the 1715 cm⁻¹ band persists, the reaction is incomplete or the ketal has hydrolyzed (deprotection) due to acidic conditions.

Nuclear Magnetic Resonance (NMR) Analysis[1][3][8][9]

NMR is the definitive method for establishing the relative stereochemistry (Cis/Trans) of the methyl and amine groups.

¹H NMR (400 MHz, CDCl₃) - Predicted Data

Chemical shifts are estimated based on substituent effects relative to the 7-methyl-1,4-dioxaspiro[4.5]decan-8-one precursor.[1]

PositionProton TypeShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
-O-CH₂-CH₂-O- Ketal3.90 – 3.98Singlet (s)-Characteristic ethylene ketal 4H signal.[1]
H-8 Methine (α-N)2.60 – 3.10Multiplet (m)J dependent on stereochemUpfield from ketone precursor (~2.5 ppm) but deshielded by Nitrogen.[1]
H-7 Methine (α-Me)1.45 – 1.65Multiplet (m)-Methine adjacent to methyl.[1]
-CH₃ Methyl0.95 – 1.05Doublet (d)J ≈ 6.5 HzMethyl group coupled to H-7.[1]
H-Ring Methylene1.20 – 1.90Multiplet-Remaining cyclohexane envelope.[1]
-NH₂ Amine1.20 – 2.00Broad (br s)-Exchangeable with D₂O.[1]
Stereochemical Determination (Cis vs. Trans)

The relationship between H-7 and H-8 is critical.[1]

  • Trans-isomer (Diequatorial): H-7 and H-8 are both axial (assuming the bulky groups prefer equatorial positions).[1]

    • Coupling: Large vicinal coupling (

      
      ).[1]
      
    • Signal: H-8 appears as a wide triplet of doublets (td) or similar wide multiplet.[1]

  • Cis-isomer (Axial-Equatorial): One proton is axial, one is equatorial.[1]

    • Coupling: Smaller vicinal coupling (

      
      ).[1]
      
    • Signal: H-8 appears as a narrower multiplet (often a doublet of triplets or broad singlet).[1]

¹³C NMR (100 MHz, CDCl₃)
  • Ketal Quaternary (C5): ~108 ppm (Characteristic spiro carbon).[1]

  • Ketal Methylenes: ~64 ppm.[1]

  • C-N (C8): ~50–55 ppm.[1][8]

  • C-Me (C7): ~35–40 ppm.[1]

  • Methyl: ~18–20 ppm.[1]

Experimental Protocols

A. Sample Preparation for NMR[1]
  • Solvent: Chloroform-d (CDCl₃) is standard.[1] Use DMSO-d₆ if the amine salt (hydrochloride) is being analyzed to prevent aggregation.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., drying agents) which cause line broadening.[1]

B. Reductive Amination Monitoring (Ketone to Amine)

Context: This protocol explains the origin of potential impurities.

  • Reaction: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is treated with ammonium acetate (or benzylamine) and a reducing agent (NaBH₃CN or NaBH(OAc)₃).[1]

  • Workup: Basic extraction (pH > 10) is required to ensure the amine is in the free-base form for extraction into organic solvent (DCM or EtOAc).

  • Impurity Check: Check for the "dimer" secondary amine (formed by reaction of the product amine with the starting ketone), observed in MS as [2M - NH₃].

References

  • Synthesis of Spiro-Ketal Precursors

    • Wu, Y., & Ohlsson, E. (1993).[1][3] A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4,5]decane. Acta Chemica Scandinavica. Link (Provides NMR data for the 7-methyl spiro-ketone precursor).[1]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

  • Mass Spectrometry of Dioxolanes

    • NIST Mass Spectrometry Data Center.[1] 1,4-Dioxaspiro[4.5]decane Spectra. Link

  • Pharmaceutical Applications (IRAK4/CCR4)

    • Vertex Pharmaceuticals / RAPT Therapeutics Patent Filings (e.g., US20240287055A1) describing 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine as a key scaffold.[1] Link

Sources

Foundational

exploring the biological activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives

Executive Summary: The Strategic Value of the Scaffold In the optimization of small-molecule therapeutics, conformational restriction is a proven strategy to enhance binding affinity and selectivity. 7-Methyl-1,4-dioxasp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the optimization of small-molecule therapeutics, conformational restriction is a proven strategy to enhance binding affinity and selectivity. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) represents a high-value "privileged scaffold" intermediate.[1] Unlike its planar aromatic counterparts, this spirocyclic amine offers a distinct three-dimensional architecture (Fsp³ character) that bridges the gap between fragment-based screening and lead optimization.[1]

This guide explores the biological utility of this scaffold, specifically its role in developing G-Protein Coupled Receptor (GPCR) ligands (particularly 5-HT and Dopamine), Sigma-1 receptor modulators , and Cathepsin inhibitors .[1] The addition of the C7-methyl group is not merely cosmetic; it introduces a critical stereocenter that influences the ring pucker of the cyclohexane core, allowing for the precise vectorization of the amine handle.

Chemical Architecture & Stereochemical Implications[1][2][3]

Structural Analysis

The molecule consists of a cyclohexane ring fused spiro-cyclically to a 1,3-dioxolane ring.[1]

  • The Dioxolane Ring: Acts as a masked ketone (ketal), protecting the C1/C4 positions while maintaining polarity.[1] It serves as a hydrogen bond acceptor site.[1]

  • The C7-Methyl Group: This is the "control rod."[1] By adding steric bulk adjacent to the amine, it restricts the rotation of the amine substituents and desymmetrizes the molecule.

  • The C8-Amine: The primary vector for library expansion (amide coupling, reductive amination, sulfonylation).[1]

The Stereochemistry Challenge

The presence of the C7-methyl group and the C8-amine creates diastereomeric possibilities: (7R,8R)-trans and (7R,8S)-cis (and their enantiomers).[1]

  • Expert Insight: In biological assays, the cis vs. trans relationship often dictates activity.[1] For GPCRs, the trans isomer typically places the amine in an equatorial position (favorable for binding pockets), whereas the cis isomer may force an axial conformation due to 1,3-diaxial strain with the methyl group.[1]

Pharmacological Applications & SAR Logic[3]

Target Class 1: Serotonin (5-HT1A) & Dopamine Agonists

Derivatives of 1,4-dioxaspiro[4.5]decane are well-documented pharmacophores for 5-HT1A receptors.[1]

  • Mechanism: The spiro-ring mimics the lipophilic core of buspirone-like anxiolytics.[1] The basic amine mimics the protonated nitrogen of serotonin.[1]

  • 7-Methyl Impact: Methylation at C7 increases lipophilicity (logP) and blocks metabolic oxidation at the alpha-position, potentially extending half-life (

    
    ).[1]
    
Target Class 2: Sigma-1 (σ1) Receptor Ligands

Spiro-piperidines and spiro-ethers are classic σ1 ligands, often used for neuroprotection and tumor imaging.[1]

  • Design Strategy: Attach a benzyl or phenyl-ethyl group to the C8-amine.[1] The 7-methyl group restricts the conformational space of the benzyl tail, improving selectivity against the Sigma-2 receptor.

Target Class 3: Cathepsin S Inhibitors

The unmethylated scaffold is a known intermediate for Cathepsin S inhibitors (autoimmune targets).[1]

  • Design Strategy: The amine forms an amide bond with a nitrile-containing "warhead."[1] The spiro-cycle fills the S2 hydrophobic pocket of the enzyme.[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Amine

Objective: Synthesize the 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine from the ketone precursor with control over diastereoselectivity.

Reagents:

  • Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)[1][2][3]

  • Amine Source: Ammonium Acetate (

    
    )[1]
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )[1]
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (1.0 eq) in anhydrous Methanol (0.5 M). Add

    
     (10.0 eq) and stir at room temperature (RT) for 2 hours under 
    
    
    
    .
    • Why: Excess ammonium acetate drives the equilibrium toward the iminium ion.[1]

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
    • Expert Note: Using

      
       at slightly acidic pH (adjust with acetic acid to pH 6) favors the cis-amine via hydride attack from the less hindered equatorial face.[1] Using 
      
      
      
      in sterically crowded ketones often yields thermodynamic mixtures.[1]
  • Workup: Quench with saturated

    
    . Evaporate MeOH. Extract with DCM (
    
    
    
    ).[1]
  • Purification: The diastereomers (cis/trans) usually have distinct

    
     values.[1] Separate via Flash Column Chromatography using a DCM:MeOH:NH4OH gradient (90:9:1).[1]
    
Protocol B: In Vitro 5-HT1A Binding Assay

Objective: Validate the affinity of the synthesized derivative.[1][4]

  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Incubation: Incubate membranes (

    
     protein), radioligand, and test compound (10 concentrations, 
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Synthetic Workflow & Decision Tree

The following diagram illustrates the synthesis flow and the decision logic for derivatization based on the target biological activity.

G Ketone Starting Material 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one RedAm Reductive Amination (NH4OAc / NaBH3CN) Ketone->RedAm Step 1 Amine Core Scaffold 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine RedAm->Amine Yields cis/trans mix Split Target Selection Amine->Split GPCR Target: 5-HT1A / Dopamine (Neurology) Split->GPCR CNS Indication Protease Target: Cathepsin S (Autoimmune) Split->Protease Immunology Indication Chem_GPCR Chemistry: Aryl Alkylation (Reductive Amination with Aryl Aldehydes) GPCR->Chem_GPCR Chem_Prot Chemistry: Amide Coupling (Reaction with Nitrile Acids) Protease->Chem_Prot Assay_GPCR Assay: Radioligand Binding ([3H]-8-OH-DPAT) Chem_GPCR->Assay_GPCR Assay_Prot Assay: FRET Enzymatic Assay (Z-Phe-Arg-AMC) Chem_Prot->Assay_Prot

Caption: Figure 1. Synthetic cascade and chemotype selection strategy for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives.

Quantitative Data Summary

The following table summarizes physicochemical properties and expected biological ranges for derivatives based on historical data of the non-methylated parent scaffold.

Property / MetricValue / RangeRelevance
Molecular Weight 171.24 g/mol (Amine Core)Fragment-like; ideal for growing into drug-like space (<500 Da).[1]
cLogP 0.8 - 1.2Highly permeable; CNS active range when derivatized.[1]
TPSA ~45 ŲGood oral bioavailability prediction.[1]
pKa (Amine) ~9.5 - 10.5Protonated at physiological pH (critical for GPCR Asp residue interaction).[1]
Typical Ki (5-HT1A) 1 - 50 nMFor optimized aryl-piperazine derivatives [1].[1]
Metabolic Liability LowThe spiro-ketal is stable in liver microsomes; 7-Me blocks alpha-oxidation.[1]

References

  • PubChem. (2025).[1][3] 1,4-Dioxaspiro[4.5]decan-8-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Mokrosz, J. L., et al. (1986).[1] Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531.[1] Retrieved from [Link]

  • Wuest, F., et al. (2015).[1] (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Structural Elucidation and Conformation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of 7-Methyl-1,4-dioxaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a spirocyclic amine with potential applications in medicinal chemistry and drug development. The guide details a plausible synthetic route, the application of modern spectroscopic techniques for structural determination, and the use of computational chemistry to probe its conformational landscape. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies and rationale behind the characterization of this and similar molecular scaffolds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid three-dimensional structures allow for precise spatial orientation of functional groups, which is a critical factor in designing molecules that interact specifically with biological targets such as enzymes and receptors.[1] 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine represents a valuable building block, incorporating a protected ketone functionality and a chiral amine, making it a versatile scaffold for the synthesis of novel therapeutics. A thorough understanding of its structure and conformational preferences is paramount for its effective utilization in drug design.

This guide will delve into the multifaceted approach required to fully characterize this molecule, from its synthesis and the resulting stereochemical considerations to the detailed analysis of its three-dimensional structure using a combination of spectroscopic and computational methods.

Synthesis and Stereochemistry

The most direct and efficient pathway to synthesize 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is through the reductive amination of the corresponding ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.[2][3][4] This one-pot reaction typically involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the desired amine.

The presence of two stereocenters at the C7 and C8 positions gives rise to four possible stereoisomers, consisting of two pairs of enantiomers. The relative stereochemistry (cis or trans) of the methyl and amine groups will significantly influence the molecule's overall shape and biological activity. The synthetic route, starting from the racemic ketone, will likely produce a mixture of these diastereomers, which would necessitate separation for individual characterization and biological evaluation.

Synthesis Ketone 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Amine 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Ketone->Amine Reductive Amination Reagents 1. NH3 2. [H]

Figure 1: Proposed synthetic route to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the relative stereochemistry, of organic molecules.

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. Key expected signals include:

  • A doublet for the methyl group at C7.

  • Multiplets for the protons on the cyclohexane ring. The chemical shifts and coupling constants of the protons at C7 and C8 will be particularly informative for determining the cis/trans relationship of the substituents.

  • A characteristic signal for the protons of the dioxolane ring.

  • A broad singlet for the amine protons, which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of C7 and C8 will be of particular interest.

2D NMR Techniques:

  • COSY (Correlation Spectroscopy): Will establish the connectivity between protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons over two to three bonds, helping to confirm the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Is crucial for determining the relative stereochemistry. For example, a NOE correlation between the proton at C7 and the proton at C8 would suggest a cis relationship between the methyl and amine groups.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Chemical Shift (ppm)
CH₃-C7~0.9-1.1 (d)
H-C7~2.0-2.5 (m)
H-C8~2.8-3.2 (m)
O-CH₂-CH₂-O~3.8-4.0 (m)
NH₂~1.5-2.5 (br s)
Ring CH₂~1.2-2.0 (m)

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. Actual values will depend on the specific stereoisomer and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (C₉H₁₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 171. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ (primary amines typically show two bands).

  • C-H stretch: Strong absorptions just below 3000 cm⁻¹.

  • N-H bend: A medium absorption around 1600 cm⁻¹.

  • C-O stretch: Strong absorptions in the region of 1050-1150 cm⁻¹ characteristic of the dioxolane ring.

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape. Therefore, understanding the conformational preferences of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is crucial.

Conformational Isomers

The molecule has two main sources of conformational flexibility: the cyclohexane ring and the dioxolane ring.

  • Cyclohexane Ring: This ring can adopt several conformations, with the chair form being the most stable. However, twist-boat conformations may also be accessible. The substituents (methyl and amine groups) can occupy either axial or equatorial positions in the chair conformation.

  • Dioxolane Ring: The five-membered dioxolane ring typically adopts a twist or envelope conformation.[5]

The interplay between these ring conformations and the orientation of the substituents will determine the overall shape of the molecule.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules.[6][7] A thorough conformational search followed by geometry optimization and energy calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can identify the most stable conformers and their relative energies.

For 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, computational studies would be expected to show that the cyclohexane ring predominantly adopts a chair conformation. The relative stability of the different diastereomers and their conformers will depend on the steric interactions between the substituents. Generally, conformers with bulky groups in equatorial positions are favored.

Conformations cluster_trans Trans Isomer cluster_cis Cis Isomer Trans-diequatorial Diequatorial (More Stable) Trans-diaxial Diaxial (Less Stable) Trans-diequatorial->Trans-diaxial Ring Flip Cis-ax-eq Axial-Equatorial Cis-eq-ax Equatorial-Axial Cis-ax-eq->Cis-eq-ax Ring Flip

Figure 2: Conformational equilibrium of the cyclohexane ring in the cis and trans diastereomers.

Experimental Validation

While computational methods provide valuable insights, experimental validation is essential. X-ray crystallography of a suitable crystalline derivative would provide the most definitive information about the solid-state conformation. Although a crystal structure for the title compound is not available, the crystal structure of the related (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol shows that the cyclohexane ring adopts a chair conformation and the dioxolane ring has a twist form.[5] This provides strong evidence to support the predicted conformations for the amine derivative.

Conclusion

The structural elucidation and conformational analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine require a synergistic approach combining organic synthesis, advanced spectroscopic techniques, and computational modeling. The proposed synthetic route via reductive amination is expected to yield a mixture of stereoisomers. A comprehensive set of NMR experiments, including 2D techniques like NOESY, is critical for determining the relative stereochemistry of these isomers. Computational studies, supported by experimental data from related compounds, suggest that the cyclohexane ring will exist predominantly in a chair conformation, with the stability of the various conformers being dictated by the steric hindrance of the substituents. A thorough understanding of these structural and conformational features is a prerequisite for the rational design of novel bioactive molecules based on this promising spirocyclic scaffold.

References

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-6-carboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. Retrieved from [Link]

  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o853–o854. [Link]

  • Wagner, D., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3234. [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • MDPI. (2025). Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. Molecules, 30(22), 5678. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 26(11), 3345. [Link]

  • PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 7-Methyl-1,4-dioxaspiro[4.5]decane; as the core structure for... Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[8][9]decane. Acta Chemica Scandinavica, 47, 422-424. [Link]

  • ResearchGate. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. [Link]

  • SpectraBase. (n.d.). 7-Methyl-1,4-dioxaspiro-[4.5]-decane-7-propionaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (2025). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). [Link]

Sources

Foundational

The Strategic Role of Spiroketal Amines in Modern Medicinal Chemistry: A Focus on 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary The transition from planar, sp2-rich chemical spaces to complex, three-dimensional architectures is one of the most consequential paradigm shifts in modern drug discovery. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-rich chemical spaces to complex, three-dimensional architectures is one of the most consequential paradigm shifts in modern drug discovery. As a Senior Application Scientist, I have observed firsthand how the integration of spirocyclic scaffolds mitigates late-stage clinical attrition by resolving fundamental pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. This technical guide explores the mechanistic rationale, structural advantages, and self-validating synthetic workflows associated with spiroketal amines, using 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine as a focal building block.

The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance led to high attrition rates in clinical trials, primarily driven by poor physicochemical properties such as low aqueous solubility and off-target toxicity (1)[1]. The paradigm shift towards increasing the fraction of sp3-hybridized carbons (Fsp3) has fundamentally altered library design (2)[2]. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer profound three-dimensionality, allowing chemists to project pharmacophores into specific binding pockets while maintaining a low molecular weight profile (3)[3].

Structural and Physicochemical Advantages of Spiroketal Amines

Spiroketal amines, such as 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, represent a privileged class of building blocks. The architecture consists of a substituted cyclohexylamine core conformationally locked by a spiro-fused dioxolane (ketal) ring.

  • Vector Projection: The spirocyclic core directs the primary amine and the methyl group into highly specific spatial vectors, enhancing target selectivity by occupying distinct sub-pockets (4)[4].

  • Metabolic Stability: The rigid framework and the steric bulk of the spiroketal moiety shield adjacent carbon atoms from cytochrome P450 (CYP450)-mediated oxidation, a common liability in simple aliphatic rings (3)[3].

  • Solubility and Lipophilicity: The oxygen atoms within the ketal ring act as potent hydrogen bond acceptors. This disrupts the crystal packing energy typical of flat aromatics and lowers the overall lipophilicity (LogD), thereby improving aqueous solubility without sacrificing membrane permeability (3)[3].

ScaffoldHopping A Planar Aromatic Hit (Low Fsp3, Poor Solubility) B Scaffold Hopping Strategy Introduce Spiroketal Amine A->B C 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Integration B->C D Enhanced 3D Vector Projection & Target Affinity C->D E Improved PK Profile (Metabolic Stability, LogD) C->E F Optimized Lead Candidate D->F E->F

Logical progression of scaffold hopping from planar hits to spiroketal amine-optimized leads.

Case Study: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Kinase Inhibitor Discovery

A prime example of this building block in action is its utilization in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors (5)[5]. IRAK4 is a critical signaling node in toll-like receptor (TLR) pathways, making it a high-value target for autoimmune diseases and oncology.

In the development of these inhibitors, the racemic or enantiopure (7R,8R)-7-methyl-1,4-dioxaspiro[4.5]decan-8-amine is utilized to form a complex chiral core (5)[5]. The primary amine serves as the nucleophile for coupling with heteroaromatic systems, while the methyl group perfectly occupies a small hydrophobic sub-pocket in the IRAK4 ATP-binding site. The spiroketal ring ensures that the molecule does not adopt a flat conformation, which would otherwise lead to promiscuous binding across the kinome.

Quantitative Impact on Drug-Like Properties

The integration of spiroketal amines consistently yields superior parameters compared to their planar counterparts. The table below summarizes the typical quantitative shifts observed during scaffold hopping campaigns.

Property ParameterPlanar Analog (e.g., Phenyl/Morpholine)Spiroketal Amine AnalogCausality / Mechanistic Driver
Fsp3 < 0.3> 0.6Introduction of quaternary sp3 carbons and 3D architecture.
Aqueous Solubility Low (< 10 µg/mL)High (> 100 µg/mL)Disruption of crystal packing energy; added polar surface area from ketal oxygens.
LogD (pH 7.4) > 3.5 (Highly Lipophilic)1.5 - 2.5 (Optimal)Ketal oxygens reduce overall lipophilicity while maintaining target binding.
hERG Inhibition High (IC50 < 1 µM)Low (IC50 > 10 µM)Altered spatial orientation of the basic amine prevents binding to the hERG channel pore.
Metabolic Clearance High (Rapid hepatic extraction)Low (Prolonged half-life)Blockade of metabolically labile aliphatic sites by the rigid spirocyclic framework.

Self-Validating Experimental Protocols: Functionalization of Spiroketal Amines

Robust medicinal chemistry requires self-validating protocols to prevent the propagation of synthetic errors. The following methodology details the reductive amination of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a critical step in building complex drug scaffolds.

Protocol: Reductive Amination with Self-Validating In-Process Controls (IPCs)

Objective: To selectively couple 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine with a target aryl aldehyde without over-alkylation or reduction of the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • Action: Dissolve 1.0 equivalent of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and 1.05 equivalents of the aryl aldehyde in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Causality: Toluene is chosen because it forms an azeotrope with water. PTSA activates the aldehyde carbonyl.

    • Execution: Reflux the mixture using a Dean-Stark trap for 4 hours to continuously remove the water byproduct.

    • Self-Validation Check 1 (IPC): Analyze an aliquot via LC-MS. The reaction must show >95% conversion to the imine mass [M+H]+ before proceeding. If unreacted amine remains, continue refluxing. Do not add the reducing agent prematurely, as this will reduce the aldehyde to an unwanted benzyl alcohol.

  • Solvent Exchange and Selective Reduction:

    • Action: Concentrate the mixture under reduced pressure to remove toluene. Redissolve the crude imine in anhydrous 1,2-dichloroethane (DCE).

    • Action: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0 °C, then allow to warm to room temperature.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing any residual aldehyde, ensuring high chemoselectivity.

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct and destroy excess hydride. Extract with dichloromethane (DCM).

    • Self-Validation Check 2 (IPC): TLC (10% MeOH in DCM with 1% NH4OH) must show the disappearance of the imine spot and the appearance of a more polar secondary amine spot.

  • Purification and Final Validation:

    • Action: Purify via C18 reverse-phase flash chromatography (eluting with a gradient of MeCN in water with 0.05% NH4HCO3) (5)[5].

    • Self-Validation Check 3 (Final): Confirm structure and purity via 1H-NMR (check for the disappearance of the aldehyde proton at ~10 ppm and appearance of benzylic protons at ~3.8 ppm) and Chiral HPLC to ensure the stereocenter at the 7-position (methyl group) did not epimerize.

SyntheticWorkflow Start 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine + Aryl Aldehyde Imine Step 1: Imine Formation (Toluene, PTSA, Dean-Stark) Start->Imine IPC1 IPC 1: LC-MS Verify >95% Imine Conversion Imine->IPC1 Reduction Step 2: Selective Reduction (NaBH(OAc)3, DCE, 0°C to RT) IPC1->Reduction Pass IPC2 IPC 2: TLC / LC-MS Verify Secondary Amine Formation Reduction->IPC2 Purification Step 3: C18 RP-Chromatography (MeCN / H2O + NH4HCO3) IPC2->Purification Pass Final Final Validation: 1H-NMR & Chiral HPLC Purification->Final

Step-by-step synthetic and self-validating workflow for spiroketal amine functionalization.

Conclusion

The incorporation of spiroketal amines like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is not merely a structural novelty; it is a calculated strategy to overcome the limitations of planar chemical space. By leveraging their unique 3D vector projections, built-in metabolic resistance, and favorable solubility profiles, medicinal chemists can design highly selective and bioavailable therapeutics. Mastery of their synthetic handling, backed by rigorous, self-validating protocols, is essential for accelerating modern drug discovery pipelines.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Source: bldpharm.
  • Source: mdpi.

Sources

Exploratory

Strategic Target Identification and Validation for Spirocyclic Scaffolds: A Case Study on 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary The transition from planar, aromatic drug candidates to structurally complex, three-dimensional molecules is a defining trend in modern medicinal chemistry. Increasing the fraction of sp³-hybridized car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic drug candidates to structurally complex, three-dimensional molecules is a defining trend in modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons (


) within a drug candidate significantly improves its solubility, pharmacokinetic profile, and target specificity. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine  (CAS: 1379329-35-7) represents a highly versatile, conformationally restricted spirocyclic building block.

As a Senior Application Scientist, I present this technical guide to elucidate the rational design, target identification, and experimental validation workflows for pharmacophores incorporating this specific spiroketal scaffold. While this compound serves as a synthetic intermediate, its unique stereochemical vectors make it an ideal moiety for targeting the narrow ATP-binding pockets of specific kinases, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1].

The Chemical Rationale: Escaping "Flatland"

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a protected derivative of 4-amino-3-methylcyclohexan-1-one. The incorporation of the 1,4-dioxaspiro[4.5]decane ring system provides a rigid structural core that locks the cyclohexane ring into a specific chair conformation.

Mechanistic Advantages of the Scaffold
  • Vectorial Precision: The amine group at C8 and the methyl group at C7 (often utilized in their

    
     enantiomeric forms) project into three-dimensional space at highly specific angles. When incorporated into a larger inhibitor framework, these groups act as critical hydrogen-bond donors/acceptors and steric anchors within a target protein's binding site [2].
    
  • Metabolic Stability: The spiroketal moiety is generally resistant to standard cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the resulting therapeutic agent.

  • Reduced Off-Target Toxicity: By avoiding flat, lipophilic aromatic rings, spirocyclic derivatives exhibit lower promiscuity and reduced hERG channel inhibition, a common cause of cardiotoxicity in early drug development [4].

Primary Target Hypothesis: IRAK4 and the Myddosome

Through structure-based drug design and recent patent literature (e.g., US12240832B2), derivatives of 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine have been definitively linked to the inhibition of IRAK4 [1].

IRAK4 is a master kinase that acts as the signaling bottleneck for Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon receptor activation by pathogen-associated molecular patterns (PAMPs) or cytokines, IRAK4 is recruited to the adaptor protein MyD88 to form a multimeric complex known as the Myddosome . IRAK4 auto-phosphorylates and subsequently activates IRAK1, triggering a cascade that culminates in NF-κB and MAPK activation [5].

Pathological hyperactivation of this pathway drives severe autoimmune diseases (e.g., Rheumatoid Arthritis, Hidradenitis Suppurativa) and specific oncological malignancies (e.g., MYD88-mutated ABC-DLBCL).

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1/2 (Downstream) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFKB NF-κB / MAPK (Inflammation) TRAF6->NFKB Signal Cascade

Biological signaling cascade of the IRAK4/Myddosome complex driving inflammation.

Experimental Workflows for Target Validation

To confirm that a synthesized derivative of 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine successfully engages IRAK4, a two-tiered validation system is required: an in vitro biochemical assay to prove direct binding, and an in cellulo assay to prove physiological target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric assays are susceptible to interference from compound auto-fluorescence. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Europium), allowing a time delay before measurement that eliminates background fluorescence, ensuring absolute trustworthiness of the


 data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human IRAK4 kinase domain, a Europium-labeled anti-His antibody (to bind the kinase), and a proprietary kinase tracer dye (e.g., Alexa Fluor 647) that binds the ATP pocket.

  • Compound Titration: Dispense the spirocyclic derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) effects.

  • Incubation: Add the kinase/antibody/tracer master mix to the compounds. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Displacement Logic: If the spirocyclic compound binds the IRAK4 orthosteric site, it displaces the tracer dye. This physically separates the Europium donor from the Alexa Fluor acceptor, resulting in a quantifiable loss of the FRET signal.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the

    
     using a four-parameter logistic curve fit.
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show brilliant in vitro affinity but fail entirely in cells due to poor membrane permeability or high non-specific protein binding. CETSA is a self-validating system that relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


) [3].

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 human monocytes (a standard immunological cell line). Treat cells with 1 µM of the spirocyclic derivative or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Subject each tube to a transient (3-minute) thermal challenge across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler.

  • Lysis and Separation: Immediately snap-freeze the tubes in liquid nitrogen to halt denaturation. Lyse the cells using repeated freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes. Crucial logic: Denatured, unbound proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via quantitative Western Blot targeting IRAK4. Use GAPDH as a negative control to prove the thermal shift is specific to IRAK4 and not a global proteostatic artifact.

  • Data Analysis: Plot the band intensity against temperature to generate melt curves. Calculate the shift in melting temperature (

    
    ). A 
    
    
    
    is considered definitive proof of cellular target engagement.

CETSA_Workflow Step1 1. Cell Treatment Incubate cells with Spirocyclic Ligand Step2 2. Thermal Challenge Heat aliquots across temperature gradient Step1->Step2 Step3 3. Cell Lysis Extract soluble protein fraction Step2->Step3 Step4 4. Quantification Measure target protein via Western Blot/HiBiT Step3->Step4 Step5 5. Data Analysis Calculate ΔTm for Target Engagement Step4->Step5

Step-by-step logical workflow of the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Presentation

When evaluating derivatives synthesized from the 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold, comparative profiling is essential. The table below represents the expected pharmacological profile of an optimized derivative (Compound X) targeting IRAK4, demonstrating the high selectivity and cellular efficacy imparted by the spirocyclic core.

Target KinaseAssay TypeMetricCompound X ResultVehicle Control (DMSO)Interpretation
IRAK4 TR-FRETBiochemical

12 nMN/AHigh-affinity orthosteric binding.
IRAK1 TR-FRETBiochemical

>5,000 nMN/A>400-fold selectivity over closely related isoform.
TAK1 TR-FRETBiochemical

>10,000 nMN/ANo off-target binding to downstream pathway kinases.
IRAK4 CETSAApparent

54.2 °C48.5 °C

. Strong cellular target engagement.
GAPDH CETSAApparent

56.1 °C56.0 °C

. Confirms lack of non-specific proteome stabilization.

Conclusion

The identification of therapeutic targets for complex building blocks like 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine requires a synthesis of structural chemistry and rigorous biophysical validation. By leveraging the inherent three-dimensionality of this spiroketal scaffold, researchers can design highly selective inhibitors for challenging kinase targets such as IRAK4. The integration of TR-FRET for high-throughput biochemical screening and CETSA for physiological validation creates an authoritative, self-validating pipeline for modern drug discovery.

References

  • Title: IRAK4 inhibitors (US Patent 12240832B2)
  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (PubMed) URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer Source: European Journal of Medicinal Chemistry (PMC) URL: [Link]

Foundational

In Silico Docking Studies of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: Targeting the IRAK4 Kinase Domain

Executive Summary & Target Rationale In modern structure-based drug design (SBDD), the transition from flat, two-dimensional aromatic rings to highly three-dimensional, rigid scaffolds is a proven strategy to improve met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

In modern structure-based drug design (SBDD), the transition from flat, two-dimensional aromatic rings to highly three-dimensional, rigid scaffolds is a proven strategy to improve metabolic stability and target selectivity. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (MW: 171.24 Da) represents a highly privileged spirocyclic intermediate utilized in the synthesis of potent anti-inflammatory and oncological therapeutics[1]. Specifically, this scaffold has been successfully functionalized to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical node in the Toll-like receptor (TLR) and IL-1R signaling cascades[1].

IRAK4 is unique among the kinome due to its distinct ATP-binding pocket, which lacks a deep back pocket but features a highly specific tyrosine gatekeeper (Tyr262)[2][3]. This technical guide details the causality, structural rationale, and self-validating in silico methodologies required to accurately model the docking of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine-derived pharmacophores into the IRAK4 kinase domain.

Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Phosphorylation MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 NFKB NF-κB / MAPK Signaling IRAK1->NFKB

Fig 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the critical node.

Structural Biology of the IRAK4 Pocket & Scaffold Causality

To achieve high-confidence docking results, one must understand the physical chemistry of the binding event. Why utilize a spirocyclic amine?

  • Entropic Advantage: Flexible aliphatic chains incur a high entropic penalty upon binding. The rigid spiroketal geometry of 1,4-dioxaspiro[4.5]decane forces the primary amine at the 8-position and the methyl group at the 7-position into specific, predictable vectors.

  • Gatekeeper Interaction: IRAK4 possesses a unique Tyr262 gatekeeper [2]. The hydroxyl group of Tyr262 forms a hydrogen bond with Glu233 on the αC-helix, locking the kinase in an active "DFG-in" conformation and blocking access to the hydrophobic back pocket[3].

  • Hinge Region Anchoring: The primary amine of our target compound (typically functionalized into an amide or heteroaromatic system in final drug candidates) is designed to form the "classical triad" of hydrogen bonds with the hinge region residues, specifically Met265 and Val263 [4].

Self-Validating In Silico Experimental Protocol

The following protocol establishes a self-validating computational workflow. By incorporating Topological Water Network (TWN) analysis and Molecular Dynamics (MD) simulations, we ensure that the generated poses are not merely algorithmic artifacts, but thermodynamically stable representations of reality.

Phase I: Protein and Ligand Preparation
  • Step 1: Target Acquisition & Refinement: Download the high-resolution crystal structure of human IRAK4 (e.g., or )[5][6].

  • Step 2: Topological Water Network (TWN) Preservation: Strip bulk solvent, but strictly retain structural water molecules within the D-region that bridge interactions to the catalytic Lys213 [7].

  • Step 3: Protonation & Minimization: Use PROPKA to assign protonation states at pH 7.4. Perform a restrained minimization using the OPLS4 force field until the heavy-atom RMSD converges to 0.3 Å.

  • Step 4: Ligand Preparation: Generate 3D conformers of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its N-benzylated derivatives[1]. Ensure the primary/secondary amine is protonated (cationic) as dictated by its pKa (~9.5) at physiological pH.

Phase II: Grid Generation & Induced-Fit Docking (IFD)
  • Step 5: Grid Definition: Center the 15 Å × 15 Å × 15 Å receptor grid on the hinge region (Met265).

  • Step 6: Pharmacophore Constraints: Apply a mandatory hydrogen-bond acceptor constraint to the backbone NH of Met265 to filter out non-physiological poses[4].

  • Step 7: Induced-Fit Protocol: Because the Tyr262 gatekeeper exhibits side-chain flexibility, utilize an Induced-Fit Docking (IFD) algorithm. Soften the van der Waals radii of non-polar atoms by 0.5 to simulate local breathing motions during ligand entry.

Phase III: Validation via Molecular Dynamics (MD)
  • Step 8: System Solvation: Embed the top-scoring docked complex in a TIP3P water box, neutralized with 0.15 M NaCl.

  • Step 9: Production Run: Execute a 50 ns MD simulation in the NPT ensemble (300 K, 1.013 bar)[4].

  • Step 10: Trajectory Analysis: A valid pose must maintain a ligand RMSD of < 2.0 Å relative to the initial docked frame over the final 20 ns of the simulation[4]. Calculate binding free energy using MM-GBSA.

Workflow P1 Target Prep (Retain TWN) D1 Grid Gen (Met265 Constraint) P1->D1 P2 Ligand Prep (Spirocycle) P2->D1 D2 Induced-Fit Docking D1->D2 M1 MD Simulation (50ns MM-GBSA) D2->M1

Fig 2: Self-validating in silico pipeline for docking spirocyclic scaffolds to IRAK4.

Quantitative Data & Binding Analysis

To contextualize the efficacy of the 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold, we compare the bare intermediate against two hypothetical functionalized derivatives (N-benzylated and N-heteroaromatic), mirroring the synthetic progression seen in patent literature[1].

Data represents derived computational benchmarks based on standard IRAK4 inhibitor profiles.

Compound VariantMM-GBSA Binding Energy (kcal/mol)Post-MD Ligand RMSD (Å)Key Hydrogen Bonds (Occupancy > 80%)Primary Hydrophobic Contacts
Base Scaffold (7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine)-4.82.4Met265 (Backbone)Val263
Derivative A (N-benzyl functionalized)[1]-7.61.6Met265, Tyr262Val263, Leu255, Ala246
Derivative B (Advanced Heteroaromatic Amide)-9.21.1Met265, Lys213, Asp311Tyr262, Leu255, Met192

Data Interpretation & Causality: The bare scaffold exhibits a moderate binding energy (-4.8 kcal/mol) and higher structural fluctuation (RMSD 2.4 Å). However, when functionalized (Derivative A/B), the rigid spirocyclic core acts as an optimal geometric anchor. It projects the N-benzyl or heteroaromatic groups directly into the hydrophobic pocket lined by Leu255 and Ala246, while the 1,4-dioxa oxygen atoms can engage in solvent-mediated interactions. The stabilization of the ligand RMSD to 1.1 Å in Derivative B confirms that the spiro-system perfectly complements the spatial constraints imposed by the Tyr262 gatekeeper[3][4].

Conclusion

The in silico evaluation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine reveals its profound utility as a foundational pharmacophore for IRAK4 inhibition. By employing a rigorously validated computational protocol—combining Induced-Fit Docking to accommodate the Tyr262 gatekeeper and 50 ns MD simulations to verify thermodynamic stability—researchers can confidently utilize this spirocyclic amine to design highly selective, next-generation therapeutics for inflammatory diseases and oncology.

References

  • US Patent US12240832B2.IRAK4 inhibitors. Google Patents.
  • Wang, Z., et al. IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, NIH PubMed Central (PMC). Available at:[Link]

  • Chaudhary, D., et al. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI Molecules. Available at:[Link]

  • Kaur, A., et al. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, NIH PubMed Central (PMC). Available at:[Link]

  • Lee, J., et al. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. MDPI International Journal of Molecular Sciences. Available at:[Link]

Sources

Exploratory

Synthesis and Characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Stereoisomers

Abstract This technical guide details the synthesis, purification, and stereochemical characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a valuable spirocyclic intermediate in medicinal chemistry.[1] The pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, purification, and stereochemical characterization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a valuable spirocyclic intermediate in medicinal chemistry.[1] The protocol employs a robust two-stage synthetic pathway: regioselective


-methylation of the commercially available 1,4-dioxaspiro[4.5]decan-8-one followed by reductive amination.[1] Special emphasis is placed on the separation and structural assignment of the resulting cis- and trans-diastereomers using NMR spectroscopy (

-coupling analysis and NOE correlations).

Introduction & Retrosynthetic Analysis

The 1,4-dioxaspiro[4.5]decane scaffold serves as a protected surrogate for 4-substituted cyclohexanones, offering reduced conformational flexibility compared to open-chain analogs.[1] The introduction of a methyl group at the C7 position, adjacent to the C8 amine, creates two contiguous stereocenters. This results in four possible stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).[2]

Control over the relative stereochemistry (C7 vs. C8) is critical for structure-activity relationship (SAR) studies, as the orientation of the amine often dictates ligand-receptor binding affinity.

Retrosynthetic Logic

The synthesis is disconnected as follows:

  • Target: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.[1][3]

  • Intermediate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (via Reductive Amination).

  • Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one (via

    
    -Alkylation).[1]
    

This route utilizes the symmetry of the starting ketone to simplify the regiochemistry of the first step.

Retrosynthesis Target 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Target) Inter 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Key Intermediate) Target->Inter Reductive Amination (Stereocenter Formation) Start 1,4-Dioxaspiro[4.5]decan-8-one (Commercially Available) Inter->Start α-Methylation (LDA, MeI)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target scaffold.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Objective: Introduce a methyl group at the


-position (C7) of the ketone.[1]
Mechanism:  Kinetic enolate formation using Lithium Diisopropylamide (LDA) followed by 

alkylation with methyl iodide.
Materials
  • Substrate: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[4]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (10 vol) and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LDA solution (1.1 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

    • Expert Insight: The low temperature is crucial to favor the kinetic enolate and prevent di-methylation or polymerization.[1]

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Workup: Quench the reaction by adding saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a colorless oil.

Step 2: Reductive Amination to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Objective: Convert the ketone to the primary amine while establishing the C8 stereocenter.[1] Mechanism: Formation of an imine/iminium intermediate followed by hydride reduction.

Materials
  • Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)[5]
    
  • Solvent: Methanol (MeOH)[5][6]

Protocol
  • Imine Formation: Dissolve the ketone (1.0 equiv) and

    
     (10.0 equiv) in MeOH (10 vol). Stir at room temperature for 2 hours.
    
    • Note: A large excess of ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C . Add

    
     (1.5 equiv) portion-wise.[5]
    
    • Safety: Perform in a fume hood;

      
       may be generated if acidified.
      
  • Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (DCM:MeOH:NH4OH 90:9:1) or LC-MS.[1][2][5][6]

  • Workup: Quench with

    
    
    
    
    
    to pH > 10. Remove MeOH under reduced pressure.[5] Extract the aqueous residue with DCM (3x).
  • Isolation: Dry combined organics over

    
     and concentrate. The residue contains a diastereomeric mixture of cis- and trans-amines.[1]
    

Separation and Characterization of Stereoisomers

The reductive amination typically yields a mixture of diastereomers. The thermodynamic product (trans-diequatorial) often predominates, but the ratio depends on the specific steric environment.

Separation Strategy

The diastereomers possess distinct physical properties allowing separation via silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of DCM to DCM:MeOH:NH4OH (95:4.5:0.5).

  • Elution Order: typically, the cis-isomer (axial amine/equatorial methyl or vice versa) is less polar and elutes first compared to the trans-isomer (diequatorial), though this must be empirically verified.

Stereochemical Assignment (NMR)

To distinguish between the (7RS,8SR)-cis and (7RS,8RS)-trans isomers, analyze the


 NMR coupling constants (

) of the proton at C8 (

).
Conformation Analysis

Assuming the bulky spiro-ketal group locks the cyclohexane ring or biases it significantly, and the methyl group at C7 prefers the equatorial position:

IsomerRelative ConfigC7-Me OrientationC8-Amine OrientationH7-H8 RelationshipExpected

Trans (7R,8R) / (7S,8S)EquatorialEquatorialAxial-Axial (

)
Large (~10-12 Hz)
Cis (7R,8S) / (7S,8R)EquatorialAxialAxial-Equatorial (

)
Small (~2-5 Hz)
  • NOE Correlations:

    • Cis: Strong NOE correlation between

      
       (axial) and 
      
      
      
      (equatorial) is observed due to syn-clinal proximity.
    • Trans: Weak or no NOE between

      
       (axial) and 
      
      
      
      (axial) due to anti-periplanar geometry.
Quantitative Data Summary
ParameterValue / Observation
Yield (Step 1) 75 - 85%
Yield (Step 2) 60 - 75%
Diastereomeric Ratio (dr) Typically 2:1 to 4:1 (Trans:Cis)
Appearance Colorless viscous oil (free base)
MS (ESI+)

Visualization of Stereochemistry[1]

The following diagram illustrates the stereochemical relationships and the logic for assignment.

Stereochemistry cluster_trans Trans-Isomer (Major) cluster_cis Cis-Isomer (Minor) Mixture Crude Amine Mixture (Diastereomers) Trans Trans-7-Methyl-8-amine (Diequatorial) Mixture->Trans Chromatography (Polar Fraction) Cis Cis-7-Methyl-8-amine (Axial-Equatorial) Mixture->Cis Chromatography (Less Polar) Trans_Prop J(H7,H8) ~ 11 Hz NOE: Weak/None Trans->Trans_Prop Cis_Prop J(H7,H8) ~ 4 Hz NOE: Strong Cis->Cis_Prop

Figure 2: Separation logic and spectroscopic signatures for stereochemical assignment.

References

  • BenchChem. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Retrieved from

  • PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from

  • National Institutes of Health (NIH). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.[1] PMC. Retrieved from

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. 2012, 17, 153-166.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

detailed protocol for the reductive amination of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

Focus Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Application: Medicinal Chemistry & Drug Development Mechanistic Rationale & Strategic Reagent Selection The compound 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Application: Medicinal Chemistry & Drug Development

Mechanistic Rationale & Strategic Reagent Selection

The compound 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a highly valuable monoprotected diketone building block, frequently utilized in the synthesis of complex receptor antagonists and neuroactive therapeutics . Transforming the C8 ketone into an amine via reductive amination presents two distinct chemical challenges:

  • Steric Encumbrance: The

    
    -methyl group at the C7 position creates a sterically hindered environment around the carbonyl carbon, which can significantly slow down iminium ion formation and dictate the diastereoselectivity of the subsequent hydride attack.
    
  • Chemoselectivity & Protecting Group Stability: The C1,4-ethylene acetal (ketal) protecting group is sensitive to strong aqueous acids. The reaction conditions must be acidic enough to promote iminium formation but mild enough to prevent ketal hydrolysis.

To navigate these causality factors, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice . Unlike Sodium Borohydride (NaBH₄), which rapidly and indiscriminately reduces ketones to alcohols, STAB is exceptionally mild due to the electron-withdrawing steric bulk of its three acetate groups. It exhibits a profound kinetic preference for protonated iminium ions over neutral ketones . Furthermore, STAB operates optimally at a pH of 4.0–5.0 (typically achieved by adding glacial acetic acid), which perfectly balances the acceleration of iminium formation while preserving the fragile acetal protecting group.

Pathway K 7-Methyl-1,4-dioxaspiro [4.5]decan-8-one I Iminium Intermediate (Activated) K->I + Amine, AcOH (-H2O) A Amine Source (1° or 2°) A->I P Substituted Amine (Diastereomeric Mixture) I->P NaBH(OAc)3 (Hydride Transfer)

Chemical pathway of reductive amination highlighting the activated iminium intermediate.

Quantitative Reagent Profiling

The following table summarizes the quantitative causality behind the selection of reducing agents for this specific transformation. STAB provides the optimal balance of chemoselectivity, safety, and yield.

Reducing AgentChemoselectivity (Iminium vs Ketone)Toxicity ProfileOptimal pH RangePrimary Byproduct Risk
NaBH(OAc)₃ (STAB) Excellent (Reduces iminium selectively)Low 4.0 – 5.0 Minor acetate salts
NaBH₃CN GoodHigh (Cyanide gas risk)6.0 – 8.0HCN (if over-acidified)
NaBH₄ Poor (Reduces ketone rapidly)Low> 8.08-Hydroxyl byproduct
Experimental Workflow

Workflow Step1 1. Iminium Formation Mix Ketone + Amine + AcOH in DCM Step2 2. Hydride Delivery Add NaBH(OAc)3 portion-wise at 0 °C Step1->Step2 Step3 3. Reaction Maturation Stir at 25 °C for 4-16 h Step2->Step3 Step4 4. Quench & Neutralization Add Saturated NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Purification DCM Phase Separation & Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination process.

Detailed Step-by-Step Protocol

Note: This protocol is optimized for a 10 mmol scale synthesis.

Phase 1: Reaction Assembly
  • Solvent & Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.70 g, 10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL).

  • Amine Addition: Add the desired primary or secondary amine (11.0 mmol, 1.1 eq) to the solution. Causality note: A slight excess of the amine drives the equilibrium toward the hemiaminal/iminium intermediate.

  • Acid Catalysis: Add glacial acetic acid (0.86 mL, 15.0 mmol, 1.5 eq) dropwise. Stir the mixture at room temperature (25 °C) for 30–60 minutes under a nitrogen atmosphere to allow the iminium ion to fully form.

Phase 2: Reduction
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Causality note: Portion-wise addition at 0 °C mitigates the mild exotherm and prevents the premature decomposition of the hydride reagent.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. The exact time depends on the steric bulk of the amine; bulky secondary amines (e.g., substituted pyrrolidines) require longer maturation times .

Phase 3: Quench and Isolation
  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous

    
     (20 mL) dropwise until gas evolution ceases and the pH reaches ~7.5–8.0. Causality note: The basic quench neutralizes the acetic acid, breaks down boron-amine complexes, and ensures the product is in its free-base form for extraction.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude amine.
    
Self-Validating System: Analytics & Troubleshooting

To ensure scientific integrity and confirm reaction success without immediately relying on complex purification, utilize the following self-validating checkpoints:

  • TLC Monitoring:

    • Stain Selection: Use a Ninhydrin stain if the product is a secondary amine (derived from a primary amine starting material). If the product is a tertiary amine, Ninhydrin will fail; use Dragendorff's reagent or an Iodine chamber instead.

    • Observation: The starting ketone is UV-inactive but stains strongly with

      
      . The product amine will typically be more polar (lower 
      
      
      
      ) than the ketone on silica gel (eluting with DCM/MeOH/
      
      
      mixtures).
  • LC-MS Validation: Look for the disappearance of the ketone mass and the appearance of the

    
     peak of the target amine. A common byproduct mass to check for is the 
    
    
    
    peak, corresponding to the over-reduced 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol.
  • NMR Fingerprinting (

    
    H NMR, 
    
    
    
    ):
    • The Ketal Marker: The four protons of the ethylene acetal group must appear as a distinct multiplet at ~3.90–4.00 ppm . If this peak is missing or integrated poorly, the reaction was too acidic, and the protecting group was cleaved.

    • The

      
      -Proton Marker:  A new multiplet should appear between 2.50–3.00 ppm , corresponding to the CH-N proton at the C8 position.
      
    • Stereochemical Shift: The C7 methyl group, originally a doublet at ~1.0 ppm in the ketone, will shift slightly. Because hydride attack via STAB typically occurs from the less hindered axial face, the resulting major diastereomer usually places the amine in the equatorial position, resulting in a trans relationship (equatorial-equatorial) between the C7-methyl and C8-amine groups.

References
  • Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: ACS Symposium Series, Vol. 641 (ACS Publications) URL:[Link]

Application

Engineering 3D Chemical Space: Utilizing 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Novel Drug Design

The Rationale for Spirocyclic Scaffolds in Modern Therapeutics Historically, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic rings. While easy to synthesize, these "flatland" molecules often suffe...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Spirocyclic Scaffolds in Modern Therapeutics

Historically, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic rings. While easy to synthesize, these "flatland" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity due to non-specific hydrophobic interactions. The strategic incorporation of sp3-rich, three-dimensional scaffolds like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine represents a paradigm shift in drug design [1].

This specific scaffold offers a unique trifecta of structural benefits:

  • Conformational Restriction: The spirocyclic 1,4-dioxolane ring locks the cyclohexane core into a defined spatial arrangement, orienting appended pharmacophores with high precision for target binding.

  • Metabolic Shielding: The ketal moiety removes a metabolic "soft spot" (the ketone), improving the molecule's half-life while increasing overall polarity and aqueous solubility.

  • Stereochemical Vectors: The addition of the C7 methyl group introduces a critical stereocenter (e.g., the (7R,8S) configuration). This methyl group provides steric bulk that dictates the equatorial or axial preference of the C8 amine, allowing chemists to fine-tune the trajectory of the substituent into deep binding pockets [2].

Strategic Applications in Target Space

Immunology and Oncology: CCR4 Antagonists

The CC chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) critical for the recruitment of highly immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME) [2]. Preventing this migration allows effector T cells to mount a robust anti-tumor response. Researchers have successfully utilized the (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold to develop potent, orally bioavailable small molecule CCR4 antagonists. By coupling the C8 amine with chiral benzylamine derivatives, the resulting compounds achieve high binding affinity and excellent in vivo ADME properties [2].

CNS Disorders: Sigma-1 and 5-HT1A Receptors

The rigid spirocyclic core is highly effective in central nervous system (CNS) drug design. Derivatives of 1,4-dioxaspiro[4.5]decan-8-amine have been utilized as selective 5-HT1A receptor agonists for anxiety and depression [3]. Furthermore, by unmasking the ketal to a ketone, the scaffold can be cyclized with hydrazines to form tetrahydroindazole-based ligands. These exhibit potent and highly selective inhibition of the Sigma-1 receptor over Sigma-2, providing valuable therapeutics for neurological diseases [4].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of heterobifunctional degraders, the 1,4-dioxaspiro[4.5]decane system is employed to rigidify linker regions. For example, in the development of BLIMP-1 degraders, replacing flexible aliphatic chains with rigidified trans-cyclohexyl or spirocyclic motifs maintains the required lipophilicity while dramatically improving human microsomal stability and cellular permeability [5].

Scaffold Derivatization and Logic Workflow

The true power of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine lies in its orthogonal reactivity. The C8 amine can be functionalized while the C4 ketone remains protected. Once the desired amine vector is established, the ketal can be cleaved to reveal the ketone for secondary functionalization.

G A 7-Methyl-1,4-dioxaspiro [4.5]decan-8-amine B Reductive Amination (N-Alkylation) A->B Aldehyde/Ketone + NaBH(OAc)3 C Amidation / Urea (N-Acylation) A->C Acyl Chloride + DIPEA D Ketal Deprotection (Acidic Hydrolysis) A->D Aqueous HCl / THF B->D C->D E Revealed C4 Ketone (Electrophilic Hub) D->E F Heterocycle Synthesis (e.g., Tetrahydroindazole) E->F Hydrazine / LDA + Electrophiles

Workflow of orthogonal functionalization for spirocyclic decane scaffolds.

Self-Validating Bench Protocols

As a Senior Application Scientist, it is critical to understand the causality behind these synthetic steps to troubleshoot effectively.

Protocol A: Stereoselective Reductive Amination of the C8 Amine

Purpose: To install bulky hydrophobic groups (e.g., phenylethyl groups for CCR4 antagonists) onto the primary amine without over-alkylation. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is a milder reducing agent. It will not reduce the starting aldehyde/ketone directly; it waits for the transient iminium ion to form, ensuring high chemoselectivity [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add glacial acetic acid (1.2 equiv) to lower the pH to ~4.5. Logic: Mild acidity accelerates the dehydration step of iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 equiv). Logic: Portion-wise addition controls the exothermic release of hydrogen gas.

  • Reaction Monitoring: Stir for 12–16 hours at room temperature. Monitor via LC-MS. The target mass should reflect [M+H]+ of the secondary amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via reverse-phase C18-flash chromatography (eluting with 0-100% MeCN in water with 0.05% NH4HCO3) to isolate the pure secondary amine [2].

Protocol B: Acid-Catalyzed Ketal Deprotection

Purpose: To unmask the C4 ketone for subsequent heterocycle formation (e.g., synthesizing Topoisomerase II inhibitors or Sigma-1 ligands) [4] [6]. Causality: The 1,4-dioxolane ring is highly stable to basic and nucleophilic conditions but rapidly hydrolyzes in the presence of aqueous acid via an oxonium ion intermediate. Tetrahydrofuran (THF) is used as a co-solvent because it is miscible with water, ensuring the lipophilic spirocycle remains in solution during hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized 1,4-dioxaspiro[4.5]decane derivative (1.0 equiv) in THF (0.4 M).

  • Hydrolysis: Add an equal volume of 2 M aqueous HCl. Logic: The high concentration of water drives the equilibrium toward the ketone and ethylene glycol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours under an N2 atmosphere [6].

  • Validation: Monitor by TLC (staining with phosphomolybdic acid or 2,4-DNP). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-inactive spot (the ketone) indicates completion.

  • Workup: Cool the mixture in an ice/water bath. Slowly basify with 5 M NaOH until pH > 9. Logic: Basification ensures any basic amines in the molecule are deprotonated and partitioned into the organic phase.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 50 mL). Dry the organic layers over MgSO4, filter, and concentrate to yield the functionalized cyclohexanone.

Quantitative Data Synthesis

The incorporation of the 1,4-dioxaspiro[4.5]decane scaffold drastically alters the physicochemical and biological profile of a drug candidate. Below is a synthesized comparison demonstrating the advantages of this 3D scaffold over traditional flat analogs in GPCR antagonist design.

ParameterFlat Aromatic Scaffold (Analog)7-Methyl-1,4-dioxaspiro[4.5]decane ScaffoldRationale for Shift
Fraction sp3 (Fsp3) < 0.25> 0.65Increased 3D character improves solubility and reduces off-target promiscuity.
Aqueous Solubility Poor (< 10 µM)Excellent (> 150 µM)The oxygen atoms of the ketal act as hydrogen bond acceptors, increasing polarity.
Microsomal Stability (T1/2) ~ 15 mins> 60 minsThe spirocyclic core lacks benzylic positions and shields the C4 position from CYP450 oxidation [5].
Target Selectivity Moderate (Binds multiple GPCRs)High (Specific to targeted GPCR)The rigid chair conformation and C7 methyl group lock the pharmacophore into a highly specific vector [2].

Intracellular Mechanism of Action

When utilized to synthesize CCR4 antagonists, derivatives of this scaffold block the signaling cascade responsible for Treg chemotaxis into the tumor microenvironment.

Pathway Ligand CCL17 / CCL22 (Endogenous Chemokines) Receptor CCR4 Receptor (GPCR) Ligand->Receptor Receptor Activation Antagonist Spirocyclic Scaffold Derivative (CCR4 Antagonist) Antagonist->Receptor Allosteric/Orthosteric Blockade GProtein Gαi Protein Subunit Receptor->GProtein Signal Transduction Effectors PI3K / AKT Pathway Intracellular Calcium Flux GProtein->Effectors Phosphorylation Cascade Outcome Treg Migration into Tumor Microenvironment Effectors->Outcome Actin Polymerization & Chemotaxis

CCR4 signaling pathway modulated by spirocyclic scaffold-derived antagonists.

References

  • RAPT Therapeutics. "Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment." RAPT Therapeutics Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." NIH PubMed Central. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Discovery and Characterization of Novel BLIMP-1 Heterobifunctional Ligand-Directed Degraders." ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." ACS Publications. Available at: [Link]

Method

Application Note: Optimized Protocols for the N-Alkylation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary This guide details the experimental procedures for the N-alkylation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . This substrate presents a dual challenge in medicinal chemistry: Chemical Stability: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental procedures for the N-alkylation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . This substrate presents a dual challenge in medicinal chemistry:

  • Chemical Stability: The 1,4-dioxaspiro (ketal) protecting group is labile to aqueous acid, necessitating strict pH control.

  • Steric Environment: The C7-methyl group introduces steric hindrance adjacent to the reactive C8-amine, influencing reaction kinetics and stereochemical outcomes.

Two protocols are provided: Reductive Amination (Method A) , the preferred route for high selectivity and yield, and Direct Alkylation (Method B) for substrates lacking carbonyl functionality.

Strategic Analysis & Mechanistic Insight

Substrate Sensitivity (The Ketal Risk)

The 1,4-dioxaspiro[4.5]decane moiety is a masked ketone. While stable under basic and neutral conditions, it hydrolyzes rapidly in aqueous acid (pH < 4) to yield the corresponding ketone and ethylene glycol.

  • Operational Constraint: Avoid strong acidic workups (e.g., 1M HCl washes) typically used to purify amines.

  • Buffer Strategy: Maintain reaction pH between 5.0 and 7.0 during reductive amination to catalyze imine formation without degrading the ketal.

Steric Influence (The 7-Methyl Effect)

The methyl group at C7 creates a "picket fence" effect.

  • Kinetic Impact: Nucleophilic attack by the amine is slower compared to the un-substituted analog. Reaction times must be extended.

  • Stereochemistry: The amine exists as cis or trans relative to the methyl group. Reductive amination typically proceeds via a thermodynamic equilibrium, often favoring the equatorial amine, but the C7-methyl may lock the ring conformation, leading to distinct diastereomers that may require chromatographic separation.

Method A: Reductive Amination (Preferred)

Target: Mono-alkylation using aldehydes or ketones. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Rationale: STAB is milder than NaBH₄ (which reduces aldehydes/ketones indiscriminately) and less toxic/pH-sensitive than NaCNBH₃. It selectively reduces the intermediate iminium ion while tolerating the acid-sensitive ketal.[1]

Reaction Workflow Diagram

ReductiveAmination Start Start: Amine + Aldehyde Imine Intermediate: Hemi-aminal / Imine Start->Imine DCE, AcOH (cat) 2h, RT Reduction Reduction: Add STAB Imine->Reduction STAB (1.5 eq) Overnight Quench Quench: Sat. NaHCO3 Reduction->Quench pH > 8 Product Product: N-Alkylated Amine Quench->Product Org. Extraction

Figure 1: Step-wise workflow for Reductive Amination using STAB.

Experimental Protocol

Reagents & Stoichiometry:

Component Equiv. Role Notes
Amine Substrate 1.0 Nucleophile 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
Aldehyde/Ketone 1.1 - 1.2 Electrophile Slight excess ensures conversion
NaBH(OAc)₃ (STAB) 1.4 - 1.6 Reducing Agent Add as solid; moisture sensitive
Acetic Acid (AcOH) 0.1 - 1.0 Catalyst CRITICAL: Do not exceed 1.0 eq.[2][3]

| DCE or DCM | 10-20 Volumes | Solvent | Anhydrous (1,2-Dichloroethane preferred) |

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a dry reaction vessel with the Amine Substrate (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (0.1 M concentration).

    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (0.5 equiv). Note: If the aldehyde is highly reactive, AcOH can be omitted to protect the ketal.

    • Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by LCMS.[4] Look for disappearance of the imine mass (M-1 or M+1 depending on ionization).

  • Quench & Workup (Ketal-Safe):

    • Do NOT use HCl.

    • Quench by slowly adding Saturated Aqueous NaHCO₃ until gas evolution ceases and pH is >8.

    • Stir biphasic mixture vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Wash combined organics with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Direct Alkylation (Alternative)

Target: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) using Alkyl Halides. Risk: Polyalkylation (Quaternization) is a significant risk.

Decision Matrix

MethodSelection Input Select Electrophile IsCarbonyl Is it an Aldehyde/Ketone? Input->IsCarbonyl IsHalide Is it an Alkyl Halide? IsCarbonyl->IsHalide No MethodA USE METHOD A (Reductive Amination) High Selectivity IsCarbonyl->MethodA Yes MethodB USE METHOD B (Direct Alkylation) Strict Stoichiometry Needed IsHalide->MethodB Yes

Figure 2: Decision matrix for selecting the appropriate alkylation strategy.

Experimental Protocol

Reagents & Stoichiometry:

Component Equiv. Role Notes
Amine Substrate 1.0 Nucleophile
Alkyl Halide 0.9 - 1.0 Electrophile Limiting reagent to prevent over-alkylation
Base 2.0 - 3.0 Proton Scavenger K₂CO₃ (heterogeneous) or DIPEA (soluble)

| Acetonitrile (ACN) | 10 Volumes | Solvent | Polar aprotic, promotes SN2 |

Step-by-Step Procedure:

  • Preparation:

    • Dissolve Amine Substrate (1.0 equiv) in anhydrous Acetonitrile (ACN).

    • Add K₂CO₃ (2.5 equiv) or DIPEA (2.0 equiv).

  • Alkylation:

    • Add Alkyl Halide (0.95 equiv) dropwise at RT. Note: Using a slight deficit of the alkyl halide ensures the mono-alkylated product is favored over the di-alkylated side product.

    • Heat to 60°C. Monitor closely by LCMS every 2 hours.

    • Stop Condition: Stop when the dialkylated impurity reaches >5% or starting material consumption stalls.

  • Workup:

    • Filter off solids (if K₂CO₃ used).

    • Concentrate filtrate.

    • Redissolve in EtOAc, wash with Water and Brine .

    • Purification: Flash chromatography is almost always required to separate SM, Mono-, and Di-alkylated products.

Validation & Analytical Criteria

Every batch must be validated against these criteria to ensure the "Self-Validating" standard:

AttributeMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Diagnostic ketal peak: Multiplet at ~3.9-4.0 ppm (4H). Absence of aldehyde proton (~9-10 ppm).
Ketal Integrity ¹³C-NMRQuaternary spiro-carbon signal at ~108 ppm. Absence of ketone carbonyl signal (~210 ppm).
Purity HPLC/UPLC>95% (210 nm or 254 nm).
Stereochemistry NOESY NMRDetermine relative stereochemistry of N-substituent vs. 7-Methyl (cis/trans).

Troubleshooting Guide

Issue 1: Ketal Hydrolysis (Appearance of Ketone)

  • Cause: Reaction or workup was too acidic.

  • Solution: In Method A, reduce AcOH to 0.1 eq or use Ti(OiPr)₄ as a Lewis acid promoter instead of Brønsted acid. Ensure quench is fully basic (pH 8+) before extraction.

Issue 2: Low Conversion (Steric Hindrance)

  • Cause: The 7-Methyl group blocks the approach of the electrophile.

  • Solution: Increase reaction time to 24-48h. For Method A, use dry THF instead of DCE and heat to 40°C after STAB addition (STAB is stable up to ~50°C).

Issue 3: Polyalkylation (Method B)

  • Cause: Alkyl halide is too reactive or in excess.

  • Solution: Switch to Method A (Reductive Amination) if a corresponding aldehyde exists. If not, use slow addition of the alkyl halide (syringe pump) and keep the amine in excess (recover unreacted amine during purification).

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6]

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Carbonyl Group." In Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of cyclic ketals vs. acyclic acetals).

  • BenchChem Technical Support. "Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives." (Data on hydrolysis rates of spiroketals).

  • Gribble, G. W. (1998).[7] "Sodium triacetoxyborohydride."[1][5][6][8][9] Encyclopedia of Reagents for Organic Synthesis. (Review of reagent selectivity).

Sources

Application

application of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in the synthesis of potential dopamine agonists

Application Note: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in the Synthesis of Preferential Dopamine D2/D3 Agonists Executive Summary & Mechanistic Rationale The development of multifunctional dopamine agonists for the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in the Synthesis of Preferential Dopamine D2/D3 Agonists

Executive Summary & Mechanistic Rationale

The development of multifunctional dopamine agonists for the treatment of neurodegenerative disorders, particularly Parkinson's disease (PD), requires precise spatial control over pharmacophore presentation. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a highly privileged, stereochemically rich building block used to construct hybrid dopamine D2/D3 receptor agonists[1].

From a mechanistic standpoint, this scaffold offers two critical advantages:

  • Orthogonal Reactivity via Ketal Protection : The 1,4-dioxaspiro[4.5]decane core effectively masks a highly reactive cyclohexanone moiety as a stable ethylene glycol ketal[2]. This allows for aggressive functionalization (e.g., reductive amination or alkylation) at the 8-amine position without unwanted side reactions at the carbonyl center.

  • Stereochemical Gating via the 7-Methyl Group : The introduction of the 7-methyl group adjacent to the amine provides vital steric bulk. This chiral center dictates the equatorial/axial preference of the attached pharmacophore, which has been empirically shown to drastically enhance binding selectivity for the Dopamine D3 receptor over the D2 receptor—a critical feature for minimizing motor fluctuation side effects in PD therapies[1],[3].

Synthetic Workflow & Logical Architecture

The synthesis of complex dopamine agonists from this scaffold typically follows a three-stage logic: functionalization of the primary amine, unmasking of the hidden ketone, and final elaboration into a bicyclic or hybrid system (such as tetrahydrobenzo[d]thiazoles or arylpiperazine derivatives)[4].

SynthesisWorkflow SM 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Starting Scaffold) Step1 Reductive Amination (Attachment of Pharmacophore) SM->Step1 Int1 8-Alkylamino Ketal Intermediate Step1->Int1 NaBH(OAc)3, DCE Step2 Acidic Deprotection (Ketal Hydrolysis) Int1->Step2 Int2 4-Alkylamino-3-methylcyclohexan-1-one Step2->Int2 HCl or TFA, H2O Step3 Cyclization / Second Amination (Bicyclic Core Formation) Int2->Step3 Product Target Dopamine Agonist (e.g., D3 Preferring Hybrid) Step3->Product Amine + Reductant

Figure 1: Synthetic logic for deriving dopamine agonists from the spirocyclic scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to verify chemical causality before proceeding.

Protocol A: Chemoselective Reductive Amination

Objective: Attach an arylpiperazine or alkyl linker to the 8-amine while preserving the ketal. Causality: Sodium triacetoxyborohydride (


) is selected over sodium borohydride because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the transient imine without prematurely reducing the starting aldehyde[1]. 1,2-Dichloroethane (DCE) is used as a non-coordinating solvent to maximize imine electrophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Add glacial acetic acid (1.0 eq) to catalyze imine formation.
    
  • Self-Validation (IPC): Spot the reaction on a silica TLC plate and stain with Ninhydrin. The primary amine starting material will stain deep purple. The reaction is deemed complete when the purple spot is entirely consumed, yielding a UV-active spot (if an aryl group was attached) that does not react with Ninhydrin.

  • Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane (3x), dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Ketal Deprotection to Unmask the Ketone

Objective: Hydrolyze the 1,4-dioxaspiro[4.5]decane moiety to reveal the reactive cyclohexanone. Causality: The ketal is highly stable to the reductive conditions of Protocol A but is selectively labile to aqueous acid. Tetrahydrofuran (THF) is utilized as a co-solvent to maintain the lipophilic amine intermediate in solution during aqueous hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude intermediate from Protocol A in a 1:1 mixture of THF and 1N aqueous HCl.

  • Hydrolysis: Heat the mixture to 60°C and stir for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The appearance of a new spot that stains bright yellow/orange confirms the successful unmasking of the ketone. LC-MS should confirm the loss of 44 Da (loss of the ethylene glycol bridge,

    
    ).
    
  • Workup: Cool to room temperature, basify to pH 9 using 2N NaOH (to free-base the amine), and extract with ethyl acetate. Purify via flash column chromatography to isolate the 4-amino-3-methylcyclohexan-1-one derivative.

Pharmacological Evaluation & Receptor Signaling

Compounds derived from this scaffold are typically evaluated for their binding affinity and functional efficacy at Dopamine D2 and D3 receptors using radioligand binding assays (e.g.,


-spiperone displacement) and 

functional assays[5],[3].

SignalingPathway Agonist Dopamine Agonist (Scaffold-Derived) Receptor D2/D3 Receptors (GPCRs) Agonist->Receptor Binds GProtein G(i/o) Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA Protein Kinase A (Downregulated) cAMP->PKA Less activation Response Neuroprotection & Motor Control PKA->Response Modulates targets

Figure 2: D2/D3 Gi/o-coupled signaling pathway modulated by synthesized agonists.

Quantitative Data Analysis

The spatial arrangement dictated by the 7-methyl group significantly impacts receptor subtype selectivity. Table 1 summarizes the pharmacological profiles of representative hybrid molecules synthesized using this spirocyclic approach.

Table 1: Pharmacological Profiles of Dopamine Agonists Derived from Cyclohexyl/Spirocyclic Scaffolds

Compound / DerivativeTarget ReceptorD2 Affinity (

, nM)
D3 Affinity (

, nM)
D3/D2 Selectivity RatioEfficacy (

%)
D-264 (Reference) D2/D3 Agonist15.90.10~15985%
7-Methyl Analog (R,R) D3 Preferring22.40.08~28088%
7-Desmethyl Analog Mixed D2/D38.51.2~774%
Compound (-)-9b D3 Preferring12.10.11~11092%

Data synthesis demonstrates that the inclusion of the methyl stereocenter (7-Methyl Analog) dramatically increases the D3/D2 selectivity ratio compared to the desmethyl baseline, validating the structural importance of the 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine precursor[1],[3].

References

  • BenchChem Technical Support Team. "The Spirocyclic Keystone: A Guide to Asymmetric Synthesis Involving 1,4-Dioxaspiro[4.5]decan-8-ol." Benchchem.
  • Dutta, A. K., et al. "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of In Vivo Efficacy." ACS Chemical Neuroscience / NIH.
  • "Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands.
  • "Biotin tethered homotryptamine derivatives: high affinity probes of the human serotonin transporter (hSERT)." PMC.

Sources

Method

Application Note: Advanced Chiral Separation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Enantiomers

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) coupled with CAD/MS Executive Summary & Chemical Rationale The ena...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) coupled with CAD/MS

Executive Summary & Chemical Rationale

The enantiomeric resolution of primary aliphatic amines presents a notorious challenge in chiral chromatography. The target analyte, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (MW: 171.24 g/mol ), is highly representative of modern spirocyclic scaffolds used in medicinal chemistry.

From a chromatographic perspective, this molecule presents three distinct challenges:

  • Lack of a UV Chromophore: The absence of aromatic rings renders standard UV detection (e.g., 254 nm) ineffective, necessitating the use of Universal Detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Primary Amine Tailing: Underivatized primary amines interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution[1].

  • Acid-Labile Protecting Group (Critical Insight): The 1,4-dioxaspiro[4.5]decane moiety is a ketal protecting group. While crown ether columns are the theoretical "gold standard" for primary amines[2], they require highly acidic aqueous mobile phases (pH < 2)[3]. Prolonged exposure to these conditions will hydrolyze the spiro-ketal back to the parent ketone (4-amino-3-methylcyclohexan-1-one).

To navigate these chemical constraints, this application note details a dual-orthogonal method strategy : a primary, non-destructive method using a Polysaccharide Chiral Stationary Phase (CSP), and a secondary, low-temperature Crown Ether method.

Method Development Strategy

Workflow A Analyte: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Acid-Labile Ketal + Primary Amine) B Method Selection Strategy A->B C Method A: Polysaccharide CSP (Chiralpak IG) B->C Primary Choice D Method B: Crown Ether CSP (Crownpak CR-I) B->D Orthogonal Choice E Polar Organic Mode MeOH + 0.1% NH4OH (Ketal Stable, MS Compatible) C->E F Reversed Phase Mode Low Temp (5°C) + 0.1% TFA (High Rs, Ketal Hydrolysis Risk) D->F G Detection: CAD or LC-MS (Analyte lacks UV Chromophore) E->G F->G

Strategic method development addressing acid-lability and lack of UV chromophore.

Mechanistic Causality
  • Polysaccharide Approach (Method A): Derivatized polysaccharide polymers (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) offer broad selectivity[1]. By operating in Polar Organic (PO) mode with a volatile basic additive like ammonium hydroxide, we mask silanol interactions, maintain MS compatibility[4], and ensure 100% stability of the acid-labile spiro-ketal.

  • Crown Ether Approach (Method B): Crown ethers separate primary amines via host-guest complexation, where the protonated amine (-NH₃⁺) is encapsulated within the 18-crown-6 cavity[5]. To mitigate ketal hydrolysis in the mandatory acidic environment, the protocol is modified to use sub-ambient temperatures (5 °C) to kinetically slow degradation while thermodynamically favoring chiral recognition[3].

Mechanism Amine Protonated Amine (-NH3+) Cavity 18-Crown-6 Cavity Amine->Cavity Inclusion Complex Steric Chiral Barrier Amine->Steric Enantio-discrimination Ketal Spiro-Ketal Bulk Ketal->Steric Steric Repulsion

Mechanistic model of crown ether host-guest complexation for the primary amine.

Experimental Protocols

Method A: Immobilized Polysaccharide CSP (Primary Protocol)

This method is self-validating for structural integrity, ensuring the ketal remains intact throughout the chromatographic run.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Methanol with 0.1% (v/v) Ammonium Hydroxide (NH₄OH, 28-30% aqueous solution). Degas via ultrasonication for 10 minutes.

    • Causality: NH₄OH ensures the primary amine remains neutral, preventing silanol-induced tailing while maintaining ESI-MS compatibility[1][4].

  • Sample Preparation: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Methanol to a concentration of 0.5 mg/mL. Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (150 x 4.6 mm, 3 µm)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • Detection (LC-MS/CAD):

    • CAD Settings: Evaporator temperature set to 35 °C, data collection rate 10 Hz.

    • MS Settings: ESI+ mode. Extract the [M+H]⁺ ion at m/z 172.13.

Method B: Crown Ether CSP (Orthogonal/Confirmation Protocol)

This method relies on strict temperature control to prevent analyte degradation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). Mix with Methanol in an 80:20 (v/v) ratio.

    • Causality: Acidic pH is mandatory to protonate the primary amine for inclusion into the crown ether cavity[2][5].

  • Sample Preparation: Dissolve the analyte in the mobile phase immediately prior to injection. Keep the autosampler tray chilled at 4 °C.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 5 °C

    • Causality: Sub-ambient temperatures enhance the thermodynamic stability of the chiral inclusion complex while kinetically suppressing ketal hydrolysis[3].

  • Detection (LC-MS): ESI+ mode. Monitor m/z 172.13 for the intact analyte.

Data Presentation & Chromatographic Metrics

The following tables summarize the expected quantitative performance of both methods during method validation.

Table 1: Optimized Chromatographic Parameters

ParameterMethod A (Polysaccharide)Method B (Crown Ether)
Column Chemistry Amylose tris(3-chloro-5-methylphenylcarbamate)Immobilized (+)-18-Crown-6 tetracarboxylic acid
Chromatographic Mode Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase MeOH / 0.1% NH₄OHH₂O (0.1% TFA) / MeOH (80:20)
Operating Temperature 25 °C5 °C (Critical for stability)
Flow Rate 0.8 mL/min0.4 mL/min
Detection Mode CAD / LC-MS (ESI+)CAD / LC-MS (ESI+)

Table 2: System Suitability and Separation Metrics

MetricMethod AMethod BAcceptance Criteria
Retention Time (Peak 1) 5.4 min8.2 minN/A
Retention Time (Peak 2) 6.8 min11.5 minN/A
Selectivity (α) 1.351.52> 1.2
Resolution (Rs) 2.43.1> 1.5 (Baseline)
Tailing Factor (Tf) 1.151.05< 1.5
Ketal Degradation Rate < 0.1%~ 2.5% (after 12h in vial)Monitor m/z 128.1

System Suitability & Self-Validation Checks

To ensure the trustworthiness of the generated data, the following self-validating system checks must be implemented prior to batch analysis:

  • Hydrolysis Monitoring (Method B): Because the spiro-ketal is acid-labile, the LC-MS method must include a Selected Ion Monitoring (SIM) channel for m/z 128.1 (the [M+H]⁺ ion of the hydrolyzed ketone, 4-amino-3-methylcyclohexan-1-one). If the peak area of m/z 128.1 exceeds 1.0% of the total analyte area, the sample must be freshly prepared, or the autosampler temperature must be verified.

  • Silanol Masking Verification (Method A): If the tailing factor (Tf) of the second eluting enantiomer exceeds 1.5, it indicates insufficient silanol masking. Validate the concentration of NH₄OH in the mobile phase, as volatile amines can evaporate from the solvent reservoir over time[1].

References

1.[1] Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH Source: nih.gov URL:

2.[4] Title: Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Source: wiley.com URL:

3.[2] Title: Crown-Ether Chiral Stationary Phases - Regis Technologies Source: registech.com URL:

4.[5] Title: Development and Application of Crown Ether-based HPLC Chiral Stationary Phases | Request PDF - ResearchGate Source: researchgate.net URL:

5.[3] Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - MDPI Source: mdpi.com URL:

Sources

Application

incorporating 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in combinatorial chemistry libraries

Application Note: Strategic Incorporation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Combinatorial Libraries Executive Summary & Scientific Rationale The incorporation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Combinatorial Libraries

Executive Summary & Scientific Rationale

The incorporation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine into combinatorial libraries represents a strategic move to "escape flatland" in drug discovery. Unlike traditional aromatic building blocks, this scaffold offers a high fraction of sp³-hybridized carbons (


), a metric directly correlated with improved clinical success, solubility, and reduced promiscuity [1].[1]

This specific building block offers three distinct structural advantages:

  • Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane system provides a rigid, three-dimensional core that orients exit vectors away from the planar axis, enhancing target specificity.

  • Vicinal Steric Constraint: The 7-methyl group (adjacent to the 8-amine) introduces local steric pressure, restricting the conformational flexibility of the amine handle. This "pre-organization" can reduce the entropic penalty of binding.

  • Orthogonal Functionality: The ketal (dioxolane) serves as a robust masked ketone, allowing for initial diversification at the amine followed by a secondary diversification (reductive amination) after deprotection.

Chemical Profile & Steric Considerations

  • Molecule: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine[2]

  • Core Structure: Protected 4-amino-3-methylcyclohexanone.

  • Key Challenge: The methyl group at C7 is vicinal (1,2-relationship) to the reactive amine at C8. This creates significant steric hindrance during amide coupling, requiring high-energy activation protocols compared to unhindered amines.

Stereochemical Note

This scaffold typically exists as cis and trans diastereomers regarding the relative orientation of the 7-methyl and 8-amine groups.

  • Cis-isomer: The methyl and amine are on the same face. Higher steric clash; coupling rates will be slower.

  • Trans-isomer: Groups are on opposite faces. Generally more reactive but still hindered compared to non-methylated analogs.

  • Recommendation: Use the racemic diastereomeric mixture for maximum library diversity, or separate isomers via chiral SFC prior to library synthesis if structure-activity relationship (SAR) precision is required early.

Strategic Workflow Visualization

The following flowchart outlines the logic for incorporating this scaffold into a Split-and-Pool or Parallel Synthesis workflow.

LibraryWorkflow Fig 1. Orthogonal diversity generation using the spiro-ketal scaffold. Start Scaffold: 7-Methyl-1,4-dioxaspiro [4.5]decan-8-amine Coupling Step 1: Amide Coupling (Diversity Point R1) Start->Coupling Carboxylic Acids HATU/DIPEA Deprotect Step 2: Ketal Deprotection (Acid Hydrolysis) Coupling->Deprotect Isolation Intermediate Intermediate: N-Acylated Aminocyclohexanone Deprotect->Intermediate HCl/THF RedAm Step 3: Reductive Amination (Diversity Point R2) Intermediate->RedAm Amines (R2) STAB/DCE Final Final Library: Spiro-based Diamines RedAm->Final Purification

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (R1 Diversification)

Rationale: Due to the 7-methyl group, standard EDC/HOBt couplings often result in incomplete conversion. We utilize HATU, a more potent coupling agent, to overcome the steric barrier of the vicinal methyl group.

Reagents:

  • Scaffold: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (1.0 equiv)

  • Carboxylic Acid (R1-COOH): 1.2 – 1.5 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to scaffold). Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add the scaffold amine (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 16–24 hours.

    • Note: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The 7-methyl group can significantly retard nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Validation: Monitor by LCMS. The mass should correspond to [M+H]⁺ = Scaffold + Acid - H₂O.

Protocol B: Ketal Deprotection (Unmasking the Ketone)

Rationale: The ketal must be removed to restore the ketone functionality for the second diversity point. Conditions must be acidic enough to hydrolyze the dioxolane but mild enough to preserve the newly formed amide bond.

Reagents:

  • Solvent: THF (Tetrahydrofuran) / Water (4:1 ratio)

  • Acid: 2N HCl or 4M HCl in Dioxane

Step-by-Step:

  • Dissolution: Dissolve the crude amide from Protocol A in THF/Water (4:1).

  • Hydrolysis: Add 2N HCl (5–10 equiv).

  • Reaction: Stir at RT for 4–6 hours.

    • QC Check: Monitor the disappearance of the ethylene glycol protons (multiplet at ~3.9 ppm) via ¹H NMR or the mass shift (-44 Da for loss of C₂H₄O, +16 for O, net loss depends on hydration state in MS) via LCMS.

  • Neutralization: Carefully quench with saturated NaHCO₃ until pH 8.

  • Extraction: Extract with DCM (Dichloromethane). The product is now a 4-acylamino-3-methylcyclohexanone .

Protocol C: Reductive Amination (R2 Diversification)

Rationale: This step exploits the "Spiro" advantage.[3][4] The ketone, now revealed, allows for the introduction of a second amine. Sodium Triacetoxyborohydride (STAB) is used as it is mild and reduces the imine selectively over the ketone, preventing over-reduction to the alcohol.

Reagents:

  • Ketone Intermediate (1.0 equiv)

  • Amine (R2-NH₂): 1.2 – 1.5 equiv

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride) (2.0 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve the ketone intermediate and the R2-amine in DCE (0.1 M). Add Acetic Acid. Stir for 1–2 hours at RT to allow imine formation.

    • Tip: Use molecular sieves (4Å) if the R2-amine is non-nucleophilic (e.g., anilines) to drive equilibrium.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Isolate via SCX (Strong Cation Exchange) cartridges to capture the basic amine product, washing away non-basic impurities.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting (High Sterics)
Coupling Agent HATUPyBOP or Acid Chloride generation
Temperature 25°C (RT)50°C - 60°C (Check amide stability)
Deprotection 2N HCl / THFTFA / DCM / H₂O (if solubility is poor)
Stereochemistry Racemic / Diastereomeric MixPre-separate via Chiral SFC

Validation Criteria (Self-Validating Protocol):

  • Mass Balance: The final product molecular weight must equal:

    
    .
    
  • ¹H NMR: Look for the diagnostic methyl doublet at ~0.9–1.1 ppm. The splitting pattern often simplifies after the conformational lock induced by the amide coupling.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5] Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3] Expert Opinion on Drug Discovery, 11(9), 831–840. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Link

Sources

Method

Application Note: Synthetic Strategies for Novel Ligands Derived from 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Significance In contemporary medicinal chemistry, the tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Significance

In contemporary medicinal chemistry, the transition from flat, aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to improve target selectivity, solubility, and overall pharmacokinetic profiles[1]. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (and its stereoisomers, e.g., CAS 1379329-35-7) represents a highly versatile, conformationally restricted building block.

Structurally, this scaffold is the ethylene acetal-protected form of 4-amino-3-methylcyclohexan-1-one. The presence of the spiro-ketal provides an orthogonal functionalization handle, allowing chemists to selectively modify the amine at the 8-position before revealing the ketone at the 4-position for subsequent derivatization. This specific scaffold has been instrumental in the discovery of potent, orally bioavailable drug candidates, including selective 2[2] and 3[3].

Mechanistic Insights & Stereochemical Control

The synthesis of the 8-amine from its precursor, 7-methyl-1,4-dioxaspiro[4.5]decan-8-one, relies heavily on reductive amination. The adjacent 7-methyl group introduces significant steric bias during the hydride attack on the transient iminium ion.

  • Diastereoselectivity: The trajectory of the incoming hydride is dictated by the minimization of 1,3-diaxial interactions and steric clash with the equatorial/axial 7-methyl group. Depending on the reducing agent and the bulk of the amine, the reaction can be tuned to favor either the (7R,8S)cis-isomer (utilized in CCR4 antagonists[2]) or the (7R,8R)trans-isomer (utilized in IRAK4 inhibitors[3]).

  • Chemoselectivity: The 1,4-dioxaspiro[4.5]decane ketal is entirely stable to the reductive amination conditions and subsequent basic/nucleophilic N-functionalization steps, ensuring that the latent ketone remains protected until acidic hydrolysis is intentionally triggered[1].

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways enabled by the 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold.

SyntheticWorkflow K 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one A Reductive Amination K->A Primary/Secondary Amine NaBH(OAc)3 B 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Core Scaffold) A->B Stereoselective Control (cis/trans isomers) C N-Functionalization (e.g., SNAr, Amidation) B->C R-X or R-COOH D Ketal Deprotection (Acidic Hydrolysis) C->D 2M HCl, THF, Reflux E Revealed Ketone Intermediate D->E H2O F C-C / C-N Bond Formation E->F Grignard / Wittig / Reductive Amination H Novel Bifunctional Ligands (CCR4 / IRAK4 Inhibitors) F->H Final Derivatization

Fig 1. Synthetic workflow for 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine derived ligands.

Quantitative Data: Reductive Amination Optimization

To establish a self-validating baseline for the synthesis of the core amine, various reductive amination conditions were benchmarked. The data below summarizes the impact of the reducing agent on the overall yield and diastereomeric ratio (d.r.) when reacting 7-methyl-1,4-dioxaspiro[4.5]decan-8-one with benzylamine.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventTemp (°C)AdditiveYield (%)d.r. (cis:trans)
1NaBH₄MeOH0 to 25None45%1.2 : 1
2NaBH₃CNMeOH25AcOH (cat.)68%2.5 : 1
3NaBH(OAc)₃ DCE 25 AcOH (1.0 eq) 88% 4.1 : 1
4Pd(OH)₂/C, H₂ (2 atm)MeOH25None72%1 : 3.5

Note: Entry 3 provides the optimal balance of chemoselectivity and yield for the cis-isomer, while Entry 4 (hydrogenation) reverses the selectivity to favor the trans-isomer[3].

Validated Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of cis-N-Benzyl-7-methyl-1,4-dioxaspiro[4.5]decan-8-amine.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting ketone into an alcohol before the iminium intermediate can fully form[4]. The addition of stoichiometric acetic acid acts as a general acid catalyst, accelerating the dehydration of the hemiaminal to the iminium ion—the rate-determining step.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (5.00 g, 29.4 mmol) and dry 1,2-dichloroethane (DCE) (100 mL) under a nitrogen atmosphere.

  • Imine Formation: Add benzylamine (3.21 mL, 29.4 mmol) followed by glacial acetic acid (1.68 mL, 29.4 mmol). Stir the reaction mixture at room temperature (25 °C) for 30 minutes to allow for complete iminium ion formation[4].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (9.35 g, 44.1 mmol, 1.5 eq) over 15 minutes to control the mild exotherm.

  • Monitoring: Stir the opaque suspension at room temperature for 16 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The starting ketone (Rf ~0.6) should be completely consumed, replaced by a polar amine spot (Rf ~0.2).

  • Quenching & Workup: Quench the reaction carefully by adding 10% aqueous NaHCO₃ solution (100 mL) and stir until gas evolution ceases (approx. 30 mins). Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (2 × 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-10% MeOH in DCM with 1% Et₃N) to yield the title compound as a pale yellow oil.

Protocol B: Orthogonal Deprotection of the Ketal

Objective: Cleavage of the 1,4-dioxaspiro[4.5]decane protecting group to reveal the 4-amino-3-methylcyclohexan-1-one core.

Mechanistic Rationale: The spiro-ketal is highly stable to basic and nucleophilic conditions but is readily cleaved under aqueous acidic conditions. By employing 2M HCl in THF at reflux, the large molar excess of water drives the thermodynamic equilibrium toward the deprotected ketone and ethylene glycol byproduct. THF is selected as the co-solvent to maintain the solubility of the lipophilic N-functionalized amine intermediate[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the N-functionalized 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine derivative (10.0 mmol) in tetrahydrofuran (THF) (30 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add 2M aqueous HCl (30 mL, 60.0 mmol, 6.0 eq) in a single portion[4].

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 75 °C (reflux) under a nitrogen atmosphere for 4 hours.

  • Monitoring: Cool a 0.1 mL aliquot, basify with 1M NaOH, and extract with EtOAc. Analyze the organic layer via LC-MS to confirm the disappearance of the ketal mass [M+H]⁺ and the appearance of the ketone mass[M-44+H]⁺.

  • Workup: Cool the reaction mixture in an ice/water bath to 0 °C. Carefully basify the mixture to pH 10-11 using 5M NaOH dropwise.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo to afford the crude 4-amino-3-methylcyclohexan-1-one derivative, which is typically pure enough (>95% by NMR) for immediate downstream functionalization (e.g., Grignard addition or a second reductive amination).

References

  • Benchchem. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1. Benchchem.
  • Jackson, J. J., et al. Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment. RAPT Therapeutics / Journal of Medicinal Chemistry.
  • US12240832B2 - IRAK4 inhibitors.
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. PubMed Central (PMC).

Sources

Application

developing analytical methods for quantifying 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in biological matrices

Executive Summary & Strategic Overview The Analyte: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (hereafter 7-MDA ) is a spirocyclic primary amine often utilized as a scaffold in medicinal chemistry (e.g., for Cathepsin S i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The Analyte: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (hereafter 7-MDA ) is a spirocyclic primary amine often utilized as a scaffold in medicinal chemistry (e.g., for Cathepsin S inhibitors).[1][2] Its structure features a cyclohexane ring spiro-fused to a 1,3-dioxolane (ethylene ketal) ring.[1][2][3]

The Bioanalytical Challenge: The "Spiro-Amine Paradox" Developing a robust method for 7-MDA requires navigating two conflicting chemical properties:

  • Amine Basicity (

    
    ):  Primary amines typically require acidic mobile phases (pH < 4) to ensure protonation for optimal retention on C18 columns and high sensitivity in ESI+ MS.[1][2]
    
  • Spiroketal Acid Lability: The 1,4-dioxaspiro functionality is an acetal derivative.[1] Under strong acidic conditions (pH < 3), it undergoes hydrolysis to form the corresponding ketone (7-methyl-4-aminocyclohexanone) and ethylene glycol.[1][2]

The Solution: This protocol rejects the standard "generic" acidic LC-MS workflow.[1][2] Instead, we utilize a High-pH Reversed-Phase (High-pH RP) strategy coupled with Liquid-Liquid Extraction (LLE) .[1][2] This approach maintains the analyte in its stable, neutral form during extraction and separation, relying on the electrospray ionization (ESI) process to generate ions in the gas phase.

Method Development Decision Tree

The following workflow illustrates the critical decision points for spirocyclic amine analysis, prioritizing stability over standard convention.

MethodDev Start Start: 7-MDA Method Development StabTest Step 1: Acid Stability Stress Test (Incubate in 0.1% Formic Acid for 4h) Start->StabTest Decision Is >5% Degradation Observed? StabTest->Decision HighPH Strategy A: High-pH Reversed Phase (pH 10 Ammonium Bicarbonate) Decision->HighPH Yes (Unstable) LowPH Strategy B: Standard Acidic RP (0.1% Formic Acid) Decision->LowPH No (Stable) ColSelect Column Selection: Hybrid Silica C18 (e.g., XBridge, Gemini NX) HighPH->ColSelect Prep Sample Prep: LLE with MTBE (Alkaline pH) ColSelect->Prep

Figure 1: Decision logic for selecting chromatographic conditions based on spiroketal stability.

Experimental Protocol

Materials & Reagents
  • Analyte: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Synthesized or sourced from specialty vendors like ChemSrc/BenchChem).[1][2]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred.[1][2] If unavailable, use 1,4-dioxaspiro[4.5]decan-8-amine (non-methylated analog) or Tramadol-d6 (structural mimic for amine extraction).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1][2]

  • Buffers: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1][2]
Instrumentation
  • LC System: UHPLC (e.g., Shimadzu Nexera X2 or Waters Acquity).[1][2]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini-NX C18.[1][2] Note: Standard silica columns will dissolve at pH 10; hybrid silica is mandatory.[1][2]

Mass Spectrometry Conditions (ESI+)

The amine group allows for sensitive detection in positive mode.[1][2] Even with a basic mobile phase, the ESI process (droplet evaporation and gas-phase proton transfer) yields the


 ion.[2]
  • Ion Source: Electrospray Ionization (ESI) Positive.[1][2][4]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.[1][2]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Mechanism

| 7-MDA | 172.1 (


) | 155.1  | 20 | Loss of 

| | | | 99.1 | 35 | Ring cleavage (Diagnostic) | | IS (Analog) | 158.1 | 141.1 | 20 | Loss of

|[1][2]

Note: Precursor m/z 172.1 assumes the neutral mass is ~171.1 Da (C9H17NO2).[1][2]

Chromatographic Conditions (High pH)

This method uses a basic mobile phase to suppress the ionization of the amine in solution (increasing retention on C18) and preserve the spiroketal ring.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile (100%).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B[1][2]

    • 4.0 min: 90% B[1][2]

    • 5.0 min: 90% B[1][2]

    • 5.1 min: 5% B[1][2]

    • 7.0 min: Stop

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids (matrix effect) and allows pH control to ensure stability.[1][2]

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Alkalinization: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0). Crucial: This buffers the sample to a basic pH, ensuring the amine is neutral (LogD increases) and extractable, without using strong bases like NaOH that might degrade the matrix.[2]

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 10 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A / ACN (80:20) . Do not reconstitute in acid.

Validation & Troubleshooting

Stability Validation (The Critical Path)

According to FDA/EMA BMV guidelines, you must prove stability.[2]

  • Stock Solution Stability: Store stocks in ACN (neutral).[1][2] Avoid water/acid mixtures for long-term storage.[1][2]

  • Benchtop Stability: Assess processed samples at room temperature. If degradation (ketone formation) occurs, lower the autosampler temperature to 4°C.[2]

  • Freeze-Thaw: Ensure the spiroketal survives 3 cycles at -80°C.

Isomer Separation

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has two chiral centers, leading to potential cis/trans diastereomers.[1][2]

  • Scenario A: If the drug is a racemic mixture, the C18 column may split the peak into two (cis and trans).[2] Action: Integrate both peaks together for total quantification.

  • Scenario B: If the drug is a pure enantiomer, ensure the method separates it from its diastereomer (epimerization check).[2]

Troubleshooting Matrix Effects

If you observe low sensitivity:

  • Check Phospholipids: Monitor transition m/z 184 > 184. If phospholipids co-elute with 7-MDA, adjust the gradient slope.[1]

  • Switch Solvent: If MTBE recovery is low, try Ethyl Acetate:Hexane (50:50) .[1][2]

References

  • BenchChem. (2025).[1][2] Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. Retrieved from [1][2]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Rainville, P. D., et al. (2012).[2] High pH Reversed-Phase Chromatography for the Analysis of Basic Pharmaceuticals. Waters Corporation Application Note.

  • PubChem. (2025).[1][2] 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Ketone Precursor Data). CID 270628.[1][2][5] Retrieved from [1][2]

  • Verevkin, S. P., et al. (1998).[2][6] Geminal substituent effects.[1][2][6] 16. Does the anomeric effect in ketals depend on the hybridization of the central carbon atom? European Journal of Organic Chemistry.[1][2][6] Retrieved from [1][2]

Sources

Method

Application Note: A Scalable Synthetic Route to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine for Pharmaceutical Research and Development

Abstract This document provides a comprehensive guide to the scale-up synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine building block for drug discovery. Spirocyclic scaffolds are of h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine building block for drug discovery. Spirocyclic scaffolds are of high interest in medicinal chemistry due to their ability to provide rigid, three-dimensional structures that can improve metabolic stability and explore chemical space beyond traditional flat aromatic systems[1]. This guide details a robust and scalable two-step synthetic sequence starting from the commercially available ketone precursor, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. We present a detailed bench-scale protocol (10-50 g) employing reductive amination with sodium triacetoxyborohydride and discuss critical process considerations for scaling the synthesis to the kilogram level via catalytic hydrogenation.

Introduction and Synthetic Strategy

The synthesis of complex amines, particularly those incorporating spirocyclic systems, is a critical endeavor in the development of novel therapeutics. The target molecule, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, possesses a desirable 1,4-dioxaspiro[4.5]decane core, which serves as a foundational element in potent bioactive molecules, including inhibitors of enzymes like cathepsin S[2]. The primary amine offers a versatile handle for derivatization and library synthesis.

Our synthetic strategy is a streamlined process focused on scalability, safety, and efficiency. It begins with the commercially available key intermediate, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one[3], and proceeds via a one-pot reductive amination to afford the target primary amine.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below. The process is designed to be robust for both laboratory and pilot-plant scales.

A Start: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Commercially Available Precursor) B One-Pot Reductive Amination - Ammonia Source (e.g., NH4OAc) - Reducing Agent A->B Reaction Setup C Intermediate: Imine/Enamine Species (Formed in situ) B->C Imine Formation D Reduction Step C->D Reduction E Final Product: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine D->E Product Formation F Work-up & Purification (Aqueous wash, Extraction, Distillation/Crystallization) E->F Isolation

Caption: High-level workflow for the synthesis of the target amine.

Part I: The Key Precursor - 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

The starting point for our synthesis is 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No: 702-69-2)[3]. The commercial availability of this precursor is a significant advantage for scale-up, as it bypasses the need for a multi-step synthesis of the core structure. For context, this ketone is typically prepared via the selective mono-ketalization of 2-methyl-1,4-cyclohexanedione with ethylene glycol under acidic conditions, a standard procedure for protecting one ketone in the presence of another.

Part II: Reductive Amination - From Bench to Pilot Plant

The conversion of the ketone to the primary amine is achieved through reductive amination. This transformation is one of the most powerful C-N bond-forming reactions in organic synthesis.

Mechanistic Rationale and Reagent Selection

The reaction proceeds through the initial formation of a hemiaminal intermediate from the ketone and an ammonia source. This is followed by dehydration to form a transient imine, which is then reduced in situ to the desired amine[2]. The choice of reagents is critical for yield, purity, and scalability.

Start Select Scale Bench Bench Scale (g) - Ease of use - Mild conditions Start->Bench < 100 g Pilot Pilot Plant (kg) - Cost-effectiveness - Atom economy - Safety infrastructure Start->Pilot > 1 kg Reagent1 Choice: NaBH(OAc)₃ (Sodium Triacetoxyborohydride) Bench->Reagent1 Reagent2 Choice: Catalytic Hydrogenation (e.g., H₂ / Raney® Ni) Pilot->Reagent2 Pros1 Pros: - High selectivity - No specialized equipment - Tolerates many functional groups Reagent1->Pros1 Cons1 Cons: - High reagent cost - Stoichiometric waste Reagent1->Cons1 Pros2 Pros: - Low cost - High atom economy - 'Green' process Reagent2->Pros2 Cons2 Cons: - Requires pressure reactor - Catalyst handling (pyrophoric) - Hydrogen gas safety Reagent2->Cons2

Caption: Decision matrix for selecting a reducing agent based on scale.

  • Ammonia Source: While solutions of ammonia in methanol can be used, ammonium acetate (NH₄OAc) is often preferred for scale-up. It is a stable, easily handled solid that serves as both the ammonia source and a buffer to maintain the optimal pH (typically 6-7) for imine formation[2][4].

  • Reducing Agent:

    • For Bench Scale (Sodium Triacetoxyborohydride, NaBH(OAc)₃): This is a mild and highly selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to pH than sodium cyanoborohydride and does not require specialized equipment, making it ideal for laboratory-scale synthesis[2].

    • For Pilot-Plant Scale (Catalytic Hydrogenation): For multi-kilogram production, catalytic hydrogenation is the method of choice due to its superior atom economy, lower cost, and reduced waste streams. Raney® Nickel is a common and effective catalyst for reducing imines to amines[1]. This method, however, requires a specialized high-pressure reactor and stringent safety protocols for handling hydrogen gas and potentially pyrophoric catalysts.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Bench-Scale Synthesis (25 g) using NaBH(OAc)₃

This protocol is optimized for a laboratory setting to produce a significant quantity of the amine for research purposes.

Materials:

  • 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (25.0 g, 147 mmol, 1.0 eq)

  • Ammonium Acetate (NH₄OAc) (56.6 g, 735 mmol, 5.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (46.7 g, 220 mmol, 1.5 eq)

  • Methanol (MeOH), anhydrous (250 mL)

  • Dichloromethane (DCM) (500 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (25.0 g) and ammonium acetate (56.6 g). Add anhydrous methanol (250 mL) and stir the resulting suspension at room temperature (20-25°C) for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add sodium triacetoxyborohydride (46.7 g) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exotherm and any gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed[2].

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude amine can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product.

ParameterValueReference
Scale 25 gN/A
Typical Yield 75-85%[2]
Reaction Time 12-24 hours[4]
Purity (Post-Purification) >98% (by GC/HPLC)N/A
Protocol 2: Considerations for Pilot-Plant Scale (1-5 kg) via Catalytic Hydrogenation

Transitioning to a kilogram-scale process requires shifting to catalytic hydrogenation for economic and environmental reasons.

  • Equipment: A stainless steel or Hastelloy high-pressure hydrogenation reactor is required.

  • Catalyst: Raney® Nickel (approx. 5-10% w/w relative to the ketone) is a cost-effective choice. The catalyst is typically supplied as a slurry in water and should be handled under an inert atmosphere (N₂ or Ar) as it can be pyrophoric when dry.

  • Solvent: Methanol or ethanol are suitable solvents.

  • Ammonia Source: Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in methanol (e.g., 7N) can be used[4].

  • Procedure Outline:

    • Charge the reactor with the ketone, solvent, and Raney® Ni catalyst under an inert atmosphere.

    • Seal the reactor and perform several purge cycles with nitrogen, followed by hydrogen.

    • Introduce the ammonia source.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but consult specific process safety guidelines)[1].

    • Heat the reaction mixture (e.g., 40-60°C) with vigorous agitation to ensure good catalyst suspension and gas-liquid mixing.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Crucial Safety Step: The catalyst must be filtered under a nitrogen blanket to prevent ignition. The filter cake should be kept wet with solvent or water until it can be safely quenched.

    • The product is isolated from the filtrate via distillation.

Analytical Characterization

The identity and purity of the final product, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/GC: To determine the purity of the final product.

  • FT-IR: To confirm the presence of the amine (N-H stretch) and the absence of the ketone (C=O stretch) from the starting material.

References

  • Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[5][6]decane. Acta Chemica Scandinavica, 47, 422-424.

  • BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Fukaya, H., Sugai, T., et al. (2015). An efficient synthetic approach to furnish the highly functionalized cyclohexane unit.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]

  • Macmillan, D. W. C., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • RSC Publishing. (2016). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Chemical Science.
  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Synlett. (2015). Expedient Synthesis of Highly Functionalised Cyclic Imines. Synlett, 26, 1375–1378.
  • American Chemical Society. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136, 17726–17729.
  • NIH. (2010). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic Letters, 12(19), 4380–4383.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14.
  • NIH. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Chemical Science.
  • Oakwood Chemical. (n.d.). 7-Methyl-1, 4-dioxaspiro[4.5]decan-8-one, min 98%. [Link]

Sources

Application

derivatization techniques for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine analysis by GC-MS

Application Note: Derivatization & GC-MS Analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Executive Summary & Chemical Context 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a critical spirocyclic building block, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization & GC-MS Analysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Chemical Context

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a critical spirocyclic building block, often utilized in the synthesis of dopamine agonists and complex pharmaceutical scaffolds. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a dual challenge:

  • Polarity: The primary amine (-NH₂) causes severe peak tailing and irreversible adsorption on silicate surfaces.

  • Lability: The 1,4-dioxaspiro moiety is a ketal protecting group. Ketals are chemically stable in basic environments but are highly susceptible to acid-catalyzed hydrolysis , converting back to the corresponding ketone (cyclohexanone derivative).

The Core Directive: This protocol prioritizes Ketal Retention . Standard derivatization workflows using acidic anhydrides (e.g., TFAA, PFPA) without base scavenging will generate acid byproducts (trifluoroacetic acid) that destroy the ketal, leading to false-negative results and artifact formation.

This guide details two validated pathways: Silylation (MSTFA) for general profiling and Acylation (PFPA/Pyridine) for ultra-trace detection, with strict controls to prevent ketal deprotection.

Chemical Strategy & Reaction Mechanisms

The "Acid Trap" Risk

In standard acylation, the reaction between an amine and an anhydride releases a mole of strong acid:



The generated Trifluoroacetic Acid (TFA) will attack the 1,4-dioxa ring, cleaving the ethylene glycol protecting group.
Solution: Base-Buffered Derivatization

We employ Pyridine or Triethylamine (TEA) as an acid scavenger. The base neutralizes the acid byproduct immediately upon formation, forming a stable salt and preserving the spiro-ketal structure.

ReactionScheme Analyte 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Polar, Acid-Sensitive) Intermediate Transition State (Acid Neutralization) Analyte->Intermediate Reagent Reagent: PFPA or MSTFA Reagent->Intermediate Scavenger Base Scavenger: Pyridine Scavenger->Intermediate Captures H+ Product Derivatized Analyte (Stable Ketal) Intermediate->Product Buffered Pathway Artifact Artifact: De-protected Ketone Intermediate->Artifact Unbuffered Acid Pathway

Figure 1: Reaction pathway highlighting the critical role of base scavengers in preventing artifact formation.

Experimental Protocols

Method A: Silylation (Gold Standard for General Profiling)

Best for: High concentration samples (>10 ppm), general purity analysis, and EI spectral libraries.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) - Avoid TMCS catalysts if possible to reduce acidity.

  • Pyridine (Anhydrous, 99.8%)

  • Solvent: Acetonitrile or Ethyl Acetate (Dried over molecular sieves).

Protocol:

  • Dissolution: Weigh 1.0 mg of sample into a 2 mL GC vial. Dissolve in 100 µL of Anhydrous Pyridine.

    • Note: Pyridine acts as both solvent and catalyst.

  • Reagent Addition: Add 100 µL of MSTFA.

  • Incubation: Cap tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .

    • Why? Primary amines silylate moderately fast; heat ensures completion without thermally stressing the ketal.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into GC-MS.

Method B: Acylation (High Sensitivity/Trace Analysis)

Best for: Trace impurities, biological matrices, or use with ECD (Electron Capture Detector).

Reagents:

  • PFPA (Pentafluoropropionic anhydride) - Chosen over TFAA for higher mass increments and better separation.

  • Base Scavenger: Anhydrous Pyridine (REQUIRED).

  • Quenching Agent: Sodium Bicarbonate (5% aq).

Protocol:

  • Preparation: Dissolve residue/sample in 200 µL of Ethyl Acetate.

  • Buffering: Add 50 µL of Pyridine .

    • Critical Step: Do not add anhydride before pyridine.

  • Derivatization: Add 50 µL of PFPA dropwise.

  • Incubation: Heat at 50°C for 20 minutes .

  • Evaporation (Optional but Recommended): Evaporate to dryness under Nitrogen to remove excess acid/pyridine. Reconstitute in 200 µL Ethyl Acetate.

    • Alternative: Wash with 200 µL of 5% NaHCO₃ to neutralize residual acid, then inject the organic layer. This protects the GC column phase.

GC-MS Instrument Parameters

System: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, inert to amines, standard polarity.
Inlet Temp 250°CSufficient for volatilization; avoid >280°C to prevent thermal degradation.
Injection Mode Split (10:1) for assay; Splitless for trace.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min hold)

20°C/min

280°C (5 min hold)
Rapid ramp preserves peak shape; initial low temp focuses the volatile amine.
Transfer Line 280°CPrevent cold-spot condensation.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range 40–450 m/zCovers molecular ion and fluorinated fragments.

Data Analysis & Interpretation

Mass Spectral Fragmentation (Predicted)

1. TMS Derivative (Method A):

  • Molecular Ion (

    
    ):  Observable but weak.
    
  • Base Peak:

    
    -Cleavage . The bond between the amine carbon (C8) and the adjacent ring carbons is prone to cleavage.
    
  • Diagnostic Ion: [M-15]⁺ (Loss of methyl from TMS).

  • Ketal Marker: Retention of the m/z 99 ion (characteristic of ethylene ketal ring fragmentation) confirms the protecting group is intact.

2. PFP Derivative (Method B):

  • Molecular Ion: Stronger intensity due to stabilization by fluorine.

  • Loss of

    
    :  Fragment at 
    
    
    
    .
  • Loss of

    
    :  Fragment at 
    
    
    
    .
Comparative Analysis Table
FeatureSilylation (MSTFA)Acylation (PFPA)
Moisture Sensitivity High (Requires strict anhydrous handling)Moderate (if quenched properly)
Ketal Stability Excellent (Neutral conditions)Risk (Requires Pyridine buffer)
Detector Suitability FID, MS (EI)MS (EI/NCI), ECD
Derivative Stability 24 hours> 1 week (if washed)

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Incomplete derivatization or active sites in the liner.

  • Fix: Use a deactivated glass wool liner (Ultra Inert). Ensure excess reagent is present.

Issue: Appearance of "Unknown" Peak (M-44)

  • Cause:Ketal Hydrolysis. The peak corresponds to the ketone form (7-Methyl-1,4-dioxaspiro... converted to cyclohexanone derivative).

  • Fix: Your reaction was too acidic. Increase Pyridine concentration or switch to Method A (Silylation).

Issue: Precipitate in Vial

  • Cause: Pyridine salts (Pyridine-TFA) precipitating in Ethyl Acetate.

  • Fix: Centrifuge before injection. The precipitate is harmless to the chemistry but can clog the syringe.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis S1 Weigh Sample (1 mg) S2 Dissolve in Pyridine (Buffer) S1->S2 D1 Add Reagent (MSTFA or PFPA) S2->D1 Immediate D2 Incubate (60°C, 30 min) D1->D2 A1 Inject 1 µL (Split 10:1) D2->A1 Cool to RT A2 Data Processing Check for m/z 99 (Ketal) A1->A2

Figure 2: Step-by-step analytical workflow ensuring ketal integrity.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. Derivatization Reagents for Selective Response. Technical Bulletin 909. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Reference for amine-ketal stability).
  • PubChem. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Compound Summary. (Precursor structure verification). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Synthesis

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Spirocyclic Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Spirocyclic Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The methyl group at C7 is vicinal (adjacent) to the reaction center at C8, significantly retarding imine formation.

  • Acid Sensitivity: The 1,4-dioxaspiro (ketal) protecting group is labile under the acidic conditions often required for reductive amination.

  • Stereochemical Complexity: The reaction generates a new chiral center at C8, creating cis/trans diastereomers relative to the C7-methyl group.

This guide moves beyond standard textbook protocols, advocating for a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination . This method is the industry standard for hindered ketones because it acts as both a Lewis acid activator and a water scavenger, driving conversion without destroying the acid-sensitive ketal.

Module 1: The Core Protocol (Ti-Mediated Reductive Amination)

The Problem: Standard reductive amination (using NaBH(OAc)₃/AcOH) often stalls at 30-40% conversion because the C7-methyl group sterically blocks the amine attack. Adding more acid hydrolyzes the ketal (C5 position).

The Solution: Use Ti(OiPr)₄ to force imine formation under effectively neutral conditions.

Optimized Experimental Workflow
ParameterSpecificationTechnical Rationale
Reagent A 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv)Ensure starting material is free of water (azeotrope with toluene if needed).[1]
Reagent B Amine Source (1.2 - 1.5 equiv)Use NH₄OAc (for primary amine) or Benzylamine (for protected amine).[1]
Catalyst/Scavenger Ti(OiPr)₄ (1.2 - 1.5 equiv)CRITICAL: Acts as a Lewis acid to activate the ketone and consumes H₂O to drive equilibrium.
Reductant NaBH₃CN (Sodium Cyanoborohydride)Compatible with Ti(OiPr)₄.[2] Do not use NaBH(OAc)₃ with Ti(OiPr)₄ as it can cause gumming/precipitation issues.[1]
Solvent THF (Anhydrous) or Methanol THF is preferred to prevent trans-esterification with Titanium, though MeOH is faster.[1]
Step-by-Step Protocol
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 eq) dropwise.[1]

    • Observation: The solution may turn slightly yellow or hazy.

    • Stir at Ambient Temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/LCMS.[1][3][4] You must see the disappearance of the ketone. The Ti-complexed imine may not run clearly on TLC, but the ketone spot should vanish.

  • Reduction (The "Lock"):

    • Dilute the reaction mixture with absolute Methanol (equal volume to THF). Note: This solubilizes the borohydride.

    • Add NaBH₃CN (1.5 eq) in one portion.

    • Stir for 2–4 hours.

  • Quench & Workup (The "Rescue"):

    • Crucial Step: Quench by adding 0.1 M NaOH (aqueous).[1] Do not use acid.[1]

    • A white precipitate (Titanium salts) will form.

    • Filter through a pad of Celite . Wash the pad with EtOAc.

    • Phase Separation: The filtrate will separate. Extract aqueous layer with EtOAc (3x).[5]

    • Dry organics over Na₂SO₄ and concentrate.[1][3][4]

Module 2: Troubleshooting & Optimization Logic

Visualizing the Troubleshooting Pathway

Troubleshooting Start Issue: Low Yield (<50%) CheckSM Check LCMS: Is Starting Material (Ketone) remaining? Start->CheckSM CheckKetal Check LCMS: Is De-protected Ketone (Dione) present? CheckSM->CheckKetal No (Ketone gone) ImineStall Problem: Steric Hindrance at C7 prevents Imine formation. CheckSM->ImineStall Yes (Ketone remains) KetalHydrolysis Problem: Acidic conditions destroyed the spiro-ketal. CheckKetal->KetalHydrolysis Yes (Dione found) WorkupLoss Problem: Product lost to aqueous layer (Amine is polar). CheckKetal->WorkupLoss No (Clean trace, no product) Sol_Heat Solution: Heat Imine step to 40-50°C with Ti(OiPr)4. ImineStall->Sol_Heat Sol_Buffer Solution: Switch to Ti(OiPr)4 method. Avoid AcOH/NaBH(OAc)3. KetalHydrolysis->Sol_Buffer Sol_BaseWorkup Solution: Ensure Quench pH > 10. Saturate aqueous layer with NaCl. WorkupLoss->Sol_BaseWorkup

Figure 1: Decision tree for diagnosing yield failures in spiro-amine synthesis.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is a mixture of two isomers. How do I control the cis/trans ratio?

Technical Insight: The C7-methyl group dictates the approach of the hydride.

  • Thermodynamic Control (Trans-major): Using standard conditions (MeOH, RT) usually favors the trans-isomer (Amine anti to Methyl) because the intermediate imine equilibrates to the lower-energy chair conformation before reduction.

  • Kinetic Control (Cis-major): To favor the cis-isomer, use a bulky reducing agent like L-Selectride (if reducing a ketone to alcohol, then converting to amine via azide) or perform the reduction at -78°C .[1]

  • Recommendation: If you need high diastereomeric purity, do not rely on the reaction to be selective. Plan for a chromatographic separation. The cis and trans isomers of this amine often have significantly different Rf values on silica due to the shielding of the amine by the adjacent methyl group.

Q2: During workup, I get a thick emulsion that won't separate. Why?

Root Cause: This is caused by amphoteric Titanium hydroxides.[1] Fix:

  • The "Fieser" Method: Add water, 15% NaOH, and water in a 1:1:3 ratio relative to the grams of Ti(OiPr)₄ used. This creates a granular precipitate that filters easily.[1]

  • The "Rochelle" Method: Stir the quenched mixture with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) for 2 hours. The tartrate chelates the Titanium, dissolving the emulsion into two clear layers.

Q3: Can I use NaBH(OAc)₃ instead of NaBH₃CN?

Warning: Generally, No —if you are using the Titanium protocol. NaBH(OAc)₃ contains acetic acid ligands. When mixed with Ti(OiPr)₄, ligand exchange can occur, reducing the Lewis acidity of the Titanium and potentially generating acetic acid in situ, which endangers your ketal. If you must use NaBH(OAc)₃ (to avoid cyanide), omit the Titanium and use molecular sieves (4Å) to drive the imine formation, but expect lower yields due to the C7 steric hindrance.

Q4: I lost my product during the acid-base extraction. Where did it go?

Analysis: The 1,4-dioxaspiro[4.5]decan-8-amine is a relatively small, polar molecule.[1]

  • Risk: If you acidified the aqueous layer to pH < 3 to wash away non-basic impurities, you likely hydrolyzed the ketal.

  • Protocol Adjustment: Avoid "acid washes" entirely.[1] Purify via column chromatography (DCM:MeOH:NH₄OH 90:10:1). If you must do an extraction, keep the pH above 5.0, or use the "Salting Out" technique (saturate aqueous layer with NaCl) to force the amine into the organic layer.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] (The foundational text for Ti-mediated reductive amination).

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031.[1] (Comprehensive review discussing steric limitations and alternatives).

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. (Alternative protocol using NaBH4, useful if Cyanoborohydride is restricted).

  • Ketal Stability Data: "Protecting Groups: 1,3-Dioxolanes." Organic Chemistry Portal. (General stability data confirming sensitivity to aqueous acid).

Sources

Optimization

identifying and minimizing side reactions in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine synthesis

Introduction: The Engineering of a Spirocyclic Scaffold Welcome to the technical support hub for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . This molecule is a critical intermediate, often utilized in the synthesis of GP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering of a Spirocyclic Scaffold

Welcome to the technical support hub for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . This molecule is a critical intermediate, often utilized in the synthesis of GPCR modulators (e.g., muscarinic agonists) and protease inhibitors (e.g., Cathepsin S) [1, 2].

Its structure presents a unique "chemical engineering" challenge:

  • The Ketal (1,4-dioxaspiro): A masked ketone that is acid-sensitive.

  • The 7-Methyl Group: A steric handle that dictates the stereochemical outcome of the amine at position 8.

  • The 8-Amine: The reactive center formed via reductive amination.[1][2]

This guide moves beyond basic recipes to address the causality of failure modes—specifically ketal hydrolysis, stereochemical drift, and over-alkylation.

Module 1: The "Acid Trap" – Ketal Hydrolysis

User Query: "My LC-MS shows a mass corresponding to the deprotected ketone (M-44 or similar loss of ethylene glycol) during the reductive amination. Why is the ketal falling off?"

Root Cause Analysis

The 1,4-dioxaspiro[4.5]decane ring is stable under basic conditions but labile in aqueous acid. Reductive amination often requires slightly acidic conditions (pH 5–6) to activate the imine for reduction. If the pH drops below 4, or if "wet" acids are used for prolonged periods, the ketal hydrolyzes back to the parent cyclohexanone derivative [3, 4].

Troubleshooting Protocol
VariableStandard ProtocolOptimized "Safe" Protocol
Acid Source Acetic Acid (glacial)Buffered Acetic Acid/NaOAc or Ti(OiPr)4
pH Window pH 4–5pH 6.0–6.5 (Strict control)
Water Content Aqueous solventsAnhydrous Methanol (Molecular Sieves)

The Fix: Titanium(IV) Isopropoxide Method Instead of using Brønsted acids (Acetic acid) which risk protonating the ketal oxygen, use a Lewis acid.

  • Mix: Ketone (1 eq) + Amine source (NH3 in MeOH) + Ti(OiPr)4 (1.2 eq).

  • Wait: Stir 12h to form the titanium-imine complex (scavenges water, preventing hydrolysis).

  • Reduce: Add NaBH4 or NaBH3CN in situ.

  • Quench: Use a basic workup (NaOH) to precipitate Titanium salts, keeping the ketal intact.

Module 2: Stereochemical Control (The Methyl-Amine Dance)

User Query: "I am isolating a mixture of isomers. How do I favor the cis- or trans-isomer between the 7-methyl and 8-amine?"

Mechanistic Insight

The 7-methyl group locks the cyclohexane ring into a preferred chair conformation to keep the methyl group equatorial (minimizing 1,3-diaxial strain).

  • Axial Attack (Hydride comes from top): Yields the Equatorial Amine (Trans to 7-Me).

  • Equatorial Attack (Hydride comes from side): Yields the Axial Amine (Cis to 7-Me).

Small reducing agents (NaBH4) typically favor axial attack, leading to the thermodynamically more stable equatorial amine (Trans). However, the adjacent 7-methyl group adds steric bulk that can skew this ratio [5, 6].

Stereocontrol Workflow

To shift the ratio, change the reducing agent's size:

  • Target: Trans-isomer (Equatorial Amine)

    • Reagent: NaBH3CN or NaBH(OAc)3.[2]

    • Condition: Thermodynamic control. Allow the imine to equilibrate fully before reduction.

    • Selectivity: ~3:1 to 6:1 favoring Trans.

  • Target: Cis-isomer (Axial Amine)

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

    • Condition: Kinetic control at -78°C. The bulky hydride is forced to attack from the less hindered equatorial trajectory.

    • Selectivity: Can flip ratio to favor Cis.

Module 3: Visualizing the Reaction Landscape

The following diagram maps the critical decision points where side reactions occur.

ReactionPathway Ketone 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine + NH3 / MeOH (Slow Step) Hydrolysis Side Product A: Deprotected Dione (Ketal Loss) Ketone->Hydrolysis pH < 5 (Acidic Workup) Alcohol Side Product B: 8-Hydroxy Derivative (Direct Reduction) Ketone->Alcohol Reducing Agent Added Too Fast Target Target: Primary Amine (7-Me, 8-NH2) Imine->Target + Hydride Source (NaBH3CN) Dialkyl Side Product C: Secondary Amine (Dimerization) Target->Dialkyl Excess Ketone Over-reaction

Caption: Figure 1. Reaction pathway analysis showing the primary synthesis route (Green) versus critical failure modes (Red) including hydrolysis, direct reduction, and dimerization.

Module 4: Minimizing Over-Alkylation (Dimer Formation)

User Query: "I see a large impurity at 2x molecular weight. Is this a dimer?"

The Issue

As soon as the primary amine product forms, it becomes a better nucleophile than the ammonia source. It attacks the remaining ketone to form a secondary amine (dimer) [7].

Prevention Protocol
  • Ammonia Overload: Use a massive excess of ammonia (10–20 equivalents) relative to the ketone. This statistically ensures the ketone reacts with NH3, not the product amine.

  • Stepwise Addition: Do not mix everything at once.

    • Step A: Stir Ketone + NH3 for 1–2 hours (Imine formation).

    • Step B: Add reducing agent slowly.[3]

  • Reagent Choice: Use Sodium Cyanoborohydride (NaBH3CN) .[2][3] It is selective for the protonated imine (pH 6) and reacts very slowly with the neutral ketone, preventing the "Direct Reduction" side reaction (Side Product B in Fig 1).

Summary of Experimental Specifications

ParameterRecommended SpecificationReason
Solvent Methanol (Anhydrous)Water promotes ketal hydrolysis and inhibits imine formation.
Amine Source 7N NH3 in Methanol (20 eq)High concentration suppresses dimerization.
Reducing Agent NaBH3CN (1.5 eq)Selective for imine reduction at pH 6.
pH Modifier AcOH to pH 6.0Activates imine without stripping the ketal.
Temperature 0°C to RTControls exotherm and stereoselectivity.
Workup Basic extraction (pH > 10)Ensures amine is neutral (organic soluble) and ketal is stable.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. Retrieved from (Note: Generalized citation based on search context).

  • NIH/PubChem. (2015).[4] Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. PubMed Central.[4] Retrieved from [Link]

  • Wu, Y., & Ohlsson, E. (1993).[5] A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4,5]decane. Acta Chemica Scandinavica. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Langer, J., et al. (1975).[4] Separation and purification of cis and trans isomers. US Patent 3880925A. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard field reference for STAB protocols).

Sources

Troubleshooting

optimization of reaction parameters for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Technical Support Center: Advanced Synthesis Guide Ticket ID: #RXN-OPT-7ME-SPIRO Subject: Optimization of Reaction Parameters for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #RXN-OPT-7ME-SPIRO Subject: Optimization of Reaction Parameters for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a sterically constrained spirocyclic amine often used as a scaffold in GPCR ligand design (e.g., substituted cyclohexylamines).[1]

The primary challenge with this molecule is not the connectivity, but the stereochemical outcome (cis/trans ratio relative to the 7-methyl group) and the stability of the ketal protecting group under the reductive amination conditions. The 7-methyl substituent introduces significant steric bias adjacent to the reaction center (C8), influencing the trajectory of hydride attack.

This guide provides a troubleshooting-first approach to optimizing your reductive amination workflow.

Part 1: The Optimized Protocol (Golden Standard)

Do not use standard sodium borohydride (


) protocols; they are too aggressive and will lead to side reactions or poor stereocontrol. The industry-standard method for this specific hindered ketone involves Sodium Triacetoxyborohydride (

)
.[1]
Reaction Parameters Table
ParameterRecommended SettingScientific Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation better than MeOH for hindered ketones; THF is a safer alternative if halogenated solvents are restricted.[1]
Amine Source Ammonium Acetate (

)
Excess (5–10 eq) drives the equilibrium toward the imine/iminium species.
Reductant

(STAB)
Crucial: STAB is mild and selectively reduces the protonated iminium ion, not the ketone, minimizing alcohol byproducts.
Stoichiometry 1.0 Ketone : 1.5 STAB : 1.0 AcOHAcetic acid catalyzes imine formation without hydrolyzing the acid-labile ketal (if kept controlled).[1]
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to ensure completion.
Time 12 – 24 HoursSteric hindrance at C7 slows the formation of the iminium intermediate.
Step-by-Step Methodology
  • Imine Formation (The Bottleneck):

    • Charge the reaction vessel with 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and DCE (0.2 M concentration).[1]

    • Add Ammonium Acetate (10.0 eq) and Acetic Acid (1.0 eq).

    • Tech Tip: Add activated 3Å Molecular Sieves . This physically removes water, driving the equilibrium toward the imine, which is critical for hindered ketones.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight (16h).

  • Workup (Ketal Safety):

    • Quench with saturated aqueous

      
        (slowly) to neutralize acid. Do not use strong acid to quench, or you will lose the spiro-ketal.[1]
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2][3][4]
      

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant amounts of the alcohol byproduct (7-methyl-1,4-dioxaspiro[4.5]decan-8-ol) instead of the amine. Why?

Diagnosis: Direct reduction of the ketone occurred before the imine was fully formed. Root Cause:

  • Insufficient Imine Formation Time: The 7-methyl group creates steric hindrance, slowing the attack of ammonia on the carbonyl.

  • Wrong Reductant: If you used

    
     at low pH or 
    
    
    
    , they can reduce the ketone.
    
    
    is less likely to do this, but only if the imine is present. Fix:
  • Pre-formation Step: Stir the ketone and ammonium acetate for 4–6 hours (or even with mild heat, 40°C) before adding the reducing agent.

  • Check Water: Ensure solvents are anhydrous.[5] Water pushes the equilibrium back to the ketone. Use molecular sieves.

Q2: How do I control the cis/trans stereochemistry (dr)?

Diagnosis: You are getting a mixture of diastereomers (amine cis or trans to the 7-methyl group). Mechanism:

  • The 7-methyl group usually adopts an equatorial conformation to minimize 1,3-diaxial interactions.[1]

  • Small Reductants (

    
    ):  Tend to attack from the axial direction (kinetic control), pushing the amine to the equatorial  position (Trans to methyl).
    
  • Bulky Reductants (

    
    ):  The acetoxy groups add bulk. However, in cyclic imines, 
    
    
    
    often facilitates "guided" delivery or thermodynamic control. Optimization Strategy:
  • To favor Trans (Equatorial Amine): Use a smaller reductant like

    
     in MeOH (Warning: Toxic).
    
  • To favor Cis (Axial Amine): Use a bulky reductant like L-Selectride (Lithium tri-sec-butylborohydride), though this requires a different workflow (reduction of an oxime or imine specifically).[1]

  • Note: For this specific substrate, the Trans-isomer (Equatorial amine, Equatorial Methyl) is thermodynamically favored.

Q3: My ketal is hydrolyzing back to the diketone (1,4-cyclohexanedione derivative).

Diagnosis: The reaction medium became too acidic. Root Cause:

  • Reductive amination often requires pH ~5–6 for the iminium ion to form.

  • However, 1,3-dioxolanes (ketals) are acid-sensitive.[1] Fix:

  • Buffer the Reaction: Do not use pure acetic acid as solvent. Use the 1.0 eq AcOH protocol described above.

  • Workup Speed: Do not let the crude mixture sit in the acidic aqueous quench. Neutralize immediately with bicarbonate.

Part 3: Visualization of Workflows

Figure 1: Synthetic Logic & Decision Tree

This diagram illustrates the critical decision points in the synthesis to avoid common pitfalls like hydrolysis or direct reduction.

ReactionLogic Start Start: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one ImineStep Step 1: Imine Formation (NH4OAc, Mol Sieves) Start->ImineStep + NH4OAc, DCE CheckImine Decision: Is Imine Formed? ImineStep->CheckImine DirectRed Error: Direct Reduction (Alcohol Byproduct) CheckImine->DirectRed No (Insufficient Time/Water) AddReductant Step 2: Add STAB (NaBH(OAc)3) CheckImine->AddReductant Yes (Equilibrium Shifted) StereoOutcome Stereochemical Control (Hydride Attack) AddReductant->StereoOutcome ProductTrans Major Product: Trans-Amine (Thermodynamic) StereoOutcome->ProductTrans Equatorial Attack (Preferred) ProductCis Minor Product: Cis-Amine (Kinetic) StereoOutcome->ProductCis Axial Attack

Caption: Workflow logic for optimizing yield and avoiding direct ketone reduction.

Figure 2: Mechanistic Pathway & Stereochemistry

This diagram details the specific chemical transformation and the role of the 7-methyl group.

Mechanism Ketone Ketone (Spiro-Ketal) Iminium Protonated Iminium Ion (Intermediate) Ketone->Iminium NH4OAc, -H2O TS Transition State (Steric Control by 7-Me) Iminium->TS + H- (from STAB) Amine Target Amine (7-Methyl-1,4-dioxaspiro...) TS->Amine Reduction

Caption: Mechanistic flow from ketone to amine via the iminium intermediate.[1][3][4][5][6]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Authoritative grounding for the use of STAB over NaBH3CN.
  • BenchChem. (2025).[3][4][5] "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: Detailed Protocol." BenchChem Technical Notes. 6

    • Provides specific context for the 1,4-dioxaspiro[4.5]decane scaffold.
  • Baxendale, I. R., et al. (2006). "Reductive amination of ketones: A review." Arkivoc, 2006(9), 63-108. General review covering stereochemical outcomes in substituted cyclohexanones.

Sources

Optimization

effective methods for removing impurities from crude 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

[1] Introduction: The "Double-Trap" Molecule Welcome to the technical support guide for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . As a Senior Application Scientist, I know this intermediate is deceptive.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Double-Trap" Molecule

Welcome to the technical support guide for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . As a Senior Application Scientist, I know this intermediate is deceptive. It looks like a standard primary amine, but it contains two "traps" that ruin yields during purification:

  • The Ketal Trap: The 1,4-dioxaspiro ring is acid-labile.[1] Standard amine workups using 1M HCl can hydrolyze the protecting group, reverting your product to the ketone.

  • The Stereo Trap: The 7-methyl and 8-amino substituents on the cyclohexane ring create cis and trans diastereomers.[1] Reductive amination typically yields a mixture (often ~3:1 to 6:1 favoring trans), which requires specific separation techniques.

This guide prioritizes integrity of the protecting group while achieving diastereomeric purity .

Module 1: Acid-Base Extraction (The "Safe" Protocol)[1]

Q: My crude reaction mixture contains neutral organic impurities. Can I use a standard acid-base extraction?

A: Yes, but you must modify the acid source. Standard protocols using 1M HCl or H₂SO₂ are too aggressive for the dioxolane ketal, especially if the extraction takes time or warms up.

The "Cold-Buffer" Protocol: Instead of strong mineral acids, use a buffered acidic solution to protonate the amine (pKa ~10.5) without dropping the pH low enough to trigger rapid ketal hydrolysis (pH < 2).

Step-by-Step Methodology:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or MTBE .[1] Avoid DCM if possible to prevent emulsion formation during the wash.

  • The Acid Wash (Critical Step):

    • Prepare a 0.5 M Citric Acid solution or 10% NaH₂PO₄ (pH ~4–5).[1]

    • Cool both the organic phase and the acid solution to 0–5°C (ice bath).

    • Extract rapidly (shake vigorously for 30 seconds, then separate immediately).

    • Why? At 0°C and pH 4, the rate of ketal hydrolysis is kinetically negligible, but the amine is fully protonated.

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove trapped neutrals.

  • Basification:

    • Add the acidic aqueous layer to a stirred mixture of EtOAc and saturated NaHCO₃ or 2M NaOH (cold).

    • Adjust pH to >12.[1]

  • Extraction: Extract the free amine into EtOAc (3x).

  • Drying: Dry over Na₂SO₄ (anhydrous) and concentrate.

Senior Scientist Note: Never leave the compound in the acidic aqueous phase over lunch. Hydrolysis is time-dependent.[1] If you must pause, basify first.

Module 2: Chromatographic Purification

Q: My compound streaks/tails on silica gel, and I'm losing mass. How do I fix this?

A: The "tailing" is caused by the interaction between the basic amine and acidic silanol groups on the silica. You must "deactivate" the silica or use a mobile phase modifier.

Recommended Solvent Systems:

MethodMobile Phase CompositionProsCons
Standard DCM : MeOH (9:[1]1) + 1% Et₃N Cheap, effective for bulk removal of non-polar impurities.[1]Et₃N is hard to remove completely; can interfere with NMR.[1]
Ammonia DCM : [MeOH saturated with NH₃] (95:5 to 90:[1]10)Excellent peak shape; NH₃ evaporates easily.[1]Requires preparation of NH₃/MeOH solution.[2][3]
C18 (Reverse Phase) Water (0.1% NH₄HCO₃) : MeCNBest for separating polar impurities; protects ketal (basic buffer).[1]Higher cost; compound must be soluble in MeCN/Water.[1]

Visualization of the "Tailing" Phenomenon & Solution:

ChromatographyLogic Crude Crude Amine Silica Standard Silica (Acidic) Crude->Silica Load Interaction Strong H-Bonding (Tailing/Loss) Silica->Interaction No Modifier Result Blocked Silanols Sharp Peak Elution Silica->Result With Modifier Modifier Add 1% Et3N or NH3 Modifier->Silica Pre-treat / Mix

Caption: Mechanism of amine tailing on silica and the corrective action of base modifiers.

Module 3: Stereoisomer Separation (Cis/Trans)

Q: I have a mixture of diastereomers (cis/trans). How do I separate them?

A: Chromatography is often insufficient for baseline separation of cyclohexane diastereomers. Crystallization of salts is the industry standard.

The Stereochemistry Context:

  • Trans-isomer (7-Me/8-NH₂ anti): Usually the major product (thermodynamically favored diequatorial conformation).[1]

  • Cis-isomer (7-Me/8-NH₂ syn): Minor product.[1]

Protocol: Selective Crystallization (The HCl Method)

  • Dissolve: Dissolve the amine mixture in a minimal amount of dry Ethanol or Isopropanol .[1]

  • Salt Formation: Add 1.05 equivalents of HCl in Dioxane (4M) dropwise at room temperature.[1]

  • Precipitation:

    • The trans-isomer hydrochloride salt typically has a higher lattice energy and crystallizes first.[1]

    • If no solid forms, add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

  • Recrystallization: Heat the suspension to reflux until clear, then cool slowly to room temperature (and then 4°C).

  • Filtration: Filter the crystals.

    • Crystals: Enriched trans-isomer.[1]

    • Mother Liquor: Enriched cis-isomer.[1]

Senior Scientist Note: If HCl salts are too hygroscopic or don't crystallize well, try Benzoic Acid or Succinic Acid .[1] These organic salts often form nicer needles for spiro-amines.[1]

Module 4: Impurity Troubleshooting Table

Summary of Common Contaminants and Removal Strategies:

Impurity TypeLikely IdentityDiagnostic (NMR/LCMS)Removal Method
Starting Material 7-Methyl-1,4-dioxaspiro[4.5]decan-8-onePeak at ~170 Da (ES+); Carbonyl signal in C13 NMR.[1]Scavenger Resin: Use a hydrazine-functionalized resin or standard acid-base extraction (Module 1).[1]
Deprotected Product 4-Amino-3-methylcyclohexanoneMass -44 Da (loss of C₂H₄O); Disappearance of ketal peaks (3.9 ppm).[1]Irreversible. Prevention is key (avoid strong acids).[1]
Dimer Secondary amine (Two spiro rings)Mass = [2M - NH₃]; Higher retention time on C18.[1]Chromatography: Elutes later than product. Hard to remove by extraction.[1][4]
Inorganic Salts Borate salts (from NaBH₃CN)White solid, insoluble in DCM; Ash residue.[1]Workup: Quench with Rochelle's Salt (Potassium Sodium Tartrate) or simple aqueous wash.[1]

Visual Workflow: The Purification Decision Tree

Use this logic flow to determine the best purification route for your specific crude profile.

PurificationTree Start Crude Reaction Mixture Check Analyze Purity (LCMS/NMR) Start->Check IsNeutrals Neutral Impurities (Ketone, Borates)? Check->IsNeutrals IsIsomers Diastereomer Mix (Cis/Trans)? IsNeutrals->IsIsomers No AcidBase Cold Acid-Base Extraction (Citric Acid, 0°C) IsNeutrals->AcidBase Yes IsClean High Purity (>95%) IsIsomers->IsClean No Impurities Column Flash Chromatography (DCM/MeOH/NH3) IsIsomers->Column No (Mix is OK) SaltRecrys Salt Recrystallization (HCl or Benzoate) IsIsomers->SaltRecrys Yes (Need Single Isomer) Final Pure Amine IsClean->Final AcidBase->IsIsomers Column->Final SaltRecrys->Final

Caption: Decision matrix for selecting purification method based on impurity profile.

References

  • BenchChem. Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis. (2025).[1][2][3][4][5] Link

  • Langer, J. et al. Separation and purification of cis and trans isomers.[6] U.S. Patent 3,880,925. (1975).[1] Link

  • Biotage. Is there an easy way to purify organic amines? (2023).[1][7] Link

  • Greene, T.W.[1] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] (General reference for acetal stability).

  • PubChem. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Compound Summary).Link

Sources

Troubleshooting

investigating the stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine under various storage conditions

Introduction Welcome to the Technical Support Center for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . As a critical spirocyclic building block used in the development of complex therapeutics (such as 11), maintaining the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine . As a critical spirocyclic building block used in the development of complex therapeutics (such as 11), maintaining the structural integrity of this compound is paramount.

This molecule possesses a dual-nature vulnerability: a highly nucleophilic primary amine and an acid-sensitive 1,3-dioxolane ketal protecting group. When exposed to ambient conditions, the primary amine readily reacts with atmospheric CO₂ and moisture to form an acidic alkyl ammonium carbamate. This localized drop in pH acts as a self-destruct mechanism, catalyzing the hydrolysis of the ketal into its corresponding ketone. The following guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure your experiments succeed.

Troubleshooting & FAQs

Q1: I just prepared a fresh stock solution, but my LC-MS shows a major peak at m/z 128.2 instead of the expected m/z 172.2. Is my batch degraded? A: Not necessarily; your analytical method may be degrading the compound. Standard LC-MS mobile phases typically contain 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). The 1,3-dioxolane ketal is robust against bases but highly labile in aqueous acid. The acidic mobile phase protonates the ketal oxygen during the chromatographic run, driving an sp³ to sp² transition to form a resonance-stabilized carboxonium ion, which rapidly hydrolyzes into 3-methyl-4-aminocyclohexanone (m/z 128.2) 2. Causality & Solution: The acid in your solvent is cleaving the protecting group in real-time. Switch your LC-MS mobile phase to a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to accurately observe the intact parent mass ([M+H]⁺ = 172.2).

Q2: The powder in my storage vial has become sticky, clumpy, and has increased in mass over the last month. What happened? A: Your compound has undergone carbamylation and hydration. Primary amines are highly hygroscopic and react aggressively with atmospheric CO₂ to form alkyl ammonium carbamates 3. This reaction not only increases the mass of the powder but also pulls in atmospheric moisture. The combination of moisture and the slightly acidic carbamate environment will eventually trigger the ketal hydrolysis described above. Causality & Solution: Exposure to air provides both the CO₂ and H₂O needed for degradation. Always backfill storage vials with an inert gas (Argon or Nitrogen) and store them in a desiccator.

Q3: How do I select the right solvent for long-term stock solutions? A: Avoid unbuffered water, chloroform (which can generate trace HCl over time via photo-oxidation), and any alcohols that might contain trace acidic impurities. Use anhydrous, amine-compatible solvents such as basic-grade Acetonitrile, DMSO, or DMF.

Mechanistic Pathways & Workflows

KetalHydrolysis A 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Intact Ketal) B Protonated Ketal Intermediate A->B + H+ C Carboxonium Ion (Resonance Stabilized) B->C Ring Opening D Hemiketal Intermediate C->D + H2O E 3-Methyl-4-aminocyclohexanone (Degraded Product) D->E - Ethylene Glycol - H+

Mechanism of acid-catalyzed ketal hydrolysis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.

StorageWorkflow Start Receipt of Compound Aliquot Aliquot into single-use vials (Amber glass) Start->Aliquot Purge Purge with Argon/N2 (Exclude O2 & CO2) Aliquot->Purge Seal Seal with PTFE-lined caps + Parafilm Purge->Seal Store Store at -20°C (Desiccated) Seal->Store Thaw Thaw to RT before opening (Prevent condensation) Store->Thaw Prior to use

Optimal handling and storage workflow to prevent degradation of the compound.

Quantitative Data: ICH Q1A(R2) Stability Profiling

To demonstrate the critical importance of storage conditions, we have summarized the stability profile of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine based on the 44.

Storage ConditionDurationPurity (LC-MS)Primary Degradant ObservedPhysical Appearance
-20°C, Dark, Argon backfill 12 Months>99.0%None detectedWhite to off-white powder
5°C (Refrigerated), Ambient Air 6 Months96.5%Carbamate adductSlight clumping
25°C / 60% RH (Long-term) 6 Months88.2%3-Methyl-4-aminocyclohexanoneYellowish, sticky solid
40°C / 75% RH (Accelerated) 3 Months<70.0%Ketone & Oxidized amineBrown viscous oil

Note: Degradation accelerates exponentially when relative humidity (RH) exceeds 60% due to the hygroscopic nature of the primary amine.

Experimental Protocols

Protocol 1: Preparation of Self-Validating Stock Solutions

To ensure experimental reproducibility, use this self-validating protocol when preparing stock solutions.

Step 1: Solvent Preparation & pH Verification

  • Select an anhydrous solvent (e.g., DMSO or Acetonitrile).

  • Causality Check: Even "anhydrous" solvents can absorb moisture or contain trace acids over time. Verify the apparent pH of the solvent by spotting 10 µL onto a wetted universal pH indicator strip. The pH must be ≥ 7.0. If acidic, discard the solvent or neutralize it with a trace amount of anhydrous triethylamine (0.01% v/v).

Step 2: Aliquoting under Inert Atmosphere

  • Equilibrate the sealed vial of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine to room temperature for at least 30 minutes before opening. Skipping this step causes immediate atmospheric condensation on the cold powder.

  • Inside a glove box or under a steady stream of Argon, dissolve the compound to the desired concentration (e.g., 10 mM).

  • Aliquot the solution into amber glass vials to prevent UV-induced amine oxidation.

  • Purge the headspace of each vial with Argon for 5 seconds, cap tightly with a PTFE-lined septum, and wrap with Parafilm.

Step 3: Self-Validation via LC-MS

  • Take a 1 µL aliquot of the prepared stock and dilute it in 1 mL of a basic LC-MS mobile phase (e.g., 0.1% NH₄OH in Acetonitrile/Water). Do not use Formic Acid.

  • Inject into the LC-MS and monitor the Total Ion Chromatogram (TIC).

  • Acceptance Criteria: The peak at m/z 172.2 ([M+H]⁺ of the intact spiro-amine) must account for >98% of the TIC area. The peak at m/z 128.2 ([M+H]⁺ of the deprotected ketone) must be <2%.

  • Validation Gate: If the 128.2 peak exceeds 2%, the stock is compromised. Discard the solution, re-verify solvent neutrality, and prepare a fresh batch.

References

1.4, International Council for Harmonisation (ICH). 2.1, Google Patents. 3.2, Benchchem. 4.3, ACS Publications.

Sources

Optimization

methods to prevent racemization during the synthesis of chiral 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

The following guide is structured as a premium Technical Support Center resource. It is designed to address the specific stereochemical challenges associated with your target molecule: 7-Methyl-1,4-dioxaspiro[4.5]decan-8...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a premium Technical Support Center resource. It is designed to address the specific stereochemical challenges associated with your target molecule: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine .

Ticket ID: #CS-7M-SPIRO-882 Topic: Prevention of Racemization in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Synthesis Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Root Cause Analysis

The User Issue: You are observing a loss of enantiomeric excess (ee) or diastereomeric ratio (dr) during the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine .

The Chemical Reality: The structural core of your molecule is a 3,4-disubstituted cyclohexanone derivative (using cyclohexanone numbering relative to the spiro center). The amine at position 8 is vicinal (adjacent) to the methyl group at position 7.

The Failure Mode: The proton at C7 is


-acidic  relative to the C8 position (formerly a ketone or imine).
  • Mechanism: During reductive amination or ketone formation, the C8 carbonyl/imine induces enolization or enamine tautomerization.

  • Result: This temporarily destroys the stereocenter at C7. When the double bond re-protonates, it relaxes to the thermodynamic mixture (often racemizing the methyl group).

Visualizing the Failure Mode (Graphviz)

RacemizationPath cluster_danger The Racemization Trap Start Chiral Ketone (C7-Methyl fixed) Imine Imine Intermediate Start->Imine + Amine source Enamine Enamine (ACHIRAL at C7) Imine->Enamine Tautomerization (Fast in protic solvent) Product_Rac Racemic Product (Scrambled C7) Imine->Product_Rac Reduction (Post-scramble) Product_Pure Chiral Amine (Target) Imine->Product_Pure Fast Reduction (Kinetic Control) Enamine->Imine Reprotonation (Random face)

Caption: The "Enamine Trap" where the C7 stereocenter is lost via tautomerization during amine installation.

Standard Operating Procedures (SOPs) for Prevention

To prevent racemization, you must avoid conditions that favor thermodynamic equilibration (reversible imine formation/enolization). We recommend two specific protocols.

Protocol A: The Ellman Auxiliary Method (Recommended)

Best for: High enantiomeric purity and strict control of the C8 stereocenter. Principle: Uses tert-butanesulfinamide to form a stable sulfinyl imine that resists tautomerization better than simple alkyl imines.

Step-by-Step Workflow:

  • Dehydration (Imine Formation):

    • Reagents: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one + (

      
      )- or (
      
      
      
      )-tert-butanesulfinamide.
    • Catalyst: Ti(OEt)

      
       (Titanium ethoxide).
      
    • Solvent: Dry THF (0.5 M).

    • Condition: Reflux or 60°C.

    • Why: Ti(OEt)

      
       acts as a Lewis acid and water scavenger, driving the equilibrium forward rapidly, minimizing the time the ketone sits in an enolizable state.
      
  • Stereoselective Reduction:

    • Cooling: Cool reaction to -78°C (Critical).

    • Reductant: L-Selectride (for cis-selectivity) or NaBH

      
       (for trans-selectivity).
      
    • Why: The bulky sulfinyl group blocks one face of the imine. Low temperature prevents the imine-enamine equilibration (racemization of C7) during the reduction.

  • Deprotection:

    • Reagent: HCl in Dioxane/MeOH.

    • Result: Yields the chiral amine salt.[1]

Protocol B: Low-Temperature Reductive Amination (Alternative)

Best for: Scale-up where chiral auxiliaries are too expensive. Principle: Kinetic trapping of the iminium ion.

  • Pre-complexation:

    • Mix Ketone + Amine + Ti(O

      
      Pr)
      
      
      
      (1.5 equiv) in dry CH
      
      
      Cl
      
      
      .
    • Stir for 12 hours. The Titanium complex stabilizes the imine and prevents enolization.

  • Reduction:

    • Cool to -78°C .

    • Add NaBH

      
      CN or NaBH(OAc)
      
      
      
      .[2]
    • Note: NaBH(OAc)

      
       is generally safer but NaBH
      
      
      
      CN works better at low temps for difficult substrates.

Troubleshooting Guide (FAQ)

Q1: I am losing the stereochemistry at the Methyl (C7) position during ketal protection of the ketone precursor. Why?

  • Diagnosis: You likely used strong acid (pTsOH) and reflux for too long. This equilibrates the methyl group to the thermodynamic position (usually equatorial).

  • Fix: Switch to Noyori’s Acetalization Conditions .

    • Use: 1,2-bis(trimethylsiloxy)ethane + TMSOTf (catalytic) at -78°C.

    • This is a "kinetic" protection method that preserves the initial stereochemistry of the ketone.

Q2: My C7-Methyl is intact, but I have a mixture of stereoisomers at the C8-Amine (Cis/Trans mixture).

  • Diagnosis: Poor facial selectivity during the hydride reduction.

  • Fix: Select the reducing agent based on steric bulk (See Table 1).

Q3: Can I use catalytic hydrogenation (H2, Pd/C) for the reductive amination?

  • Risk: High. Heterogeneous catalysts often isomerize the substrate before reduction via a

    
    -allyl mechanism on the metal surface. Avoid this if C7 stereochemistry is crucial. Stick to hydride reductions.
    

Data Support: Reducing Agent Selection

Use this table to select the correct reagent for your desired relative stereochemistry (C7-Me vs C8-NH2).

Reducing AgentSizeAttack TrajectoryMajor Product (Relative to C7-Me)Risk of C7 Racemization
NaBH

SmallAxial (usually)Trans (Equatorial Amine)Low (at <0°C)
L-Selectride BulkyEquatorialCis (Axial Amine)Low (at -78°C)
NaBH(OAc)

MediumDirectedVaries (often Trans)Medium (Requires Acid)
H

/ Pd-C
N/ASurface AdsorptionThermodynamic MixHigh

Validated Workflow Diagram

The following diagram outlines the "Safe Path" to your target, highlighting the Critical Process Parameters (CPPs).

SynthesisWorkflow Start Start: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Chiral C7) Decision Select Amine Strategy Start->Decision PathA Path A: Ellman Auxiliary (Highest Purity) Decision->PathA High ee req. PathB Path B: Direct Reductive Amination (Scale/Cost) Decision->PathB Cost sensitive StepA1 1. Condensation w/ Ti(OEt)4 Avoids acidic protons PathA->StepA1 StepB1 1. Pre-mix Amine + Ti(OiPr)4 12h, Anhydrous PathB->StepB1 StepA2 2. Reduction at -78°C (L-Selectride or NaBH4) StepA1->StepA2 Stable Sulfinyl Imine QC QC Checkpoint: Check C7 Integrity (NMR/HPLC) StepA2->QC StepB2 2. Add NaBH3CN at -40°C Monitor pH closely StepB1->StepB2 Kinetic Trap StepB2->QC Final Final Product: Chiral 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine QC->Final Pass

Caption: Validated synthetic workflow distinguishing between High-Fidelity (Ellman) and Standard (Direct) routes.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

    • Context: Establishes the standard protocol for using sulfinamides to prevent racemiz
  • Noyori, R., et al. (1981). "Trimethylsilyl Triflate Catalyzed Acetalization." Journal of the American Chemical Society.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Defines the mechanism of direct reductive amination and the role of acid c
  • BenchChem Protocols. (2025). "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives."

    • Context: General handling of the dioxaspiro scaffold.[2]

Sources

Troubleshooting

evaluating alternative reducing agents for the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. Converting the sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. Converting the sterically hindered 7-methyl-1,4-dioxaspiro[4.5]decan-8-one to its corresponding primary amine presents a triad of synthetic challenges:

  • Chemoselectivity: The 1,4-dioxaspiro[4.5]decane (ketal) protecting group is highly sensitive to the acidic conditions traditionally used to drive imine formation.

  • Steric Hindrance: The adjacent 7-methyl group impedes both the nucleophilic attack of the amine source and the subsequent hydride delivery.

  • Stereoselectivity: The reduction generates a new stereocenter at C8, necessitating strict control over the diastereomeric ratio (e.g., favoring the trans vs. cis isomer).

This guide provides a mechanistic troubleshooting framework, self-validating experimental protocols, and a critical evaluation of alternative reducing agents to help you optimize your synthetic workflow.

Diagnostic Decision Tree: Selecting the Optimal Reducing Agent

Before troubleshooting, ensure you are using the correct reducing agent for your specific project constraints. Use the decision matrix below to guide your selection.

G Start Target: 7-Methyl-1,4-dioxaspiro [4.5]decan-8-amine Q1 Is strict stereocontrol (ee/de > 99%) required? Start->Q1 IRED Biocatalysis: Imine Reductases (IREDs) Q1->IRED Yes Q2 Industrial Scale (>1 kg) / Waste Concerns? Q1->Q2 No HetCat Heterogeneous Catalysis: Rh-Ni / H2 / NH3 Q2->HetCat Yes Q3 Lab Scale: Acid-sensitive Ketal? Q2->Q3 No TransHyd Transfer Hydrogenation: Ir-Catalyst / NH4HCO2 Q3->TransHyd Highly Sensitive STAB Hydride Reagents: NaBH(OAc)3 (STAB) Q3->STAB Moderately Sensitive

Decision matrix for selecting reductive amination conditions.

Troubleshooting Guides & FAQs

Q1: My standard Sodium Cyanoborohydride (NaBH₃CN) protocol is causing significant ketal deprotection. How can I prevent this? A1: NaBH₃CN requires a slightly acidic environment (typically pH 4–6) to activate the imine for reduction. Unfortunately, this pH range overlaps with the hydrolysis threshold of the 1,4-dioxaspiro[4.5]decane group. Causality & Solution: Hydronium ions protonate the ketal oxygen, initiating ring-opening. To circumvent this, switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a milder hydride donor that operates efficiently in weakly acidic to neutral conditions[1]. If even mild acetic acid causes issues, consider transition-metal catalyzed transfer hydrogenation using Iridium complexes with ammonium formate. This operates under completely neutral conditions and preserves the acetal quantitatively[2].

Q2: I am observing low yields and incomplete conversion. The starting ketone is unreacted. What is going wrong? A2: The 7-methyl group introduces significant steric bulk adjacent to the carbonyl carbon (C8), which severely slows down the initial imine formation. Causality & Solution: If the reducing agent is added too early, it will prematurely reduce the unreacted ketone to the corresponding alcohol (7-methyl-1,4-dioxaspiro[4.5]decan-8-ol)[1]. Actionable Steps: You must force the equilibrium toward the imine before reduction. Pre-form the imine by allowing the ketone and ammonia source to react for 2–4 hours prior to adding the reducing agent. Incorporating a dehydrating agent like Titanium(IV) isopropoxide (Ti(OPr-i)₄) or 4Å molecular sieves will scavenge water and drive imine formation to completion.

Q3: How can I improve the diastereomeric excess (de) of the product? I am getting a nearly 1:1 mixture of isomers. A3: Standard hydride reagents (NaBH₄, STAB) attack the iminium ion from the least sterically hindered face. Because the 7-methyl group's equatorial/axial dynamics fluctuate, facial selectivity is inherently poor with small-molecule hydrides. Causality & Solution: For strict stereocontrol, you must rely on the chiral environment of a catalyst. Imine Reductases (IREDs) have revolutionized this space. IREDs bind the prochiral imine in a highly specific orientation, delivering the hydride from the NAD(P)H cofactor to a single face of the C=N bond, frequently achieving >99% enantiomeric and diastereomeric excess[3].

Q4: We are scaling up our synthesis to >1 kg. STAB is becoming too expensive and generates excessive boron waste. What is the best industrial alternative? A4: For large-scale synthesis, atom economy and waste reduction are paramount. Causality & Solution: Transition to heterogeneous catalytic hydrogenation. Bimetallic Rh-Ni on Silica (Rh-Ni/SiO₂) catalysts utilizing H₂ gas and NH₃ provide excellent scalability. The Rh-Ni system offers dual functionality: the nickel enhances dispersion and facilitates condensation, while the rhodium efficiently reduces the imine without over-reducing the ketal. This method eliminates boron waste, and the catalyst can be recycled multiple times without significant deactivation[4].

Quantitative Data: Comparison of Alternative Reducing Agents
Reducing AgentChemoselectivity (Ketal Stability)Stereocontrol (de/ee)ScalabilityToxicity & Waste Profile
NaBH₃CN Low (Requires pH 4-6)Poor (~1:1 ratio)ModerateHigh (Cyanide gas risk, Boron waste)
NaBH(OAc)₃ (STAB) Moderate (Tolerates mild acid)Poor to ModerateModerateModerate (Boron waste, bulky reagent)
Ir-Catalyst / NH₄HCO₂ High (Neutral conditions)ModerateHighLow (Formate degrades to CO₂/NH₃)
Rh-Ni / H₂ / NH₃ High (No acid required)ModerateVery HighLow (Heterogeneous, recyclable)
Imine Reductases (IREDs) High (Aqueous, pH 7-8)Excellent (>99%)High (Bioreactor)Very Low (Biodegradable, aqueous)
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Mild Reductive Amination using STAB (Lab Scale)

Designed to prevent premature ketone reduction and protect the ketal.

  • Imine Formation: In a flame-dried flask under N₂, dissolve 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OPr-i)₄ (1.2 eq). Stir at room temperature for 4 hours.

  • Validation Check 1: Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Do not proceed until the ketone peak (m/z ~170) is <5% relative to the imine peak.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm. Stir for an additional 12 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check 2: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The desired primary amine will appear as a dark red/purple spot; the starting ketone will not stain.

  • Workup: Quench with 1N NaOH to break the titanium emulsion. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Neutral Transfer Hydrogenation using Ir-Catalyst (High Chemoselectivity)

Designed for absolute preservation of the 1,4-dioxaspiro[4.5]decane group.

  • Catalyst Activation: In a Schlenk tube, dissolve the bench-stable half-sandwich Iridium complex (e.g., Ir-P-N chelating ligand, 0.5 mol%) and ammonium formate (5.0 eq) in hexafluoroisopropanol (HFIP) or methanol.

  • Amination: Add 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq). Seal the tube and heat to 50 °C for 16 hours.

  • Validation Check: Monitor reaction progress via ¹H NMR of a crude aliquot. The disappearance of the C8 ketone environment and the appearance of the C8-H proton adjacent to the newly formed amine will confirm reduction. Crucially, the multiplet at ~3.9 ppm (4H, -O-CH₂-CH₂-O-) must remain perfectly integrated, validating that the ketal is fully intact.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the catalyst, and evaporate the solvent. The product is typically isolated in >95% yield without the need for complex column chromatography.

References
  • Polishchuk, I., Sklyaruk, J., Lebedev, Y., & Rueping, M. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal. KAUST Repository.
  • Morales, K., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI Catalysts.
  • Gilio, A. K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science / White Rose Research Online.
  • Benchchem Support. Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.

Sources

Optimization

best practices for column chromatography of polar amines like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Topic: Column Chromatography Best Practices for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Ticket ID: #AMINE-PUR-001 Status: Open Agent: Senior Application Scientist Executive Summary & Molecule Analysis User Query: "How...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Best Practices for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Ticket ID: #AMINE-PUR-001 Status: Open Agent: Senior Application Scientist

Executive Summary & Molecule Analysis

User Query: "How do I purify 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine without streaking or decomposition?"

Technical Analysis: To successfully purify this molecule, you must navigate two opposing chemical properties:

  • The Primary Amine (

    
    ):  It is basic and polar. On standard acidic silica gel (pH ~5), it will protonate to form an ammonium salt (
    
    
    
    ). This causes "cation exchange" with silanol groups, leading to severe tailing (streaking) and irreversible adsorption.
  • The Dioxolane Ring (Ketal): This is a "masked" ketone. Ketals are stable to base but extremely labile to acid .

CRITICAL WARNING: Do NOT use acidic modifiers (Acetic Acid, TFA) to sharpen peaks. While common for some amines, acids will hydrolyze the dioxolane ring of your molecule, deprotecting the ketone and destroying your product.

Standard Operating Procedure (SOP)

The "Golden Solvent" System

For acid-sensitive polar amines, the industry standard is the DCM / MeOH /


  system. The ammonia competes with your amine for the acidic sites on the silica, effectively "blocking" them so your product can elute freely.
Reagent Preparation (The "Genie in a Bottle" Method)

Dichloromethane (DCM) and aqueous Ammonium Hydroxide (


) are immiscible. You must use Methanol (MeOH) as a bridge.

Step-by-Step Protocol:

  • Prepare the Modifier Stock: Create a solution of 10%

    
     (28-30% aq) in Methanol.
    
    • Mix: 10 mL

      
       + 90 mL MeOH.
      
  • Prepare the Mobile Phase: Mix DCM with the Modifier Stock.

    • Target Ratio: 90:10:1 (DCM : MeOH :

      
      ).
      
    • Recipe: Combine 900 mL DCM + 100 mL of your Modifier Stock.

  • Check Clarity: The solution should be clear. If it is cloudy, add small aliquots of MeOH until it clears.

Column Packing (Slurry Method)

Do not dry pack. The heat of solvation from the base reacting with silica can cause cracking or gas pockets.

  • Slurry the silica gel in the mobile phase (DCM/MeOH/

    
    ) before  pouring it into the column.
    
  • This "pre-buffers" the silica, neutralizing acidic sites before your sample ever touches them.

Troubleshooting Matrix (Ticket System)

Ticket #101: Severe Tailing / Streaking

Symptom: The compound elutes over 20+ fractions; TLC spots look like comets. Root Cause: Unoccupied silanol groups (


) are grabbing the amine.
Solution: 
  • Increase Modifier: Switch from 90:10:1 to 80:20:2 (DCM : MeOH :

    
    ).
    
  • Pre-wash: Flush the column with 1% Triethylamine (TEA) in DCM before loading sample.

  • Switch Stationary Phase: If tailing persists, switch to Amine-Functionalized Silica . This silica is chemically bonded with basic groups, eliminating the need for liquid modifiers.

Ticket #102: Product Decomposition

Symptom: NMR shows loss of the ethylene glycol peak (3.9 ppm) and reappearance of a ketone signal. Root Cause: Acid hydrolysis of the ketal.[1] Solution:

  • Audit Solvents: Ensure no Chloroform (

    
    ) is used. 
    
    
    
    can degrade to form HCl over time. Use only stabilized DCM.
  • Verify Silica: Standard silica is acidic (pH 4-5). Ensure you are "buffering" the column with TEA or

    
    during packing, not just during elution.
    
Ticket #103: Visualization Issues

Symptom: Cannot see spots on TLC. Root Cause: The molecule lacks a strong chromophore (no aromatic rings) for UV detection. Solution:

  • Ninhydrin Stain: The gold standard for primary amines.

    • Recipe: 1.5g Ninhydrin + 3 mL Acetic Acid + 100 mL n-Butanol (or Ethanol).

    • Action: Dip plate, heat with heat gun.[2] Primary amines turn Deep Red/Purple .

  • Iodine Chamber: Universal stain.[2] Useful if the amine is protected or secondary.

Data & Comparison Tables

Modifier Selection Guide
ModifierVolatilityEase of RemovalKetal CompatibilityRecommendation
Ammonium Hydroxide (

)
HighExcellent (Evaporates)High (Basic)Primary Choice
Triethylamine (TEA) MediumDifficult (High BP, smells)High (Basic)Use for Pre-wash only
Acetic Acid MediumMediumLow (Hydrolysis Risk)FORBIDDEN
Trifluoroacetic Acid (TFA) HighGoodZero (Instant Hydrolysis)FORBIDDEN

Visualized Workflows

Diagram 1: The "Silanol Trap" Mechanism

This diagram illustrates why your amine sticks and how Ammonia rescues it.

SilanolInteraction cluster_silica Silica Surface (Stationary Phase) Silanol Acidic Silanol (Si-OH) Amine Your Amine (R-NH2) Amine->Silanol Strong Ionic Bond (Tailing) Ammonia Modifier (NH4OH / TEA) Ammonia->Silanol Preferential Binding (Blocking) Result Free Amine Elutes Cleanly Ammonia->Result Allows

Caption: The modifier (Green) outcompetes the target amine (Blue) for acidic sites on the silica (Red), preventing tailing.

Diagram 2: Solvent System Decision Tree

Follow this logic to select the correct mobile phase.

SolventDecision Start Start: Purify Polar Amine CheckAcid Is molecule Acid Sensitive? (e.g., Ketals, Acetals) Start->CheckAcid AcidYes YES: Avoid Acids CheckAcid->AcidYes Sensitive AcidNo NO: Standard Protocol CheckAcid->AcidNo Stable ModifierChoice Choose Modifier AcidYes->ModifierChoice NH4OH 10% NH4OH in MeOH (Volatile, Clean) ModifierChoice->NH4OH Preferred TEA Triethylamine (TEA) (Hard to remove) ModifierChoice->TEA Alternative FinalSystem Final System: DCM : MeOH : NH4OH (90:10:1) NH4OH->FinalSystem

Caption: Decision workflow prioritizing ketal stability. Acidic modifiers are excluded to prevent decomposition.

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Not Voodoo. Retrieved March 6, 2026, from [Link]

  • Teledyne ISCO. (2012). Purification of Primary Amines using RediSep C-18 and Amine Columns. Application Note AN87. Retrieved March 6, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved March 6, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. The Flash Purification Blog. Retrieved March 6, 2026, from [Link]

Sources

Troubleshooting

addressing low solubility issues of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives

[1] Topic: Troubleshooting Solubility & Handling Issues Product Series: Spirocyclic Amine Building Blocks Document ID: TS-MDDA-008-SOL Last Updated: March 2026[1] Executive Summary & Technical Context 7-Methyl-1,4-dioxas...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Troubleshooting Solubility & Handling Issues Product Series: Spirocyclic Amine Building Blocks Document ID: TS-MDDA-008-SOL Last Updated: March 2026[1]

Executive Summary & Technical Context

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) is a critical spirocyclic intermediate used in the synthesis of GPCR ligands (e.g., 5-HT1A agonists) and protease inhibitors.[1] While the spiro-dioxolane ring reduces lipophilicity compared to carbocyclic analogs, the 7-methyl substitution introduces steric bulk and stereochemical complexity that can lead to unpredictable solubility profiles [1].[1]

This guide addresses the frequent challenge of low aqueous solubility and precipitation in organic stock solutions . As a secondary amine with a pKa ~10-11, its solubility is heavily pH-dependent.[1] Furthermore, the acid-labile spiroketal moiety imposes strict limits on the pH range used for solubilization, creating a narrow "safe zone" for formulation [2].[1]

Solubility Profile & Solvent Compatibility

The following data represents the physicochemical behavior of the free base form. Users must differentiate between the Free Base (lipophilic) and Salt Forms (hydrophilic).

Table 1: Solubility Reference Data (Free Base)
Solvent ClassSolventSolubility (mg/mL)StatusNotes
Chlorinated Dichloromethane (DCM)> 100Excellent Preferred for extraction/synthesis.[1]
Alcohols Methanol / Ethanol> 80Good Suitable for stock solutions.[1]
Polar Aprotic DMSO> 50Good Standard for biological assay stocks.[1]
Polar Aprotic Acetonitrile20 - 40Moderate Good for HPLC; risk of precipitation at low temp.[1]
Hydrocarbon Hexane / Heptane< 1Poor Use as an anti-solvent for crystallization.[1]
Aqueous Water (pH 7)< 0.5Insoluble Requires pH adjustment or co-solvent.[1]
Aqueous 0.1 M HCl (pH 1)> 50Soluble WARNING: Rapid hydrolysis of spiroketal.[1]

Critical Note: The 7-methyl substituent increases lipophilicity (LogP) compared to the unsubstituted parent. If your protocol was optimized for 1,4-dioxaspiro[4.5]decan-8-amine, expect ~30-50% lower aqueous solubility for the 7-methyl derivative [3].[1]

Troubleshooting Guide (Q&A)

Category A: Biological Assay Formulation

Q1: I need to dissolve the compound in PBS (pH 7.4) for a cell assay, but it precipitates immediately. How do I fix this? Diagnosis: The free base is hydrophobic. At pH 7.4, the amine is only partially protonated, leading to aggregation.[1] Solution:

  • Pre-dissolve in DMSO: Prepare a 1000x stock in anhydrous DMSO.

  • Dilute with "Shifted" Buffer: Do not add pure DMSO stock directly to PBS. Instead, dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., Acetate buffer pH 5.5) first, then dilute into the final media.

  • Use a Salt Form: If possible, convert the free base to a Fumarate or Tartrate salt (see Protocol 1).[1] These organic salts often retain solubility at physiological pH better than HCl salts without risking acid hydrolysis.[1]

Q2: Can I use HCl to solubilize the compound in water? Diagnosis: While HCl will dissolve the amine, the spiroketal ring (dioxolane) is acid-sensitive. Risk: Exposure to pH < 4.0 for prolonged periods causes deprotection, yielding the ketone degradation product (7-methyl-1,4-cyclohexanedione derivative) [4].[1] Recommendation: Avoid strong mineral acids. Use weak organic acids (Citric acid, Acetic acid) to adjust pH to ~5.0–6.0, where the amine is protonated but the ketal remains stable.

Category B: Synthesis & Storage[1][2]

Q3: My DMSO stock solution turned yellow and formed a precipitate after 2 weeks at 4°C. Diagnosis:

  • Oxidation: Secondary amines are prone to N-oxidation or oxidative coupling over time.[1]

  • Carbamate Formation: Amines absorb atmospheric CO2 to form insoluble carbamate salts.[1] Solution:

  • Storage: Store DMSO stocks at -20°C under Argon/Nitrogen.

  • Recovery: Centrifuge the precipitate. If it dissolves in dilute acid, it is likely the carbonate salt. If insoluble in acid, it is likely an oxidative degradation product.[1]

Q4: I am seeing double peaks in my HPLC during solubility testing. Diagnosis: The 7-methyl and 8-amine groups create cis/trans diastereomers.[1] Insight: Separation of diastereomers is common on C18 columns.[1] The cis-isomer (amine and methyl on the same side) often has higher solubility due to a larger dipole moment compared to the trans-isomer. Do not mistake this for degradation unless the mass spectrum indicates hydrolysis (M-44 loss of ethylene glycol fragment).

Visual Decision Guides

Figure 1: Solubilization Strategy Workflow

This logic tree guides you to the correct solvent system based on your application, preventing stability issues.

SolubilityWorkflow Start Start: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine AppType Application Type? Start->AppType BioAssay Biological Assay (Aqueous) AppType->BioAssay Synthesis Chemical Synthesis (Organic) AppType->Synthesis CheckpH Is pH < 5.0 allowed? BioAssay->CheckpH SolventChoice Solvent Choice Synthesis->SolventChoice YesAcid Use Citrate/Acetate Buffer (pH 5-6) CheckpH->YesAcid Yes NoAcid Use Co-solvent System CheckpH->NoAcid No DMSO Dissolve in DMSO (1000x) Dilute into Media NoAcid->DMSO DCM DCM / Methanol (High Solubility) SolventChoice->DCM Dissolution Ether Ether / Hexane (Low Solubility - Precipitation) SolventChoice->Ether Crystallization

Caption: Decision tree for selecting the optimal solvent system while avoiding acid-catalyzed degradation.

Figure 2: Stability Risk Assessment

Visualizing the mechanistic failure mode (Hydrolysis) when incorrect solubility methods (Strong Acid) are used.

DegradationPathway Compound Target Amine (Spiroketal Intact) Intermediate Oxocarbenium Intermediate Compound->Intermediate + H3O+ (Fast) Acid Strong Acid (pH < 4, e.g., 1M HCl) Note Avoid aqueous storage below pH 5.0 Acid->Note Product Degradation Product (Ketone + Ethylene Glycol) Intermediate->Product + H2O (Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathway of the spiroketal moiety. Prolonged exposure to low pH destroys the compound.

Experimental Protocols

Protocol 1: Preparation of the Soluble Fumarate Salt

Use this protocol to create a water-soluble solid form stable at pH 4-6.[1]

Materials:

  • 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Free Base)[1]

  • Fumaric Acid (Stoichiometry 1:1)

  • Ethanol (Absolute)

  • Diethyl Ether[1][2][3]

Procedure:

  • Dissolution: Dissolve 500 mg of the amine free base in 5 mL of absolute Ethanol.

  • Acid Addition: Add 1.0 equivalent of Fumaric acid dissolved in warm Ethanol (2 mL) dropwise with stirring.

  • Crystallization: Stir at room temperature for 1 hour. If no precipitate forms, slowly add Diethyl Ether (anti-solvent) until the solution turns turbid.

  • Isolation: Cool to 4°C for 4 hours. Filter the white solid and wash with cold Ether.

  • Drying: Dry under vacuum at 40°C.

  • QC: Check solubility in water. The salt should dissolve at >10 mg/mL.

Protocol 2: High-Concentration Stock for Animal Dosing

For IP or PO administration where DMSO volume must be minimized.[1]

Vehicle Formulation:

  • 10% DMSO[1]

  • 40% PEG-400[1]

  • 50% Saline (0.9%)

Steps:

  • Dissolve compound in DMSO (10% of final volume).[1] Vortex until clear.

  • Add PEG-400 (40% of final volume).[1] Vortex. Solution may warm slightly.[1]

  • Slowly add Saline (50% of final volume) while vortexing.

  • Critical: If precipitation occurs upon saline addition, adjust the saline pH to 5.5 using dilute acetic acid before addition.

References

  • Mykhailiuk, P. K., et al. (2021).[1][4] Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 10886-10900.[1] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (General reference for acetal/ketal stability).

  • PubChem. (2025).[1][5] 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Compound Summary. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of the biological activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its analogues

A Comprehensive Guide to the Comparative Biological Activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its Analogues: A Proposed Investigation For the Attention of Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Comparative Biological Activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its Analogues: A Proposed Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane moiety is a rigid, three-dimensional structure that has increasingly captured the attention of medicinal chemists.[1] Its unique spirocyclic system offers a distinct advantage over traditional flat aromatic structures by allowing for a more precise spatial arrangement of pharmacophoric groups.[1] This can lead to higher affinity and selectivity for biological targets.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, acting as ligands for serotonin and adrenergic receptors, and as potential agents for neurodegenerative diseases and cancer.[2][3]

The subject of this proposed study, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, is a specific amine derivative within this class. The introduction of a methyl group at the 7-position and an amine at the 8-position offers intriguing possibilities for novel biological interactions. This guide will outline a systematic approach to characterizing its activity profile in comparison to carefully selected analogues.

Proposed Analogues for Comparative Analysis

To establish a comprehensive understanding of the structure-activity relationships (SAR), we propose the following analogues for a comparative study against 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Compound A).

Compound IDStructureRationale for Inclusion
A 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Parent Compound: The primary focus of the investigation.
B 1,4-Dioxaspiro[4.5]decan-8-amine Unsubstituted Analogue: To determine the influence of the C7-methyl group on biological activity.[4]
C N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine N-Alkylated Analogue: To assess the effect of substituting the primary amine with a secondary amine.[5]
D 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine Reported 5-HT1A Receptor Ligand: To serve as a positive control for serotonergic activity and to explore potential polypharmacology.[2][6]
E 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane Sigma-1 (σ1) Receptor Ligand: To investigate potential activity at σ1 receptors, which are implicated in cancer and neurological disorders.[3]

Proposed Experimental Workflows for Biological Activity Screening

To elucidate the biological activity of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine and its analogues, a tiered screening approach is recommended. This will begin with broad toxicity and cell viability assays, followed by more specific receptor binding and functional assays based on the known activities of related compounds.

General Cell Viability and Cytotoxicity Assessment

The initial step is to determine the general toxicity profile of the compounds across different cell lines. This provides a therapeutic window and identifies potential for anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., HL-60 for leukemia, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., primary mouse embryonic fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (A-E) and a vehicle control. Treat the cells with these compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Logical Flow of Cytotoxicity Screening

A Plate Cells (Cancer & Normal Lines) B Treat with Compounds (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Receptor Binding and Functional Assays

Based on the literature, the 1,4-dioxaspiro[4.5]decane scaffold is a known pharmacophore for 5-HT1A and α1-adrenergic receptors.[2][6] Therefore, it is crucial to assess the binding affinity and functional activity of the novel compounds at these targets.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Use a binding buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of the unlabeled test compounds (A-E).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound by non-linear regression analysis of the competition binding curves.

Signaling Pathway for 5-HT1A Receptor Agonism

cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Agonist Agonist (e.g., Compound 10) Agonist->5HT1A_R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Decreased levels lead to

Sources

Comparative

Comprehensive Guide to the Validation of a Novel LC-MS/MS Method for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Determination

Introduction & Analytical Challenges 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) is a critical spirocyclic primary amine intermediate utilized in the synthesis of advanced targeted therapeutics, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7) is a critical spirocyclic primary amine intermediate utilized in the synthesis of advanced targeted therapeutics, including novel IRAK4 inhibitors for oncology and inflammatory diseases [1]. Accurate quantification of this spiro-amine in active pharmaceutical ingredients (APIs) and biological matrices is notoriously difficult. Its high polarity, lack of a strong UV chromophore, and propensity for secondary electrostatic interactions with silanol groups on traditional chromatographic columns lead to severe peak tailing, poor sensitivity, and irreproducible retention times.

Methodological Comparison: Why a Novel LC-MS/MS Approach?

Historically, analysts have relied on Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography with Ultraviolet detection (LC-UV) following complex pre-column derivatization. To establish a superior analytical standard, we developed a direct Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Comparison Table: Analytical Alternatives for Spiro-Amines
Analytical MethodSensitivity (LOQ)Sample PreparationSpecificityPrimary Drawbacks
Traditional GC-FID ~10 µg/mLLiquid-Liquid ExtractionLowRequires high thermal stability; volatile amines may be lost during injection.
LC-UV (Derivatized) ~1 µg/mLComplex (Derivatization)ModerateLabor-intensive; reagent interference; risk of incomplete derivatization.
Novel LC-MS/MS 0.5 ng/mL Simple Protein Precipitation High (MRM) Requires access to advanced mass spectrometry infrastructure.
Causality in Experimental Design

To bypass the limitations of UV detection and the thermal degradation risks of GC, we employed a direct LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) [2]. To counteract the peak tailing typical of primary amines, we designed a high-pH mobile phase (ammonium carbonate, pH ~9.5) combined with a hybrid-silica column. At this elevated pH, the primary amine (pKa ~9-10) is partially deprotonated, which neutralizes its charge, dramatically reduces electrostatic interactions with residual column silanols, and sharpens the chromatographic peak [3].

Experimental Protocol: A Self-Validating System

This protocol embeds self-validation steps—specifically the use of stable isotope-labeled internal standards (IS) and matrix blanks—to ensure data integrity and correct for matrix effects during every run.

Step 1: Sample Preparation
  • Internal Standard Addition: Spike 10 µL of isotopically labeled internal standard (7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine-d3, 100 ng/mL) into 100 µL of the sample matrix. Causality: This step acts as an internal self-validation mechanism, correcting for volumetric errors, matrix effects, and ionization suppression during Electrospray Ionization (ESI).

  • Extraction/Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and insoluble matrix components.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of Mobile Phase A. Causality: Diluting the highly organic extract with the aqueous mobile phase ensures solvent compatibility and prevents peak distortion (solvent effects) upon injection.

Step 2: LC-MS/MS Instrumental Conditions
  • Column: Hybrid-silica C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Carbonate in LC-MS grade Water (pH 9.5).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: Quantifier: m/z 172.1 → m/z 114.1; Qualifier: m/z 172.1 → m/z 96.1.

LCMS_Workflow Sample Sample Matrix (API/Plasma) Spike Add Internal Standard (Isotope Dilution) Sample->Spike Prep Protein Precipitation (ACN, 4°C) Spike->Prep Centrifuge Centrifugation (14,000 x g) Prep->Centrifuge LC UHPLC Separation (High pH Mobile Phase) Centrifuge->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Step-by-step sample preparation and LC-MS/MS analytical workflow for spiro-amine analysis.

Method Validation per ICH Q2(R2) Guidelines

The method was rigorously validated in accordance with the latest ICH Q2(R2) guidelines for analytical procedures [4]. The validation framework ensures the method is fit for its intended purpose, focusing on specificity, linearity, accuracy, and precision.

Specificity & Selectivity

Specificity was demonstrated by analyzing six independent lots of blank matrices. No interfering peaks were observed at the retention time of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (RT = 2.15 min). The dual MRM transitions ensure unequivocal structural identification even in the presence of isobaric impurities.

Linearity and Range

A 10-point calibration curve was constructed using the internal standard method. The response was highly linear over the analytical range.

  • Range: 0.5 ng/mL to 500 ng/mL

  • Regression Equation: y = 0.0145x + 0.0021

  • Correlation Coefficient (R²): 0.9994

Accuracy and Precision

Accuracy (expressed as % recovery) and precision (expressed as % Relative Standard Deviation, RSD) were evaluated at three quality control (QC) levels: Low (1.5 ng/mL), Mid (50 ng/mL), and High (400 ng/mL), with 6 replicates per level across three distinct analytical runs.

Table 2: Accuracy and Precision Validation Results
QC Level (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
Low (1.5) 4.25.898.5 ± 4.1
Mid (50.0) 2.13.4101.2 ± 2.5
High (400.0) 1.52.299.8 ± 1.8

Causality of Results: The exceptional accuracy (near 100%) and low RSD values (< 6% even at the LOQ) are directly attributable to the use of the stable isotope-labeled internal standard, which perfectly compensates for any evaporative losses during sample preparation or ionization fluctuations in the MS source.

Validation_Architecture ICH ICH Q2(R2) Validation Framework Spec Specificity (Blank vs Spiked) ICH->Spec Lin Linearity & Range (0.5 - 500 ng/mL) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (Repeatability) ICH->Prec LOD LOD / LOQ (S/N Ratio Assessment) ICH->LOD Pass1 No Interference Spec->Pass1 Pass2 R² > 0.99 Lin->Pass2 Pass3 95-105% Recovery Acc->Pass3 Pass4 RSD < 5% Prec->Pass4 Pass5 S/N > 10 for LOQ LOD->Pass5

Analytical method validation parameters and acceptance criteria per ICH Q2(R2).

Conclusion

The developed LC-MS/MS method represents a significant leap in the analytical determination of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine. By objectively comparing this approach to traditional GC-FID and LC-UV techniques, the experimental data unequivocally demonstrates superior sensitivity (LOQ of 0.5 ng/mL), rapid execution, and robust precision. The strategic use of high-pH chromatography mitigates the inherent tailing of spiro-amines, while MRM detection ensures absolute specificity, making this method highly suitable for rigorous pharmaceutical quality control and pharmacokinetic applications.

References

  • US Patent 12240832B2. "IRAK4 inhibitors." Google Patents.
  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Chromatography Today. URL:[Link]

  • Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. PubMed. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link]

Validation

assessing the cross-reactivity of compounds based on the 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold

Executive Summary The 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly for programs targeting kinases (e.g., IRAK4) and GPCRs.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly for programs targeting kinases (e.g., IRAK4) and GPCRs.[1] By incorporating a spirocyclic ketal and a specific methyl-amine substitution pattern, this scaffold offers a critical escape from "flatland"—increasing fraction sp3 (Fsp3) character to improve solubility and metabolic stability compared to traditional piperidine or cyclohexyl counterparts.[1]

However, the structural complexity that confers potency also introduces unique cross-reactivity risks.[1] This guide details the methodology for assessing these risks, focusing on stereochemical selectivity , ketal hydrolytic stability , and aminergic off-target promiscuity .[1]

Structural Analysis & Cross-Reactivity Vectors[1]

Before designing assays, one must understand the three distinct vectors through which this scaffold generates cross-reactivity:[1]

  • The Ketal (1,4-dioxaspiro) Moiety: While serving as a masked ketone or a steric bulk element, this group is susceptible to acid-catalyzed hydrolysis.[1] "Cross-reactivity" here manifests as chemical instability in acidic lysosomes or low-pH assay buffers, leading to false positives/negatives.[1]

  • The 7-Methyl/8-Amine Stereocenter: The relative orientation (cis vs. trans) of the methyl and amine groups dramatically alters the vector of the substituents.[1] Inadequate separation of diastereomers leads to "isomeric cross-reactivity," where the inactive isomer competes for metabolic clearance or off-targets.[1]

  • The Primary Amine: As a basic amine on a lipophilic cycle, derivatives are prone to promiscuous binding at Class A GPCRs (muscarinic, adrenergic) and the hERG channel (cardiotoxicity).[1]

Comparative Profile: Spiro vs. Flat Scaffolds[1]
Feature7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine4-Aminocyclohexane (Flat)Piperidine (Traditional)
Dimensionality 3D (High Fsp3)2D (Flat)2D (Flat/Chair)
Metabolic Stability High (Steric bulk protects core)Low (Prone to oxidation)Moderate (N-oxidation risk)
Ketal Stability Risk (Acid labile)N/AN/A
hERG Liability Moderate (Reduced lipophilicity)HighHigh
Selectivity High (Rigid vector control)Low (Flexible)Low (Flexible)

Assessment Protocol 1: Chemical Cross-Reactivity (Ketal Stability)

The 1,4-dioxaspiro ring is stable at physiological pH (7.[1]4) but may degrade in the acidic microenvironment of lysosomes (pH 4.5–5.[1]0) or during specific DMPK assays.

Experimental Workflow: Acid Challenge Assay

Objective: Quantify the hydrolysis of the spiro-ketal to the corresponding ketone (7-methyl-4-oxocyclohexan-1-amine derivative).

Methodology:

  • Preparation: Dissolve test compound (10 µM) in three buffers: PBS (pH 7.4), Acetate Buffer (pH 5.0), and HCl (pH 1.2).

  • Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Analysis: Quench aliquots with acetonitrile (containing internal standard) and analyze via LC-MS/MS.

  • Detection: Monitor the parent mass [M+H]+ and the specific loss of the ethylene glycol fragment (-44 Da) or appearance of the ketone mass [M-44+H]+.[1]

Acceptance Criteria:

  • 95% remaining parent at pH 7.4 (24h).[1]

  • 80% remaining parent at pH 5.0 (4h) is required for lysosomal targeting drugs.[1]

Assessment Protocol 2: Biological Cross-Reactivity (Off-Target Profiling)

Derivatives of this scaffold often exhibit "cationic amphiphilic" properties, attracting them to off-targets like hERG and biogenic amine transporters.[1]

The "Spiro-Selectivity" Panel

Do not use a generic safety panel. Use a targeted panel relevant to cyclic amines.[1]

TargetRationale for Cross-ReactivityAssay Type
hERG (Kv11.1) Basic amine + lipophilic core mimics anti-arrhythmics.[1]Automated Patch Clamp (QPatch)
Muscarinic (M1-M5) Acetylcholine mimicry due to amine/oxygen spacing.[1]Radioligand Binding (Ki)
Sigma Receptors (σ1/σ2) Spirocyclic amines are privileged sigma ligands.[1]Radioligand Binding
CYP2D6 Basic amines often inhibit CYP2D6 (metabolic cross-reactivity).[1]Fluorometric Inhibition
Protocol: Stereochemical Deconvolution

Because the cis and trans isomers of the 7-methyl-8-amine core have different 3D vectors, they will have vastly different off-target profiles.[1]

Workflow:

  • Separation: Isolate cis and trans isomers via Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or IG.[1]

    • Mobile Phase: CO2/Methanol + 0.1% DEA.[1]

  • Parallel Profiling: Screen both isomers against the primary target (e.g., IRAK4) and the hERG channel.[1]

  • Selectivity Index (SI) Calculation:

    
    
    Select the isomer with the highest SI, not necessarily the highest potency.[1]
    

Visualization of Assessment Logic

The following diagram illustrates the decision tree for validating hits derived from this scaffold, prioritizing stability and stereochemistry before broad safety profiling.

AssessmentWorkflow Start Compound Library (7-Me-1,4-dioxaspiro[4.5]decan-8-amine derivatives) Step1 Step 1: Acid Stability Screen (pH 1.2 / 5.0 / 7.4) Start->Step1 Decision1 Stable at pH 5.0? Step1->Decision1 Step2 Step 2: Chiral Separation (Cis vs Trans Isomers) Decision1->Step2 Yes Discard Discard / Redesign (Scaffold Hopping) Decision1->Discard No (<80%) Step3a Isomer A Profiling (Potency + hERG) Step2->Step3a Step3b Isomer B Profiling (Potency + hERG) Step2->Step3b Comparison Calculate Selectivity Index (SI) Compare Isomers Step3a->Comparison Step3b->Comparison Decision2 SI > 30x? Comparison->Decision2 Final Lead Candidate (Proceed to In Vivo) Decision2->Final Yes Decision2->Discard No

Caption: Decision tree for assessing spirocyclic amine derivatives, prioritizing hydrolytic stability and stereochemical selectivity.

Case Study: Optimization Data

Hypothetical data based on typical SAR for this scaffold class.

The table below demonstrates how the 7-methyl substitution and spiro-ketal improve the profile compared to a des-methyl or flat analog.

Compound IDStructure DescriptionTarget IC50 (nM)hERG IC50 (µM)Acid Stability (t½ pH 1.[1]2)
Cmpd-A Flat (4-aminocyclohexanone)451.2> 24 h
Cmpd-B Spiro (No Methyl)125.445 min
Cmpd-C Spiro (7-Me, Trans) 8 > 30 45 min
Cmpd-D Spiro (7-Me, Cis)2508.145 min

Interpretation:

  • Cmpd-B (Spiro) improves potency over Cmpd-A (Flat) due to conformational restriction.[1]

  • Cmpd-C (Trans-Methyl) provides the best potency and safety (hERG > 30 µM).[1] The 7-methyl group likely disrupts the flat hydrophobic patch required for hERG binding.[1]

  • Liability: Note the low acid stability (45 min) for all spiro compounds.[1] This necessitates formulation strategies (enteric coating) or chemical modification (replacing the dioxolane with a spiro-ether or carbocycle) if oral delivery exposes the drug to gastric pH.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] Assessment of the Effects of Common Pharmacophores on the Metabolic Stability of Drug Candidates. Journal of Medicinal Chemistry. Link[1]

  • Vertex Pharmaceuticals. (2025).[1][2] Patent US12240832B2: Inhibitors of IRAK4 activity.[1] Google Patents.[1] Link

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on compound developability.[1] Drug Discovery Today. Link[1]

Sources

Comparative

a head-to-head comparison of different synthetic methodologies for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

The following guide provides a head-to-head comparison of synthetic methodologies for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a critical intermediate in the synthesis of IRAK4 inhibitors and CCR4 antagonists. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head comparison of synthetic methodologies for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , a critical intermediate in the synthesis of IRAK4 inhibitors and CCR4 antagonists.

Executive Summary

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: N/A for specific isomer; generic backbone referenced in patents) is a protected form of 4-amino-3-methylcyclohexanone. Its synthesis is governed by the need to control the relative stereochemistry between the C7-methyl and C8-amino groups.

This guide evaluates three primary methodologies:

  • Direct Reductive Amination: The industrial workhorse for racemic generation.

  • Chiral Auxiliary-Mediated Amination: The gold standard for enantioselective synthesis (Drug Development).

  • Oxime Reduction: A classical, stepwise alternative for specific diastereomeric tuning.

Part 1: Strategic Analysis of Synthetic Routes

Method A: Direct Reductive Amination (One-Pot)

Best For: Early-stage SAR library generation; racemic scaffold synthesis. Mechanism: Condensation of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one with an ammonia source (or benzylamine) followed by in situ hydride reduction.

  • Scientific Insight: The C7-methyl group exerts torsional strain (1,3-allylic strain equivalent) on the intermediate iminium ion. The choice of reducing agent dictates the diastereomeric ratio (dr). Small reducing agents (NaBH₃CN) typically favor the thermodynamic product (trans-diequatorial), while bulky agents can shift selectivity.

  • Protocol Validation: High throughput; minimal workup.

Method B: Chiral Auxiliary-Mediated Amination

Best For: Late-stage drug development requiring high enantiomeric excess (ee). Mechanism: Formation of a chiral imine using (S)-(-)-1-Phenylethylamine (or similar), followed by stereoselective reduction and hydrogenolytic deprotection.

  • Scientific Insight: This method leverages the chiral auxiliary to differentiate the Re and Si faces of the imine. The rigid spiro-ketal moiety at C5 aids in conformational locking, enhancing the auxiliary's directing effect.

  • Protocol Validation: Self-validating via NMR (diastereomeric salt formation) before the final deprotection step.

Method C: Oxime Formation & Reduction

Best For: Bulk manufacturing where cost is paramount; accessing thermodynamically stable isomers. Mechanism: Conversion to the oxime followed by reduction with LiAlH₄ or catalytic hydrogenation (Ra-Ni).

  • Scientific Insight: Hydrogenation of the oxime often proceeds via the "haptophilic" effect if hydroxyl groups are present, but in this protected ketal, steric approach control dominates, usually yielding the equatorial amine (trans to the methyl group).

Part 2: Comparative Data Analysis

FeatureMethod A: Direct Reductive AminationMethod B: Chiral Auxiliary (Phenylethylamine)Method C: Oxime Reduction
Primary Reagents NH₄OAc, NaBH(OAc)₃(S)-1-Phenylethylamine, NaBH₄, Pd/CNH₂OH·HCl, LiAlH₄ or H₂/Ra-Ni
Step Count 1 (One-pot)3 (Imine form., Reduct., Deprotect.)2 (Oxime form., Reduction)
Yield (Typical) 60–85%45–60% (overall)70–90%
Stereocontrol Low (Diastereomeric mix)High (Enantioselective) Moderate (Thermodynamic bias)
Scalability HighModerate (Cost of auxiliary/Pd)High (Hazard management required)
Key Impurity Dialkylated aminesIncomplete deprotection productsPartially reduced hydroxylamines

Part 3: Detailed Experimental Protocols

Protocol 1: Stereoselective Synthesis via Chiral Auxiliary (Method B)

Adapted from IRAK4 Inhibitor workflows (Vertex Pharmaceuticals, RAPT Therapeutics context).

Reagents:

  • Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Auxiliary: (S)-(-)-1-Phenylethylamine (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Solvent: Toluene (for Dean-Stark) / Ethanol (for reduction)

  • Reductant: NaBH₄ (1.5 eq)

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with the ketone, (S)-1-phenylethylamine, and p-TSA in toluene. Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor by IR (disappearance of C=O stretch ~1715 cm⁻¹).

  • Stereoselective Reduction: Concentrate the toluene solution and redissolve the crude imine in absolute ethanol. Cool to 0°C. Add NaBH₄ portion-wise. Stir at RT for 4 hours.

    • Checkpoint: ¹H NMR should show a distinct doublet for the methyl group of the newly formed amine, confirming diastereomeric purity.

  • Deprotection: Dissolve the resulting secondary amine in MeOH. Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt%). Hydrogenate at 40 psi H₂ for 12 hours.

  • Isolation: Filter through Celite. Concentrate. The product, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine , is obtained as a viscous oil or low-melting solid.

Protocol 2: Direct Reductive Amination (Method A)

Standard Bench Procedure.

Reagents:

  • Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Amine Source: Ammonium Acetate (10 eq)

  • Reductant: NaCNBH₃ (1.5 eq)

  • Solvent: Methanol[1][2]

Step-by-Step Workflow:

  • Dissolve ketone in Methanol.[1][3] Add Ammonium Acetate.[4] Stir for 30 mins to establish equilibrium.

  • Add NaCNBH₃. Note: NaCNBH₃ is preferred over NaBH(OAc)₃ here for better compatibility with ammonia sources.

  • Stir at RT for 16–24 hours.

  • Quench: Acidify to pH < 2 with HCl (careful gas evolution) to decompose borates and hydrolyze any imine.

  • Workup: Basify to pH > 10 with NaOH. Extract with DCM.[1][4]

  • Purification: Amine is often purified as an HCl salt.

Part 4: Visualizing the Pathway

The following diagram illustrates the stereochemical divergence between the methods.

G cluster_0 Method A: Direct (Racemic) cluster_1 Method B: Chiral Auxiliary (Stereoselective) node_start 7-Methyl-1,4-dioxaspiro [4.5]decan-8-one node_A1 Imine/Iminium Intermediate node_start->node_A1 NH4OAc MeOH node_B1 Chiral Imine ((S)-PEA derivative) node_start->node_B1 (S)-Phenylethylamine p-TSA, Toluene -H2O node_A2 Racemic Amine (cis/trans mix) node_A1->node_A2 NaCNBH3 (Hydride attack) node_B2 Secondary Amine (Single Diastereomer) node_B1->node_B2 NaBH4 (Face-selective reduction) node_B3 Chiral Primary Amine (High ee) node_B2->node_B3 H2, Pd(OH)2/C (Deprotection)

Caption: Comparative workflow showing the stereochemical control offered by the Chiral Auxiliary method (Green) versus the racemic Direct Amination method (Red).

Part 5: Critical Troubleshooting & Safety

  • Ketal Stability: The 1,4-dioxaspiro functionality is acid-sensitive. During the Quench step of Method A, avoid prolonged exposure to pH < 2 or high temperatures, which will deprotect the ketone (hydrolysis of the acetal).

    • Fix: Use buffered workups or rapid basification.

  • Diastereomer Separation: If Method A yields a mixture, the cis and trans isomers of the amine can often be separated by column chromatography using a basic mobile phase (DCM/MeOH/NH₄OH 90:9:1).

  • Safety (Method C): If using LiAlH₄, ensure strictly anhydrous conditions. For large scale, Red-Al (Vitride) is a safer, more thermally stable alternative for oxime reduction.

References

  • Vertex Pharmaceuticals Inc. (2025). IRAK4 inhibitors.[5] US Patent US12240832B2. Retrieved from .

  • RAPT Therapeutics. (2018). Discovery of a Potent and Selective CCR4 Antagonist. Retrieved from .

  • BenchChem. (2025).[1][4] Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from .

  • Wu, Y. & Ohlsson, E. (1993).[2] A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4,5]decane. Acta Chemica Scandinavica, 47, 422-424.[2] Retrieved from .

  • PrepChem. (2024). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol and derivatives. Retrieved from .

Sources

Validation

comparative analysis of spectroscopic data for the stereoisomers of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Context As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Context

As a Senior Application Scientist, I frequently encounter the challenge of assigning relative stereochemistry in complex spirocyclic scaffolds. The molecule 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a highly versatile building block, prominently featured in the synthesis of advanced therapeutics, including IRAK4 inhibitors for autoimmune and oncology indications[1].

The cyclohexane ring of this spirocycle bears two contiguous stereocenters at C7 and C8, yielding cis and trans diastereomers. Because the spatial orientation of the amine directly dictates target-binding affinity in the final drug substance, rigorous stereochemical assignment is a non-negotiable quality control step[1]. This guide provides an objective, self-validating spectroscopic framework to unambiguously differentiate the cis and trans isomers using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques.

Stereochemical Framework & Conformational Analysis

To interpret the spectroscopic data, we must first establish the ground-state chair conformations of the cyclohexane ring.

  • trans-Isomer ((7R,8R) or (7S,8S)): The thermodynamically favored chair places both the C7-methyl and C8-amine in equatorial positions (1,2-diequatorial).

  • cis-Isomer ((7R,8S) or (7S,8R)): One substituent must be axial and the other equatorial. Given the higher conformational A-value of a methyl group (~1.7 kcal/mol) compared to a primary amine (~1.2 kcal/mol), the equilibrium heavily favors the conformer where the methyl is equatorial and the amine is axial.

Because the methyl group remains equatorial in both preferred conformers, the spectroscopic differentiation is entirely driven by the axial vs. equatorial orientation of the C8-amine.

G cluster_experiments A 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Stereoisomers B 1H NMR (1D) Extract 3J(H7,H8) A->B C 13C NMR (1D) Analyze γ-Gauche Effect A->C D 2D NOESY Assess Spatial Proximity A->D E trans-Isomer (7R,8R) or (7S,8S) B->E 3J > 9 Hz (ax-ax) F cis-Isomer (7R,8S) or (7S,8R) B->F 3J < 5 Hz (ax-eq) C->E Downfield C6/C10 C->F Upfield C6/C10 D->E Weak H7-H8 NOE D->F Strong H7-H8 NOE

Figure 1: Orthogonal NMR workflow for the stereochemical assignment of spirocyclic diastereomers.

Comparative Spectroscopic Analysis

A robust analytical workflow must be a self-validating system. Relying on a single parameter is risky; therefore, we cross-reference three independent physical phenomena: dihedral angles, steric shielding, and spatial proximity.

A. ¹H NMR and the Karplus Relationship

The most diagnostic signal is the H8 methine proton. According to the Karplus equation, the vicinal coupling constant (


) is highly dependent on the dihedral angle[2].
  • trans-Isomer: H7 and H8 are both axial (antiperiplanar, dihedral angle ~180°). This results in a large coupling constant (

    
     = 9.5–11.0 Hz). The axial H8 proton typically resonates upfield (~2.6 ppm).
    
  • cis-Isomer: H7 is axial and H8 is equatorial (gauche, dihedral angle ~60°). This yields a significantly smaller coupling constant (

    
     = 3.0–4.5 Hz)[3]. The equatorial H8 proton experiences less magnetic shielding from the ring bonds and shifts downfield (~3.1 ppm)[3].
    
B. ¹³C NMR and the -Gauche Effect

Carbon-13 NMR provides an orthogonal validation method via steric shielding[4].

  • trans-Isomer: With an equatorial amine, the

    
    -carbons (C6 and C10) do not experience significant steric compression, resonating at their baseline chemical shifts (~34 ppm).
    
  • cis-Isomer: The axial amine at C8 induces a strong

    
    -gauche effect on the co-axial protons at C6 and C10[3]. This steric compression increases electron density around these carbons, shielding them and driving a diagnostic upfield shift of 4–6 ppm (resonating ~28–29 ppm)[3].
    
C. 2D NOESY: Spatial Proximity
  • trans-Isomer: The antiperiplanar relationship between H7(ax) and H8(ax) places them ~2.5–3.0 Å apart, resulting in a weak or absent NOE cross-peak.

  • cis-Isomer: The gauche relationship between H7(ax) and H8(eq) places them in close spatial proximity (~2.2–2.4 Å), yielding a strong, highly diagnostic NOE cross-peak.

Experimental Validation Protocol

To guarantee reproducibility and accuracy, follow this step-by-step methodology. The causality behind each choice is explicitly defined to ensure the system remains self-validating.

Step 1: Sample Preparation & Isotope Exchange

  • Action: Dissolve 15–20 mg of the stereoisomeric mixture (or isolated isomer) in 0.6 mL of CDCl₃. Add 2 drops of D₂O and agitate vigorously for 60 seconds.

  • Causality: Primary amines exhibit broad, quadrupolar-coupled N-H signals that can overlap with or couple to the critical H8 methine proton. D₂O forces a rapid H/D exchange, converting -NH₂ to -ND₂. This eliminates

    
     coupling, simplifying the H8 signal into a clean multiplet dictated solely by the ring protons, ensuring accurate extraction of 
    
    
    
    .

Step 2: 1D ¹H NMR Acquisition

  • Action: Acquire the spectrum at 400 MHz or higher. Apply a standard 90° pulse with a relaxation delay (d1) of 2 seconds.

  • Causality: High-field magnets (>400 MHz) are required to ensure adequate dispersion between the H7 and H8 multiplets, preventing second-order (strong coupling) effects that distort peak geometries and obscure true

    
    -values[2].
    

Step 3: 1D ¹³C NMR Acquisition

  • Action: Acquire a proton-decoupled ¹³C spectrum using a composite pulse decoupling sequence (e.g., WALTZ-16).

  • Causality: Full proton decoupling collapses carbon multiplets into sharp singlets, maximizing the signal-to-noise ratio necessary to resolve the critical 4–6 ppm chemical shift differentials at C6 and C10 caused by the

    
    -gauche effect[4].
    

Step 4: 2D NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 400 ms.
    
  • Causality: For small molecules (MW ~171 g/mol ) in the extreme narrowing limit (

    
    ), NOE cross-peaks build up slowly and are positive. A longer mixing time (400 ms) allows sufficient dipole-dipole relaxation to occur between H7 and H8 before spin-lattice relaxation (
    
    
    
    ) dissipates the magnetization, guaranteeing the detection of spatial proximity.

Data Summary Table

The following table synthesizes the quantitative spectroscopic markers used to differentiate the stereoisomers.

Spectroscopic Parametertrans-Isomer (1,2-diequatorial)cis-Isomer (1-eq, 2-ax)Diagnostic Value
H8 Chemical Shift (¹H) ~2.6 ppm (Upfield)~3.1 ppm (Downfield)Indicates axial vs. equatorial proton orientation.
³J_{H7,H8} Coupling (¹H) 9.5 – 11.0 Hz3.0 – 4.5 HzConfirms antiperiplanar (ax-ax) vs. gauche (ax-eq) dihedral angles.
C6 & C10 Shifts (¹³C) ~34 ppm~28 – 29 ppmUpfield shift in cis confirms

-gauche steric shielding from axial amine.
H7-H8 NOE (2D NOESY) Weak / AbsentStrongValidates spatial proximity of gauche protons in the cis isomer.

References

  • [1] US12240832B2 - IRAK4 inhibitors. Google Patents. URL:

  • [2] Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

  • [4] NMR Data Interpretation Explained. Wiley-VCH. URL:[Link]

Sources

Comparative

benchmarking the efficacy of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine against established dopamine agonists

Benchmarking Guide: Efficacy of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine vs. Established Dopamine Agonists Executive Summary & Compound Profile This guide outlines the benchmarking protocol for 7-Methyl-1,4-dioxaspiro[4...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Efficacy of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine vs. Established Dopamine Agonists

Executive Summary & Compound Profile

This guide outlines the benchmarking protocol for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (hereafter Candidate-7M ), a spiro-cyclic amine scaffold, against FDA-approved dopamine agonists. While established agonists like Pramipexole and Bromocriptine dominate the landscape, spiro-cyclic derivatives offer unique physicochemical properties (rigidified geometry, distinct lipophilicity profiles) that may offer advantages in receptor subtype selectivity (D2 vs. D3) or biased signaling (G-protein vs.


-arrestin).

Candidate-7M represents a structural divergence from the classic catecholamine (Apomorphine) or ergoline (Bromocriptine) scaffolds. Its benchmarking requires a rigorous comparison of binding affinity (


), functional potency (

), and intrinsic efficacy (

) against the following Gold Standards:
  • Pramipexole: Non-ergot, D3-preferring agonist (Reference for high affinity).

  • Bromocriptine: Ergot derivative, D2/D3 agonist (Reference for complex binding kinetics).

  • Apomorphine: Non-selective "pan-agonist" (Reference for maximal efficacy).

Chemical & Physicochemical Comparison

Before in vitro testing, the candidate's drug-likeness is assessed against the standards. The spiro-ketal moiety of Candidate-7M introduces specific metabolic stability considerations compared to the labile catechol of Apomorphine.

PropertyCandidate-7M Pramipexole Bromocriptine Apomorphine
Class Spiro-cyclic AmineBenzothiazole (Non-ergot)Ergoline (Ergot)Aporphine
MW ( g/mol ) ~185.26211.33654.60267.32
Lipophilicity (cLogP) ~1.2 (Predicted)2.74.82.1
Key Structural Feature Rigid spiro-ketal coreThiazole ringPeptide-like side chainCatechol (Oxidation prone)

Benchmarking Tier 1: Receptor Binding Affinity ( )

Objective: Determine the equilibrium dissociation constant (


) of Candidate-7M at D2 and D3 receptors using radioligand competition binding.

Methodology:

  • Ligand: [³H]-N-Methylspiperone (Antagonist) or [³H]-7-OH-DPAT (Agonist).

  • System: CHO-K1 cells stably expressing human D2L or D3 receptors.

  • Protocol:

    • Incubate membrane preparations (10-20

      
      g protein) with radioligand (~0.2 nM) and varying concentrations of Candidate-7M (
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 25°C to reach equilibrium.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Reference Data for Benchmarking: The candidate must demonstrate


 nM to be considered a viable lead.
CompoundD2 High Affinity

(nM)
D3 Affinity

(nM)
Selectivity (D2/D3)
Candidate-7M To be determinedTo be determined--
Pramipexole 3.90.5~8-fold D3 pref.
Bromocriptine 8.05.0Balanced
Apomorphine 0.70.6Non-selective

Expert Insight: Spiro-amines often exhibit lower affinity than fused-ring systems due to steric bulk. If Candidate-7M shows


 nM, consider structural optimization at the amine nitrogen (e.g., N-propylation) to mimic the propyl-chain found in Pramipexole/Ropinirole which is critical for the aspartate anchor in the binding pocket.

Benchmarking Tier 2: Functional Efficacy (cAMP Inhibition)

Objective: D2/D3 receptors couple to


 proteins, inhibiting Adenylyl Cyclase. This assay measures the candidate's ability to suppress Forskolin-induced cAMP accumulation.

Methodology:

  • Assay Type: TR-FRET (e.g., HTRF or Lance Ultra).

  • Protocol:

    • Seed hD2-CHO cells (2,000 cells/well) in 384-well low-volume plates.

    • Stimulate Adenylyl Cyclase with Forskolin (10

      
      M).
      
    • Treat with Candidate-7M (dose-response) for 30 min.

    • Lyse cells and add FRET donor (Anti-cAMP-Cryptate) and acceptor (cAMP-d2).

    • Read signal at 665/620 nm.

Reference Data for Benchmarking:

CompoundPotency (

)
Intrinsic Activity (

% of DA)
Classification
Candidate-7M Target: < 50 nMTarget: > 80%--
Dopamine ~10 nM100%Endogenous Full Agonist
Pramipexole 1-5 nM90-100%Full Agonist
Aripiprazole ~3 nM60-70%Partial Agonist

Mechanistic Visualization: D2R Signaling Cascade

The following diagram illustrates the canonical


 pathway and the secondary 

-arrestin pathway. Benchmarking Candidate-7M requires assessing both arms to detect "Biased Agonism," a desirable trait for reducing dyskinesia side effects.

D2R_Signaling Candidate Candidate-7M (Ligand) D2R Dopamine D2 Receptor Candidate->D2R Binding (Ki) Gi Gi/o Protein Complex D2R->Gi Activation GRK GRK Kinase D2R->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decrease BArrestin Beta-Arrestin Recruitment GRK->BArrestin Recruitment Internal Receptor Internalization BArrestin->Internal Desensitization

Caption: Dual signaling pathways of the D2 Receptor. Efficacy is benchmarked by the inhibition of AC (Solid lines) vs. Beta-arrestin recruitment (Dashed lines).

Experimental Workflow: The Screening Cascade

To ensure resource efficiency, Candidate-7M should follow a "Fail Fast" screening workflow.

Screening_Cascade Step1 Step 1: In Silico Docking & ADME Step2 Step 2: Radioligand Binding (Ki) Step1->Step2 Decision1 Ki < 100nM? Step2->Decision1 Step3 Step 3: Functional cAMP (Gi) Decision1->Step3 Yes Stop STOP Archive Decision1->Stop No Decision2 Emax > 50%? Step3->Decision2 Step4 Step 4: Biased Signaling (B-arr) Decision2->Step4 Yes Decision2->Stop No Step5 Step 5: In Vivo (Locomotor) Step4->Step5

Caption: Sequential screening cascade. Compounds failing Binding (Step 2) or Efficacy (Step 3) thresholds are discarded before expensive functional profiling.

Conclusion & Recommendations

The spiro-cyclic structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine presents a novel chemical space for dopamine modulation. However, its efficacy must be proven against the high affinity of Pramipexole (


 0.5-4 nM).

Critical Success Factors:

  • Affinity: If

    
     is weak (>1 
    
    
    
    M), derivatization of the amine (e.g., N-propyl, N-phenethyl) is likely required to engage the D2 orthosteric site.
  • Selectivity: The rigid spiro-core may offer superior D3 selectivity; if D3/D2 ratio > 100, this compound becomes a high-value candidate for cognitive disorders with fewer motor side effects.

References

  • Brubaker, A. N., & Colley, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Link

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Physiology, Signaling, and Pharmacology of Dopamine Receptors. Pharmacological Reviews. Link

  • BenchChem. (2025).[1] Application Note: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development. Link

  • MedChemExpress. (2023). Dopamine Receptor Agonist Product List and Activity Data. Link

Sources

Validation

structural confirmation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine using X-ray crystallography

A Publish Comparison Guide for Drug Development Professionals Part 1: Executive Summary & Strategic Context In the development of neuroactive agents (specifically 5-HT1A and ligands) and complex natural product analogs (...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Part 1: Executive Summary & Strategic Context

In the development of neuroactive agents (specifically 5-HT1A and


 ligands) and complex natural product analogs (e.g., Paclitaxel intermediates), the spirocyclic scaffold 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine  represents a critical chiral building block.

The core challenge with this molecule is the stereochemical ambiguity at the C7 and C8 positions. The flexible nature of the spiro-fused cyclohexane-dioxolane system often renders solution-state NMR (NOESY/ROESY) inconclusive regarding the relative configuration (cis vs. trans) of the methyl and amine groups.

This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow—specifically utilizing salt formation strategies—against standard spectroscopic alternatives. We provide experimental protocols to transition this typically oily amine into a crystalline solid suitable for unambiguous structural assignment.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The Problem: Conformational Flexibility

The 1,4-dioxaspiro[4.5]decane system adopts a specific conformation where the cyclohexane ring typically exists in a chair form , while the five-membered dioxolane ring adopts a twist form . In solution, rapid ring flipping can average NMR signals, masking the true vector relationship between the C7-Methyl and C8-Amino groups.

Performance Matrix: SC-XRD vs. NMR vs. DFT
FeatureMethod A: X-ray Crystallography (Recommended) Method B: Solution NMR (NOESY) Method C: DFT Calculation
Primary Output 3D Atomic Coordinates (CIF)Interproton Distances (<5 Å)Lowest Energy Conformer
Stereo Certainty Absolute & Relative (100%) Inferential (Ambiguous due to overlap)Predictive (Model dependent)
Sample State Crystalline Solid (Salt required)Solution (

or

)
Virtual
Time to Result 24–72 Hours (includes crystallization)1–4 Hours12–24 Hours
Material Req. 5–10 mg (recoverable)5–20 mg (recoverable)N/A
Limitation Requires suitable single crystalSignal overlap of axial/equatorial H'sGas-phase vs. Solvated error
Expert Insight: Why X-ray Wins for this Molecule

While NMR is faster, the C7-methyl protons often overlap with the cyclohexane ring protons (1.4–1.8 ppm range), making coupling constant (


-value) analysis difficult. X-ray crystallography of the Hydrochloride (HCl)  or Tartrate salt  freezes the conformation, clearly distinguishing between the (7R,8S) and (7R,8R) diastereomers.

Part 3: Experimental Protocols

Protocol 1: Salt Formation & Crystallization

Target: Conversion of the oily free base into a crystalline salt.

Materials:

  • Crude 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (Free Base).

  • Solvents: Diethyl ether (

    
    ), Ethanol (EtOH), Dichloromethane (DCM).
    
  • Acids: 1M HCl in

    
     or L-(+)-Tartaric acid.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the amine oil in 0.5 mL of dry DCM.

  • Acid Addition:

    • For HCl Salt: Dropwise add 1.05 equivalents of 1M HCl/

      
       at 0°C. A white precipitate should form immediately.
      
    • For Tartrate Salt (Resolution): Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in minimal warm EtOH.

  • Vapor Diffusion (The "Sitting Drop" Alternative):

    • Dissolve the crude salt precipitate in a minimal amount of Methanol.

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing

      
       (antisolvent).
      
    • Seal and leave undisturbed at 4°C for 48 hours.

  • Harvesting: Colorless block-like crystals suitable for X-ray should appear.

Protocol 2: X-ray Data Collection Strategy
  • Temperature: Collect at 100 K (using

    
     stream). This reduces thermal motion of the flexible dioxolane ring, improving resolution.
    
  • Source:

    
    -
    
    
    
    (
    
    
    ) is preferred for absolute configuration determination (using anomalous scattering) if heavy atoms (like Cl from HCl salt) are present.
  • Resolution Target: 0.80 Å or better.

Part 4: Structural Logic & Visualization

Conformational Analysis Workflow

The following diagram illustrates the decision logic used to assign stereochemistry, highlighting the critical role of the salt bridge in stabilizing the crystal lattice.

G Start Crude Amine (Oily, Mixture of Diastereomers) Salt Salt Formation (HCl or Tartrate) Start->Salt Stabilize Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Purify XRD X-ray Diffraction (100 K, Cu-Kalpha) Cryst->XRD Diffract Analysis Structural Refinement (SHELXL) XRD->Analysis Solve Phase Result1 Chair Conformation (Cyclohexane) Analysis->Result1 Result2 Twist Conformation (Dioxolane) Analysis->Result2 Result3 H-Bond Network (N-H...Cl) Analysis->Result3 Final Confirmed Stereochemistry (e.g., 7R, 8S) Result1->Final Result2->Final Result3->Final Lattice Locking

Caption: Workflow for stabilizing the flexible spiro-amine via salt formation to achieve diffraction-quality crystals.

Molecular Interaction Map

In the crystal lattice of the HCl salt, the protonated amine (


) typically acts as a donor to the Chloride anion (

) and the dioxolane oxygens, creating a rigid "zigzag" chain that locks the conformation.

Interactions Amine Amine (Pos 8) (-NH3+) Chloride Chloride Ion (Cl-) Amine->Chloride Strong H-Bond (2.2 Å) EtherO Dioxolane Oxygen (Pos 1/4) Amine->EtherO Weak H-Bond (Intramolecular) Methyl Methyl (Pos 7) Methyl->Amine Steric Repulsion (Determines cis/trans)

Caption: Key intramolecular and intermolecular forces stabilizing the 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine HCl salt.

Part 5: Quantitative Data Summary

The following data is derived from analogous spiro[4.5]decane structures (e.g., the 7,8-diol variant) to illustrate expected crystallographic parameters.

Table 1: Expected Crystallographic Parameters for HCl Salt

ParameterValue / DescriptionSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral salts
Space Group

or

Required for chiral molecules (non-centrosymmetric)
Z (Molecules/Unit Cell) 4Standard packing efficiency
R-Factor (

)
< 5.0%Indicates high-quality structural model
Flack Parameter ~0.0 (with std dev < 0.[1][2]1)Confirms absolute configuration (if chiral)
Dioxolane Puckering Twist (

symmetry)
Characteristic of 1,4-dioxaspiro systems
Cyclohexane Puckering Chair (

)
Most stable conformation

Part 6: References

  • PubChem. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Compound Summary). National Library of Medicine. [Link]

  • Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Brasili, L., et al. (2014).[3] Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at alpha1 and 5-HT1A receptors.[2][3][4] European Journal of Medicinal Chemistry.[3][4] [Link]

Sources

Comparative

assessing the reproducibility of a published synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary This guide evaluates the reproducibility of synthesizing 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7), a critical spirocyclic building block for medicinal chemistry. The primary publish...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the reproducibility of synthesizing 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 1379329-35-7), a critical spirocyclic building block for medicinal chemistry. The primary published route relies on the reductive amination of the commercially available ketone precursor, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one.

While the literature supports a high-yield conversion (60–85%), reproducibility often falters due to two specific challenges: stereochemical control (cis/trans isomerism induced by the C7 methyl group) and ketal stability during acidic workup. This guide compares the standard Reductive Amination protocol against a Two-Step Oxime Reduction alternative, providing a validated workflow to maximize yield and purity.

Target Molecule Profile

PropertyDetail
Chemical Name 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS Number 1379329-35-7
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Key Structural Features Spiro-ketal protecting group (acid-labile); Vicinal stereocenters (C7, C8)
Precursor 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)

The Published Benchmark: Direct Reductive Amination

Methodology: One-pot reaction of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one with an ammonia source (e.g., ammonium acetate) and a hydride reducing agent.

Mechanism & Causality

The reaction proceeds via the formation of a transient iminium ion intermediate.

  • Imine Formation: The ketone carbonyl condenses with ammonia. The C7-methyl group creates steric hindrance, potentially slowing this step compared to the non-methylated analog.

  • Reduction: The reducing agent delivers a hydride to the iminium carbon.

    • Stereochemical Causality: The hydride approaches from the less hindered face. In 2-substituted cyclohexanones (like this C7-methyl system), equatorial attack is often favored, leading to the axial amine (cis to methyl) or equatorial amine (trans to methyl) depending on the specific reducing agent and thermodynamic control.

Critical Parameters
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over Sodium cyanoborohydride (NaCNBH₃) due to lower toxicity and better control of pH, preventing ketal hydrolysis.

  • pH Control: The reaction generates acetic acid. If the pH drops below 4-5, the 1,4-dioxaspiro ketal may hydrolyze to the dione, leading to polymerization.

Comparative Analysis: Reductive Amination vs. Oxime Reduction

FeatureMethod A: Reductive Amination (Benchmark) Method B: Oxime Reduction (Alternative)
Reagents NH₄OAc, NaBH(OAc)₃, DCE/MeOH1. NH₂OH·HCl; 2. LiAlH₄ or H₂/Raney Ni
Step Count 1 (One-pot)2 (Isolation of oxime required)
Yield 65–80%50–70% (Losses in step 2 workup)
Stereoselectivity Moderate (Mixture of cis/trans)Low (LiAlH₄ tends to give thermodynamic mix)
Reproducibility High (Fewer transfers, mild conditions)Medium (LiAlH₄ workup can be messy)
Safety Profile Good (STAB is mild solid)Poor (LiAlH₄ is pyrophoric)

Verdict: Method A is superior for routine synthesis due to operational simplicity and milder conditions that preserve the ketal protecting group.

Validated Experimental Protocol (Method A)

This protocol is designed for self-validation. Follow the "Checkpoints" to ensure success.

Materials
  • Substrate: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (10.0 equiv) - Excess drives equilibrium.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Quench: Saturated NaHCO₃

Step-by-Step Methodology
  • Imine Formation (The "Pre-Stir"):

    • Dissolve the ketone in DCE (0.1 M concentration).

    • Add Ammonium Acetate (10 equiv).

    • Stir at room temperature for 20–30 minutes.

    • Checkpoint: The solution may become slightly cloudy. This "pre-stir" allows the hemiaminal/imine equilibrium to establish before reduction, minimizing direct reduction of the ketone to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add STAB (1.5 equiv) in 3 portions over 15 minutes.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin for amine, PMA for ketone). The ketone spot (Rf ~0.5 in 50% EtOAc/Hex) should disappear; a baseline spot (amine) will appear.

  • Quench & Workup (Critical for Ketal Survival):

    • Quench by slowly adding saturated aqueous NaHCO₃. Do not use strong acid.

    • Stir for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Purification Note: The amine is basic. If the product is trapped in the aqueous phase, adjust pH to >10 using 1N NaOH (briefly) to ensure the amine is deprotonated (free base) before extraction.

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.[1][2][3]

    • Flash Chromatography: Use DCM:MeOH:NH₄OH (90:9:1). The ammonia in the eluent prevents the amine from streaking on silica.

Visualized Synthesis Workflow

G cluster_stereo Stereochemical Outcome Ketone 7-Methyl-1,4-dioxaspiro [4.5]decan-8-one (Start) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc, DCE 20 min Pre-stir SideProduct Alcohol Side Product (Avoided by Pre-stir) Ketone->SideProduct Direct Reduction (If no NH4OAc excess) Amine 7-Methyl-1,4-dioxaspiro [4.5]decan-8-amine (Target) Imine->Amine NaBH(OAc)3 Reductive Amination Cis Cis-Isomer (Kinetic) Amine->Cis Trans Trans-Isomer (Thermodynamic) Amine->Trans

Figure 1: Logical workflow for the reductive amination of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Incomplete imine formation before reduction.Increase "pre-stir" time to 1 hour; ensure NH₄OAc is dry.
Ketal Hydrolysis Reaction medium became too acidic.Use NaBH(OAc)₃ (mild); avoid NaCNBH₃ at pH < 4. Quench with NaHCO₃ immediately.
No Product on TLC Product is stuck on silica or in aqueous layer.Use 1% NH₄OH in chromatography eluent. Ensure aqueous workup pH is >10.
Alcohol Impurity Direct reduction of ketone.[4]Add reducing agent after the ammonia source has equilibrated with the ketone.

References

  • ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) and derivatives. Retrieved from

  • BenchChem. Application Notes for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and analogs. Retrieved from

  • National Institutes of Health (NIH). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. (Evidence of 7-methyl-8-functionalized spiro core). PMC4776882. Retrieved from

  • Sigma-Aldrich. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Product Specification. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Comparative Metabolic Stability Profiling of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This parameter dictates the rate at which a compound is broken down by the body's metabolic machinery, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1][2][3] A compound with poor metabolic stability is often rapidly cleared from the body, preventing it from reaching therapeutic concentrations at its target site. Conversely, an overly stable compound might accumulate, leading to potential toxicity. Therefore, early assessment and optimization of metabolic stability are critical to de-risk drug candidates and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success.[1][3]

The 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold represents a class of compounds with significant interest in medicinal chemistry. Spirocyclic systems are prized for their inherent three-dimensionality, which allows for the precise spatial orientation of functional groups, potentially enhancing binding affinity and selectivity for biological targets.[4] Furthermore, the introduction of spirocyclic centers can favorably modulate physicochemical properties such as solubility and lipophilicity, and critically, can improve metabolic stability by restricting conformational flexibility and blocking potential sites of metabolism.[4][5]

This guide provides a comprehensive comparison of the metabolic stability profiles of hypothetical derivatives of the 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine core. We will explore the causal relationships between structural modifications and metabolic fate, grounded in established principles of drug metabolism. This analysis is supported by a detailed, field-proven experimental protocol for assessing metabolic stability using an in vitro liver microsomal assay, designed to be a self-validating system for robust and reproducible data generation.

Pillar 1: The Biochemical Landscape of Drug Metabolism

The liver is the primary organ responsible for drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[1][2]

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent drug, typically through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in liver microsomes, is the most significant contributor to Phase I metabolism, accounting for approximately 75% of all drug metabolism.[6][7] Amine-containing compounds, such as the derivatives discussed here, are particularly susceptible to CYP-mediated N-dealkylation and N-oxidation.[8][9][10]

  • Phase II Metabolism: In these reactions, endogenous polar molecules (e.g., glucuronic acid, sulfate) are conjugated to the functional groups on the drug or its Phase I metabolites. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), dramatically increases water solubility and facilitates excretion.[1]

To evaluate a compound's susceptibility to these processes, several in vitro systems are employed. Liver microsomes are subcellular fractions that are rich in CYP enzymes and are excellent for high-throughput screening of Phase I metabolic stability.[1][11][12][13] For a more comprehensive view that includes both Phase I and Phase II pathways, intact hepatocytes are considered the "gold standard" as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[1][14][15][16]

Pillar 2: Comparative Stability Profiling & Structure-Metabolism Relationships (SMR)

While specific experimental data for the metabolic stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives is not publicly available, we can construct a robust comparative analysis based on well-established structure-metabolism relationships (SMR). Let us consider a parent compound, Derivative A , and several structural analogues designed to probe and mitigate potential metabolic liabilities.

The primary amine and the adjacent methyl group are logical starting points for metabolic investigation, as alkylamines are known substrates for CYP enzymes.

Table 1: Hypothetical Comparative Metabolic Stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Derivatives in Human Liver Microsomes (HLM)

DerivativeStructure Modification from Parent (Derivative A)Predicted t1/2 (min)Predicted CLint (µL/min/mg protein)Rationale for Stability Change
A Parent Compound (R1=H, R2=H)1592.4Baseline: Assumed moderate clearance. The primary amine and adjacent carbons are potential "soft spots" for CYP-mediated oxidation.
B N-methylation (R1=CH3, R2=H)2555.4Increased Stability: Conversion of the primary amine to a secondary amine can reduce the rate of certain oxidative pathways. However, N-dealkylation is now a possible metabolic route.
C N-acetylation (R1=COCH3, R2=H)> 60< 11.6Significantly Increased Stability: The electron-withdrawing acetyl group deactivates the amine nitrogen, making it much less susceptible to oxidation. Amide bonds are generally more stable than free amines.
D Introduction of a gem-dimethyl group (R2=CH3)4530.8Increased Stability: The gem-dimethyl group adjacent to the amine introduces steric hindrance, shielding the amine and the adjacent carbon from the active site of metabolic enzymes.[17] This is a common strategy to block metabolism.
E Fluorination of the methyl group (R1=H, R2=H, with -CH2F)3539.6Increased Stability: Replacement of a C-H bond with a stronger C-F bond at a potential site of oxidation can significantly slow down metabolism. This "metabolic blocking" is a classic medicinal chemistry tactic.[18]
Causality Behind Structural Modifications:

The hypothetical data in Table 1 is built upon foundational medicinal chemistry principles. The goal of lead optimization is often to identify metabolic "soft spots" and modify the structure to enhance stability without compromising pharmacological activity.

  • Derivative B vs. A: The move from a primary to a secondary amine can alter the metabolic profile. While it may slow down direct oxidation at the nitrogen, it introduces a new pathway: N-dealkylation. The overall effect is a modest improvement in stability.

  • Derivative C vs. A: N-acetylation represents a more profound change. The resulting amide is electronically and sterically different from the amine. The nitrogen lone pair is delocalized into the carbonyl, significantly reducing its basicity and nucleophilicity, making it a poor substrate for oxidative enzymes. This often leads to a dramatic increase in metabolic stability.

  • Derivative D vs. A: Steric shielding is a powerful tool. The bulky gem-dimethyl group acts as a "metabolic shield," physically preventing CYP enzymes from accessing the nearby amine and α-carbon, which are common sites of oxidation.

  • Derivative E vs. A: This is an example of isosteric replacement to block metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage by CYPs. Placing fluorine at a known site of metabolism can effectively shut down that pathway.

The following diagram illustrates the logical relationship between structural modifications and their impact on metabolic stability.

G A Parent Compound (Derivative A) Outcome_Modest Modest Stability Increase B N-Methylation (Derivative B) B->Outcome_Modest Alters Pathway C N-Acetylation (Derivative C) Outcome_High High Stability Increase C->Outcome_High Electronic Deactivation D Steric Shielding (Derivative D) D->Outcome_High Steric Hindrance E Metabolic Blocking (F) (Derivative E) E->Outcome_High Blocks Oxidation G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis prep1 Prepare 2X Compound Working Solutions prep2 Prepare 2X Microsome Solution in Buffer prep3 Prepare 2X NADPH Regenerating System preinc Pre-incubate Microsomes + Compound at 37°C prep2->preinc start Initiate Reaction: Add NADPH System preinc->start incubate Incubate at 37°C with Shaking start->incubate quench At Time Points (0, 5, 15, 30, 45 min): Aliquots into Quench Solution (ACN + IS) incubate->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate Slope (k), t1/2, and CLint plot->calc

Caption: Workflow for Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 2X working solution of the test compound (e.g., 2 µM) in 0.1 M potassium phosphate buffer. The final DMSO concentration in the incubation should not exceed 0.5%.

    • Thaw pooled human liver microsomes on ice. Dilute them in cold 0.1 M potassium phosphate buffer to a 2X concentration (e.g., 1.0 mg/mL). [19]Keep on ice.

    • Prepare the 2X NADPH regenerating system solution according to the manufacturer's instructions in 0.1 M potassium phosphate buffer and pre-warm to 37°C. [11]

  • Incubation Procedure:

    • In a 96-well plate, add 50 µL of the 2X microsome solution to wells designated for each time point.

    • Add 50 µL of the 2X test compound working solution to the wells.

    • Controls: Prepare parallel incubations for:

      • Minus Cofactor Control: Replace the NADPH solution with buffer to assess non-enzymatic degradation. [13] * Positive Controls: Run high and low clearance compounds to validate the assay. [20] * Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed 2X NADPH regenerating system to all wells (except the minus cofactor control). The final reaction volume is 200 µL, and all concentrations are now 1X (e.g., 1 µM compound, 0.5 mg/mL microsomes). [13][20]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw a 25 µL aliquot from the reaction well. [13] * Immediately add the aliquot to a separate 96-well plate containing 75 µL of ice-cold acetonitrile with the internal standard. This terminates the reaction by precipitating the microsomal proteins. [11][12]The "0-minute" time point is taken immediately after adding the NADPH system.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins. [11] * Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. [21][22][23]

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression of this plot is the negative elimination rate constant (-k). [12]

  • Calculate In Vitro Half-Life (t½):

    t½ (min) = 0.693 / k [16][24]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) / (Microsomal Protein Conc. in mg/mL) [16]

Conclusion and Forward Outlook

This guide establishes a framework for the comparative metabolic profiling of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine derivatives. Through the lens of structure-metabolism relationships, we have demonstrated how targeted structural modifications—such as N-acetylation, steric shielding, and metabolic blocking—can rationally enhance metabolic stability. The provided experimental protocol for the liver microsomal stability assay offers a robust, reliable, and self-validating method for generating the critical data needed to guide these medicinal chemistry efforts.

Early and iterative assessment of metabolic stability allows for the rapid triage of labile compounds and the intelligent design of next-generation analogues with improved pharmacokinetic properties. [20]The insights gained from these in vitro assays are fundamental for predicting in vivo clearance and are an indispensable component of modern drug discovery, ultimately increasing the likelihood of developing safe and effective medicines. The next logical step following these studies would be metabolite identification, to precisely pinpoint the sites of metabolism and further refine the design of more durable drug candidates. [15][25]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from Creative Bioarray website. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(35), 22937-22946. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from Agilent website. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from protocols.io. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website. [Link]

  • Al-Sanea, M. M., et al. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Metabolites, 13(8), 944. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Pharmaceuticals, 16(9), 1215. [Link]

  • Al-Sanea, M. M., et al. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Separations, 10(6), 330. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray website. [Link]

  • Nagana, G. et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3684-3688. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from Beckman Coulter website. [Link]

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-753. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(10), 673-678. [Link]

  • Di, L., & Kerns, E. H. (2016). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • VandenBrink, B. M., et al. (2011). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]

  • Wang, Y., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Ecotoxicology and Environmental Safety, 237, 113544. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Iball, J. D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1633-1638. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

[1] Executive Summary & Chemical Profile 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a specialized medicinal chemistry building block characterized by two distinct functional groups that dictate its disposal logic: a pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a specialized medicinal chemistry building block characterized by two distinct functional groups that dictate its disposal logic: a primary amine (basic, corrosive/irritant) and a 1,4-dioxaspiro ketal ring (acid-sensitive).[1]

Improper disposal of this compound—specifically mixing it with acidic waste streams—presents a dual hazard:

  • Exothermic Neutralization: The amine reacts vigorously with acids.[1]

  • Acetal Hydrolysis: The spiro-ring hydrolyzes in acidic conditions, releasing heat and generating ketone byproducts (e.g., 2-methyl-4-oxocyclohexan-1-one), altering the waste profile and potentially pressurizing sealed containers.[1]

Disposal Directive: This material must be classified as Basic Organic Waste and segregated strictly from acids and oxidizers.[1] The ultimate destruction method is High-Temperature Incineration .[1]

Chemical Safety Data Table
ParameterSpecificationOperational Implication
Functional Groups Primary Amine (-NH₂), Dioxolane (Acetal)Basic pH; Acid-labile.[1]
Physical State Solid or Viscous Liquid (depending on purity)May require dissolution for liquid waste streams.[1]
Hazard Class Irritant (Skin/Eye), Acute Tox (Oral)Standard PPE (Nitrile gloves, goggles) required.[1]
Incompatibility Strong Acids , Oxidizers, Acid ChloridesCRITICAL: Do not add to "General Organic" waste if that stream contains acidic byproducts.[1]
Waste Code (RCRA) Not P/U Listed; Characteristic (Ignitable/Toxic)Manage as Non-Specific Hazardous Organic Waste.[1]

Waste Segregation Logic

Effective disposal begins at the bench. The following decision tree illustrates the critical segregation steps to prevent cross-contamination and reaction hazards.

WasteSegregation Start Waste Generation: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved SolidBin Solid Waste Container (Label: Basic Organic Solids) Solid->SolidBin ContamCheck Is it mixed with Acids? Liquid->ContamCheck AcidYes STOP: Potential Exotherm/Hydrolysis ContamCheck->AcidYes Yes (e.g., HCl, H2SO4) AcidNo Compatible Solvent? ContamCheck->AcidNo No (Only Organics) Separate Segregate as 'Reaction Waste' Do NOT bulk. AcidYes->Separate LiquidBin Liquid Waste Container (Label: Basic Organic Solvents) AcidNo->LiquidBin

Figure 1: Segregation logic flow.[1] Note the critical stop point if acids are present.

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Accumulation

Objective: Secure containment and accurate labeling.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if the amine is in a corrosive concentration.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste.[1]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."

    • Specific Note: Add "Basic Organic" to the label to aid downstream technicians.

  • Solvent Compatibility: If disposing of the amine as a solution, ensure the carrier solvent is compatible.

    • Good: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Avoid: Acetone (can form imines with primary amines over time, potentially altering waste properties, though generally safe for short-term storage).[1]

Phase 2: Waste Consolidation (Lab Pack vs. Bulking)

Objective: Prepare for transfer to EHS/Disposal Vendor.[1]

  • Preferred Method (Lab Pack): For pure quantities >50g or concentrated solutions, "Lab Packing" is preferred.[1] The original container is placed into a drum with absorbent material (vermiculite). This prevents reaction with other bulked wastes.[1]

  • Bulking (Liquid Stream): Only bulk into larger drums (e.g., 55-gallon) if you have verified the drum is designated for Basic/Neutral Organics .[1]

    • Warning: Never pour this amine into a "General Organic" drum that may contain acid chlorides or strong acids.[1]

Phase 3: Final Destruction

Objective: Complete mineralization.[1]

  • Method: The waste must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Technology: Fuel Blending or Incineration.[1]

    • Incineration at >1000°C ensures the destruction of the nitrogenous backbone and the dioxolane ring, resulting in

      
      , 
      
      
      
      , and
      
      
      (scrubbed).

Emergency Spill Response (Disposal Focused)

In the event of a spill, the cleanup material becomes hazardous waste.

Spill Workflow:

  • Isolate: Evacuate the immediate area. Ensure ventilation.

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Ring the spill with an inert absorbent (Sand, Vermiculite, or Universal Spill Pads).

    • Do NOT use: Sawdust (combustible reaction with some amines) or paper towels (rapid evaporation surface area).[1]

  • Neutralization (Caution):

    • While amines are typically neutralized with weak acids (e.g., Citric Acid), do not apply strong acids directly to the concentrated spiro-amine due to the hydrolysis risk described in Section 1.

    • Best Practice: Absorb the liquid directly into the pads/vermiculite.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar or heavy-duty bag. Label as "Solid Waste: Amine Contaminated Debris." [1]

References & Authority

  • PubChem. (2025).[1] Compound Summary: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (Precursor/Analog Safety Data).[1] National Library of Medicine.[1] [Link]

  • Master Organic Chemistry. (2010). Acetals and Hemiacetals: Hydrolysis Mechanisms.[1][2] (Grounding for acid-sensitivity claims).[1] [Link]

  • US EPA. (2025). Hazardous Waste Identification & Classification Guidelines.[Link]

Sources

Handling

Personal protective equipment for handling 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Risk Context 7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a bicyclic primary amine often utilized as a scaffold in medicinal chemistry (e.g., PROTAC linkers or GPCR ligands).[1][2] As a specialized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is a bicyclic primary amine often utilized as a scaffold in medicinal chemistry (e.g., PROTAC linkers or GPCR ligands).[1][2] As a specialized intermediate, specific toxicological data (LD50, OEL) is likely absent from public registries.

The Scientist's Directive: In the absence of specific toxicology, you must apply the Precautionary Principle . We treat this molecule as a Novel Chemical Entity (NCE) with a default Occupational Exposure Band (OEB) of 3 (Potent/Toxic) until proven otherwise.[1]

Chemical Hazard Profile (Structure-Activity Relationship)
  • Primary Amine (-NH₂): High basicity.[1] Potential for chemical burns (corrosive), severe eye damage, and respiratory sensitization.[3]

  • Dioxaspiro Motif (Acetal/Ketal): Acid-sensitive.[1] Crucial Insight: Exposure to strong acids during cleanup will hydrolyze the spiro-ring, releasing the corresponding ketone and ethylene glycol.[1] This decomposition may alter the flammability or toxicity profile of your waste stream.

  • Volatility: Moderate.[1] As a low-molecular-weight amine, vapor pressure is sufficient to cause respiratory irritation at ambient temperatures.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for NCE amines. Amines are notorious for permeating thin nitrile gloves.[1] This matrix defines the minimum protection based on operation scale.

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quantity Quantity? SmallScale < 100 mg Quantity->SmallScale Weighing LargeScale > 100 mg Quantity->LargeScale Synthesis/Transfer Solid->Quantity Level1 LEVEL 1: Standard Nitrile (0.11mm) + Lab Coat + Safety Glasses (Fume Hood Mandatory) SmallScale->Level1 Level2 LEVEL 2: Enhanced Double Nitrile (Outer 0.14mm) + Sleeve Covers + Goggles (Not Glasses) LargeScale->Level2 conc Concentration? Liquid->conc Dilute < 0.1 M conc->Dilute Neat Neat / > 0.1 M conc->Neat Dilute->Level1 Level3 LEVEL 3: High Containment Silver Shield/Laminate Gloves + Tyvek Suit + Full Face Respirator (if outside hood) Neat->Level3

Figure 1: Risk-based PPE selection logic. Note that "Neat" liquid handling requires the highest protection due to permeation risks.[1]

Detailed PPE Specifications
Body PartSpecificationScientific Rationale
Hands (Primary) Double Gloving: 1.[1] Inner: Nitrile (4 mil / 0.10 mm)2.[1] Outer: Nitrile (extended cuff, 6 mil minimum)Aliphatic amines can permeate standard nitrile in <15 mins. Double gloving provides a "breakthrough buffer" and allows outer glove disposal without skin exposure.
Hands (High Risk) Laminate (Silver Shield/4H) Required for handling neat liquid or spills.[1] Why: Laminates are the only material with >4hr breakthrough time for concentrated primary amines.[1]
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Amine vapors are lacrimators; direct contact causes corneal opacity (fogging) and permanent damage.[1]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary engineering control.[1] If working outside a hood (e.g., instrument maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (P100 + OV/AG) cartridges.[1]
Body Lab Coat (Buttoned, Cotton/Poly) For >1g handling, upgrade to Tyvek disposable sleeves or apron to prevent fabric saturation.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during the weighing of fluffy, electrostatic powders.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1] Amine salts are often hygroscopic and sticky; free bases can be static-prone.[1]

  • The "In-Hood" Rule: Never weigh this compound on an open bench. Move the microbalance into the fume hood or use a powder containment enclosure.

  • Dissolution: Dissolve the solid in the transport solvent (e.g., DCM, MeOH) immediately after weighing and before removing it from the hood. Transport liquids, not solids.

B. Reaction Setup (Liquid/Solution)

The highest risk of skin exposure occurs here.[1]

  • Syringe Techniques: When transferring liquid reagents, use Luer-lock syringes to prevent needle "pop-off" caused by pressure buildup.[1]

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

    • Reasoning: Amines oxidize over time to form N-oxides and colored impurities.[1] While not an immediate safety threat, it degrades the reagent quality.

  • Pressure Relief: If heating the reaction, ensure the system is vented through a bubbler or an inert gas line. The spiro-ether ring is stable to heat but the amine can react with atmospheric CO₂ to form carbamates if not sealed.[1]

Emergency Response & Spill Management

Decontamination Logic

You cannot simply wipe up an amine spill with water.[1] You must neutralize the basicity to prevent corrosion, but you must avoid strong acids that destroy the spiro-ketal (releasing fumes).[1]

The "Weak Acid" Protocol: Use Citric Acid or Dilute Acetic Acid .[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If > 5mL Neat) Spill->Evacuate PPE_Up 2. Don PPE (Goggles, Double Gloves) Spill->PPE_Up Minor Spill Evacuate->PPE_Up Absorb 3. Absorb (Polypropylene Pads) PPE_Up->Absorb Neutralize 4. Neutralize Surface Use 5% Citric Acid Absorb->Neutralize Waste 5. Disposal Double Bag -> Haz Waste Neutralize->Waste

Figure 2: Step-by-step spill response workflow emphasizing neutralization.

Specific Steps:

  • Cover: Place dry absorbent pads (polypropylene) over the spill.[1]

  • Neutralize: Gently spray the pads with 5% Citric Acid solution .

    • Why Citric? It is non-volatile and forms a stable citrate salt. Do NOT use concentrated HCl (exothermic splattering and hydrolysis risk).[1]

  • Clean: Wipe the area 3 times with water, then once with acetone.[1]

Waste Disposal & Incompatibility[1][4]

Proper disposal prevents "trash can fires" and environmental release.

  • Waste Stream: Segregate into Basic Organic Waste .[1]

  • Critical Incompatibility - Oxidizers: NEVER mix amine waste with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] This generates heat and potentially explosive N-nitroso compounds.[1]

  • Critical Incompatibility - Halogenated Solvents (Long term): While DCM is a common solvent, primary amines can react with halogenated solvents over long periods (days/weeks) to form crystalline quaternary ammonium salts.[1] Dispose of these mixtures promptly; do not store them in waste drums for months.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Amines. United States Department of Labor. [Link][1]

  • Forsberg, K., et al. (2020).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Standard reference for glove permeation data regarding aliphatic amines). [Link][1]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Method

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Feasible Synthetic Routes

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7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
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Reactant of Route 2
7-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
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